molecular formula C17H12O4 B1584353 Phenyl 1,4-dihydroxy-2-naphthoate CAS No. 54978-55-1

Phenyl 1,4-dihydroxy-2-naphthoate

Cat. No.: B1584353
CAS No.: 54978-55-1
M. Wt: 280.27 g/mol
InChI Key: XDUXGEPGVNWEBQ-UHFFFAOYSA-N
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Description

Phenyl 1,4-dihydroxy-2-naphthoate is a useful research compound. Its molecular formula is C17H12O4 and its molecular weight is 280.27 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

phenyl 1,4-dihydroxynaphthalene-2-carboxylate
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InChI

InChI=1S/C17H12O4/c18-15-10-14(16(19)13-9-5-4-8-12(13)15)17(20)21-11-6-2-1-3-7-11/h1-10,18-19H
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InChI Key

XDUXGEPGVNWEBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=C(C3=CC=CC=C3C(=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1074626
Record name 2-Naphthalenecarboxylic acid, 1,4-dihydroxy-, phenyl ester
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Molecular Weight

280.27 g/mol
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CAS No.

54978-55-1
Record name Phenyl 1,4-dihydroxy-2-naphthalenecarboxylate
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Record name 2-Naphthalenecarboxylic acid, 1,4-dihydroxy-, phenyl ester
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Record name 2-Naphthalenecarboxylic acid, 1,4-dihydroxy-, phenyl ester
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Record name 2-Naphthalenecarboxylic acid, 1,4-dihydroxy-, phenyl ester
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Record name Phenyl 1,4-dihydroxy-2-naphthoate
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Foundational & Exploratory

Phenyl 1,4-dihydroxy-2-naphthoate: A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Naphthoquinone Scaffolds

Naphthoquinones and their derivatives represent a privileged class of compounds, widely distributed in nature and renowned for their diverse biological activities. This family of molecules, characterized by a naphthalene ring system fused to a quinone moiety, is central to numerous biochemical processes. The inherent redox properties of the quinone unit allow these compounds to participate in electron transfer reactions, a mechanism that underpins much of their pharmacological relevance, including anticancer, anti-inflammatory, and antimicrobial properties.

This guide focuses on a specific, synthetically derived member of this family: Phenyl 1,4-dihydroxy-2-naphthoate . This molecule is the phenyl ester of 1,4-dihydroxy-2-naphthoic acid (DHNA), a crucial intermediate in the biosynthesis of menaquinone (Vitamin K₂) in bacteria.[1] The structural modification from the parent acid to its phenyl ester has significant implications for its physicochemical properties, such as lipophilicity and membrane permeability, which are critical parameters in drug development. Understanding the synthesis and robust characterization of this compound is paramount for researchers aiming to explore its potential as a therapeutic agent or a molecular probe. This document provides a comprehensive, field-proven methodology for its preparation and unequivocal structural verification.

Synthetic Strategy and Core Rationale

The synthesis of this compound is most logically achieved through the direct esterification of its constituent precursors: 1,4-dihydroxy-2-naphthoic acid (DHNA) and phenol.

Retrosynthetic Analysis:

G cluster_precursors product This compound disconnection Ester Bond Disconnection product->disconnection precursors disconnection->precursors dhna 1,4-Dihydroxy-2-naphthoic acid (DHNA) phenol Phenol

Figure 1: Retrosynthetic approach for the target molecule.

The primary challenge lies not in the esterification itself, but in selecting a method that is compatible with the sensitive dihydroxy-naphthalene core, which is prone to oxidation. Harsh acidic conditions typical of Fischer esterification are unsuitable. Therefore, a milder, more controlled approach is necessary.

The Steglich esterification emerges as the ideal strategy.[2][3] This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP). The causality for this choice is threefold:

  • Mild Conditions: The reaction proceeds efficiently at room temperature, preserving the integrity of the sensitive dihydroxy functional groups.

  • High Efficacy: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the phenol.[3]

  • Catalytic Enhancement: DMAP acts as an acyl transfer agent, further accelerating the reaction by forming an even more reactive intermediate, preventing side reactions and improving yield.[3][4]

The precursor, 1,4-dihydroxy-2-naphthoic acid (DHNA), is a known bacterial metabolite and can be synthesized chemically via the carboxylation of 1,4-dihydroxynaphthalene using an alkali metal alcoholate and carbon dioxide gas.[1][5] This guide assumes DHNA is available as a starting material.

Experimental Protocols

Part A: Synthesis of this compound

This protocol details the Steglich esterification of 1,4-dihydroxy-2-naphthoic acid with phenol.

Materials:

  • 1,4-Dihydroxy-2-naphthoic acid (DHNA) (1.0 eq)

  • Phenol (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ethyl Acetate

  • Hexanes

  • 0.5 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1,4-dihydroxy-2-naphthoic acid (1.0 eq) and anhydrous DCM.

  • Add phenol (1.1 eq) and DMAP (0.1 eq) to the suspension and stir until all solids are dissolved, or for 10 minutes.

  • In a separate beaker, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C (ice bath). A white precipitate, dicyclohexylurea (DCU), will begin to form.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a Celite pad to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Combine the filtrates and transfer to a separatory funnel. Wash the organic layer sequentially with 0.5 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Part B: Characterization of the Synthesized Product

Unequivocal characterization is essential to confirm the identity and purity of the final compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a small sample (~5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire ¹H NMR and ¹³C NMR spectra. The use of DMSO-d₆ is often advantageous as the phenolic -OH protons are typically observable as distinct singlets.

2. Infrared (IR) Spectroscopy:

  • Acquire the IR spectrum using either a KBr pellet or as a thin film on a salt plate (if the compound is an oil) or using an Attenuated Total Reflectance (ATR) accessory.

3. Mass Spectrometry (MS):

  • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Analyze using High-Resolution Mass Spectrometry (HRMS) with an appropriate ionization technique (e.g., Electrospray Ionization - ESI) to confirm the exact mass.

4. Melting Point (MP):

  • Determine the melting point of the purified, dry solid using a calibrated melting point apparatus. A sharp melting range is indicative of high purity.

Data Interpretation and Validation

The collective data from the characterization techniques provide a self-validating system to confirm the synthesis of this compound.

Expected Characterization Data
Technique Parameter Expected Observation Rationale/Interpretation
Appearance Physical StateCrystalline SolidConfirms the isolated nature of the compound.
HRMS (ESI) [M+H]⁺ or [M-H]⁻m/z calculated for C₁₇H₁₂O₄Confirms the molecular formula and weight.
¹H NMR Chemical Shifts (δ)~9.0-10.0 ppm (2H, s, -OH), ~7.0-8.5 ppm (9H, m, Ar-H)Signals correspond to phenolic, naphthyl, and phenyl protons.
¹³C NMR Chemical Shifts (δ)~165-170 ppm (C=O), ~110-160 ppm (Ar-C)Confirms the presence of the ester carbonyl and aromatic carbons.
IR Spectroscopy Wavenumber (cm⁻¹)3500-3200 (broad, O-H), ~1720 (strong, C=O), 1300-1000 (C-O)Confirms key functional groups: hydroxyls, aryl ester carbonyl, and ester C-O bond.[6][7][8][9]
Melting Point Range (°C)Sharp, defined range (e.g., 220 °C for parent acid)[10]Indicates the purity of the synthesized compound.

Note: Exact NMR chemical shifts are solvent-dependent and should be confirmed by 2D NMR techniques (COSY, HSQC) for unambiguous assignment.

Visualized Workflows

The logical flow of the synthesis and characterization processes can be visualized to provide a clear overview of the entire protocol.

G start_materials Starting Materials: 1,4-Dihydroxy-2-naphthoic Acid Phenol, DCC, DMAP reaction Steglich Esterification (DCM, 0°C to RT, 12-18h) start_materials->reaction workup Workup: 1. Filter DCU 2. Acid/Base Washes 3. Dry & Concentrate reaction->workup purification Purification: Flash Column Chromatography workup->purification product Pure Phenyl 1,4-dihydroxy-2-naphthoate purification->product

Figure 2: Synthetic workflow from precursors to pure product.

G cluster_techniques Analytical Techniques cluster_data Validation Data product Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry (HRMS) product->ms mp Melting Point product->mp nmr_data Connectivity & Proton/Carbon Environment nmr->nmr_data ir_data Functional Groups (O-H, C=O, C-O) ir->ir_data ms_data Molecular Formula & Exact Mass ms->ms_data mp_data Purity Assessment mp->mp_data confirmation Unambiguous Structural Confirmation nmr_data->confirmation ir_data->confirmation ms_data->confirmation mp_data->confirmation

Figure 3: Logical flow for the structural validation process.

Conclusion and Future Outlook

This guide provides a robust and reliable framework for the synthesis and characterization of this compound. The use of Steglich esterification ensures a mild and efficient conversion, while the multi-technique characterization workflow guarantees the structural integrity and purity of the final product. As a derivative of the biologically significant DHNA, this phenyl ester is a compelling candidate for further investigation. Its modified lipophilicity may enhance its potential as an aryl hydrocarbon receptor (AhR) agonist or antagonist, or as an anti-inflammatory agent, areas where the parent acid has shown promise.[1][11][12][13] The methodologies detailed herein provide the essential foundation for researchers and drug development professionals to produce this compound with confidence and explore its full therapeutic potential.

References

Mechanism of action of Phenyl 1,4-dihydroxy-2-naphthoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Putative Mechanism of Action of Phenyl 1,4-dihydroxy-2-naphthoate

Executive Summary

This compound is a synthetic organic compound whose biological activities and mechanism of action are not extensively documented in publicly available scientific literature. However, its core chemical scaffold, a 1,4-dihydroxynaphthalene moiety, is structurally related to the biologically active 1,4-naphthoquinones. This relationship allows for the formulation of a plausible mechanism of action centered on the principles of redox cycling and the induction of oxidative stress. This guide proposes a putative mechanism for this compound, drawing parallels with well-characterized analogues like menadione and juglone. We hypothesize that this compound undergoes intracellular oxidation to its corresponding quinone, which then participates in redox cycles, leading to the generation of reactive oxygen species (ROS). The resulting quinone can also act as a Michael acceptor, covalently modifying cellular nucleophiles such as glutathione and critical protein thiols, thereby disrupting cellular redox homeostasis and triggering downstream signaling pathways that can lead to cytotoxicity. This document provides a detailed theoretical framework for this mechanism and outlines experimental protocols to validate these hypotheses, aimed at guiding future research for drug development professionals and scientists.

Introduction and Current Knowledge Gap

This compound belongs to the naphthoate class of chemical compounds. A thorough review of the existing scientific literature reveals a significant gap in our understanding of its biological effects and mechanism of action. Most of the available information pertains to its role as a chemical intermediate in the synthesis of polymers and other organic molecules.

Despite the lack of direct biological studies, the chemical structure of this compound provides a strong basis for postulating a mechanism of action. The presence of the 1,4-dihydroxy-naphthalene core is the key to its potential bioactivity. This hydroquinone structure is the reduced form of a 1,4-naphthoquinone. The interconversion between these two forms is a well-established mechanism for the biological activity of many natural and synthetic quinones, which are known for their diverse pharmacological effects, including anticancer, antibacterial, and antifungal properties.

This guide, therefore, aims to bridge the current knowledge gap by proposing a detailed, plausible mechanism of action for this compound based on established principles of quinone biochemistry.

Proposed Mechanism of Action: A Hypothesis Driven by Chemical Analogy

We propose a multi-faceted mechanism of action for this compound that is initiated by its intracellular oxidation and subsequent redox cycling. This process is hypothesized to have two major downstream consequences: the generation of significant oxidative stress and the covalent modification of key cellular components.

Intracellular Oxidation and Redox Cycling

Upon entering a cell, the 1,4-dihydroxy (hydroquinone) form of this compound can be oxidized to its corresponding 1,4-naphthoquinone. This oxidation can occur through several enzymatic and non-enzymatic pathways. One-electron oxidation, often catalyzed by enzymes such as cytochrome P450 reductase, results in the formation of a highly reactive semiquinone radical. This radical can then donate its electron to molecular oxygen (O₂) to generate the superoxide radical (O₂⁻), a primary reactive oxygen species, while being oxidized to the quinone form.

The newly formed quinone can then be reduced back to the semiquinone or hydroquinone by cellular reductases, consuming reducing equivalents like NADPH in the process. This futile cycle, known as redox cycling, can continuously generate a large flux of superoxide radicals, leading to a state of severe oxidative stress. Superoxide can be further converted to other ROS, such as hydrogen peroxide (H₂O₂) and the highly damaging hydroxyl radical (•OH).

G cluster_0 Cellular Environment cluster_1 ROS Generation Hydroquinone This compound Semiquinone Semiquinone Radical Hydroquinone->Semiquinone -e⁻ Semiquinone->Hydroquinone +e⁻ Quinone Phenyl 1,4-naphthoquinone-2-carboxylate Semiquinone->Quinone -e⁻ Superoxide O₂⁻ (Superoxide Radical) Semiquinone->Superoxide + O₂ Quinone->Semiquinone +e⁻ (e.g., from NADPH) O2 O₂ (Molecular Oxygen) O2->Superoxide

Caption: Proposed redox cycling of this compound.

Covalent Modification of Cellular Nucleophiles

The oxidized quinone form of this compound is an electrophilic Michael acceptor. This property allows it to react with soft nucleophiles within the cell, most notably the thiol groups (-SH) of cysteine residues. Two critical targets for this covalent modification are:

  • Glutathione (GSH): Glutathione is the most abundant intracellular antioxidant. Its depletion through conjugation with the naphthoquinone exacerbates the oxidative stress induced by redox cycling, as the cell's primary defense against ROS is compromised.

  • Protein Thiols: Cysteine residues are often found in the active sites of enzymes and are critical for the function of many proteins. Covalent modification of these residues can lead to enzyme inactivation and disruption of cellular signaling pathways. For example, many phosphatases and caspases, which contain critical cysteine residues in their active sites, are susceptible to inactivation by quinones.

Downstream Cellular Consequences

The combined effects of rampant ROS production and depletion of cellular nucleophiles can trigger a cascade of deleterious downstream events:

  • Mitochondrial Dysfunction: Mitochondria are both a major source of and a primary target for ROS. Oxidative damage to mitochondrial membranes and enzymes can lead to a loss of mitochondrial membrane potential, impaired ATP synthesis, and the release of pro-apoptotic factors like cytochrome c.

  • DNA Damage: ROS, particularly the hydroxyl radical, can cause significant damage to DNA, leading to strand breaks and base modifications. This can trigger cell cycle arrest and, if the damage is irreparable, apoptosis.

  • Activation of Stress-Activated Protein Kinases (SAPKs): Oxidative stress is a potent activator of signaling pathways mediated by kinases such as JNK and p38 MAPK, which in turn can regulate cell fate decisions, including apoptosis.

  • Apoptosis: The culmination of mitochondrial dysfunction, DNA damage, and activation of stress pathways can lead to the programmed cell death of the affected cells.

Experimental Protocols for Mechanistic Validation

To investigate the proposed mechanism of action, a series of in vitro experiments can be performed. The following protocols provide a framework for testing the core tenets of the hypothesis.

Assay for Intracellular ROS Production

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) to measure intracellular ROS levels.

Methodology:

  • Cell Culture: Plate cells (e.g., a relevant cancer cell line) in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Probe Loading: Remove the culture medium and wash the cells with pre-warmed phosphate-buffered saline (PBS). Incubate the cells with 10 µM H₂DCFDA in PBS for 30 minutes at 37°C in the dark.

  • Compound Treatment: Wash the cells twice with PBS to remove excess probe. Add fresh culture medium containing various concentrations of this compound (and appropriate vehicle and positive controls, such as H₂O₂).

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at time zero using a microplate reader (excitation ~485 nm, emission ~535 nm).

  • Kinetic Reading: Continue to measure the fluorescence at regular intervals (e.g., every 15 minutes) for a period of 2-4 hours at 37°C.

  • Data Analysis: Subtract the time-zero reading from all subsequent time points for each well. Plot the change in fluorescence over time for each concentration of the compound.

G Plate_Cells 1. Plate Cells Load_Probe 2. Load with H₂DCFDA Plate_Cells->Load_Probe Treat 3. Treat with Compound Load_Probe->Treat Measure 4. Measure Fluorescence (Ex/Em: 485/535 nm) Treat->Measure Analyze 5. Analyze Data Measure->Analyze

Caption: Workflow for intracellular ROS detection assay.

Assay for Glutathione (GSH) Depletion

This protocol measures the levels of intracellular GSH using a commercially available kit, often based on the reaction of GSH with a reagent like 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

Methodology:

  • Cell Culture and Treatment: Plate cells in a 6-well plate. Once they reach 70-80% confluency, treat them with various concentrations of this compound for a defined period (e.g., 6 hours).

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them according to the manufacturer's protocol for the chosen GSH assay kit.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) for normalization.

  • GSH Measurement: Perform the GSH assay on the lysates according to the kit's instructions. This typically involves mixing the lysate with the provided reagents and measuring the absorbance at a specific wavelength (e.g., 412 nm for DTNB-based assays).

  • Data Analysis: Normalize the GSH levels to the protein concentration for each sample. Express the results as a percentage of the GSH level in the vehicle-treated control cells.

Table 1: Hypothetical Data for Mechanistic Assays

Concentration of this compound (µM)Relative ROS Production (Fold Change vs. Control)Intracellular GSH Level (% of Control)Cell Viability (% of Control)
0 (Vehicle)1.0100100
11.88592
54.55265
109.22838
2516.51115

Conclusion and Future Directions

The proposed mechanism of action for this compound, centered on redox cycling and covalent modification, provides a solid, testable framework for future research. While direct evidence is currently lacking, the strong analogy to well-studied naphthoquinones lends significant credence to this hypothesis.

Future research should focus on validating these initial hypotheses. Key next steps would include:

  • Identification of Protein Targets: Utilizing proteomics approaches, such as activity-based protein profiling, to identify specific proteins that are covalently modified by the quinone form of the compound.

  • In Vivo Studies: Assessing the compound's efficacy and toxicity in animal models to determine its therapeutic potential and to understand its mechanism of action in a more complex biological system.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to understand how modifications to its chemical structure affect its biological activity.

By systematically investigating this proposed mechanism, the scientific community can unlock the potential therapeutic applications of this and related compounds.

The Biological Versatility of Phenyl 1,4-dihydroxy-2-naphthoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the biological activities associated with the naphthoquinone scaffold, with a specific focus on Phenyl 1,4-dihydroxy-2-naphthoate and its closely related analogs. While direct experimental data on this compound is emerging, a wealth of research on its parent compound, 1,4-dihydroxy-2-naphthoic acid (DHNA), and the structurally similar lawsone (2-hydroxy-1,4-naphthoquinone) derivatives, provides a strong predictive framework for its potential therapeutic applications. This document synthesizes the current understanding of the anti-inflammatory, anticancer, and antimicrobial properties of these compounds, offering detailed experimental protocols and mechanistic insights to guide future research and drug development efforts.

Introduction: The Naphthoquinone Core - A Privileged Scaffold in Drug Discovery

The 1,4-naphthoquinone skeleton is a recurring motif in a vast array of natural products and synthetic compounds that exhibit significant biological activities. From the historical use of henna, containing the pigment lawsone, to the clinical application of naphthoquinone-based anticancer drugs, this chemical scaffold has consistently proven to be a fertile ground for therapeutic innovation. This compound, as an ester derivative of the bioactive DHNA, represents a compelling molecule for investigation. The phenyl ester moiety may influence the compound's pharmacokinetic properties, such as cell permeability and metabolic stability, potentially offering advantages over its carboxylic acid precursor.

This guide will delve into the key biological activities attributed to the 1,4-dihydroxy-2-naphthoate core and related naphthoquinones, providing both the foundational knowledge and the practical methodologies to empower researchers in their exploration of this promising class of molecules.

Anti-inflammatory Activity: Modulation of the Aryl Hydrocarbon Receptor

A significant body of evidence points to the anti-inflammatory potential of 1,4-dihydroxy-2-naphthoic acid (DHNA), a bacterial-derived metabolite found in the gut.[1][2] The primary mechanism underlying this activity is its function as an agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a crucial role in regulating immune responses.[1][2]

Mechanism of Action: AhR-Dependent Signaling

Activation of the AhR by ligands like DHNA initiates a signaling cascade that can lead to the suppression of pro-inflammatory cytokine production.[1][3] Upon binding to DHNA, the AhR translocates to the nucleus, where it dimerizes with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, modulating their transcription. This can result in the downregulation of key inflammatory mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

AhR_Pathway PDHN This compound DHNA 1,4-dihydroxy-2-naphthoic acid (DHNA) PDHN->DHNA Esterase activity AhR_complex AhR-Hsp90 Complex DHNA->AhR_complex Binds AhR_active Activated AhR-DHNA Complex AhR_complex->AhR_active Conformational Change ARNT ARNT AhR_active->ARNT Dimerizes with Nucleus Nucleus AhR_active->Nucleus XRE XRE (DNA) ARNT->XRE Binds to Gene_Modulation Modulation of Gene Transcription XRE->Gene_Modulation Inflammation_Down Downregulation of Pro-inflammatory Cytokines (IL-6, TNF-α) Gene_Modulation->Inflammation_Down

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Workflow: Assessing Anti-inflammatory Effects

A common and effective method to screen for anti-inflammatory activity is to use a murine macrophage cell line such as RAW 264.7. These cells can be stimulated with lipopolysaccharide (LPS) to induce a pro-inflammatory response, and the ability of a test compound to mitigate this response can be quantified.

Protocol: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Seed the cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with varying concentrations of this compound (or DHNA as a positive control) for 1 hour. A typical concentration range to start with is 1-100 µM.

  • Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plates for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant for cytokine analysis.

  • Cytokine Quantification: Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of the test compound compared to the LPS-only control.

The DSS-induced colitis model in mice is a well-established and widely used model that mimics many aspects of human ulcerative colitis.[4][5] This model is valuable for assessing the in vivo efficacy of potential anti-inflammatory agents.

Protocol: DSS-Induced Colitis in Mice

  • Animal Model: Use 8-10 week old C57BL/6 mice.

  • Induction of Colitis: Administer 2-3% (w/v) DSS in the drinking water for 5-7 days.

  • Treatment: Administer this compound orally (e.g., by gavage) daily, starting either concurrently with DSS administration (prophylactic model) or after the onset of clinical signs (therapeutic model). A typical dose for related compounds is around 20 mg/kg.[3]

  • Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces. Calculate a Disease Activity Index (DAI) score based on these parameters.

  • Termination and Tissue Collection: At the end of the study period, euthanize the mice and collect the colon.

  • Macroscopic Evaluation: Measure the colon length and assess for macroscopic signs of inflammation.

  • Histological Analysis: Fix a portion of the colon in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Score the sections for the severity of inflammation, crypt damage, and ulceration.

  • Myeloperoxidase (MPO) Assay: Homogenize a section of the colon and measure MPO activity, a marker of neutrophil infiltration, using a commercially available kit.

  • Cytokine Analysis: Homogenize a section of the colon and measure pro-inflammatory cytokine levels using ELISA or quantitative real-time PCR (qRT-PCR).

Anticancer Activity: A Multi-pronged Attack on Malignant Cells

Derivatives of lawsone and other 1,4-naphthoquinones have demonstrated significant cytotoxic activity against a variety of cancer cell lines.[6][7][8] Their anticancer effects are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest.

Proposed Mechanisms of Anticancer Action

The anticancer activity of naphthoquinones is multifaceted and can involve:

  • Induction of Oxidative Stress: Naphthoquinones can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) that can damage cellular components and trigger apoptosis.

  • Inhibition of Topoisomerases: Some naphthoquinones can interfere with the function of topoisomerase enzymes, which are essential for DNA replication and repair, leading to DNA damage and cell death.

  • Modulation of Signaling Pathways: These compounds can affect various signaling pathways involved in cell proliferation and survival, such as the NF-κB and MAPK pathways.

Anticancer_Mechanisms Naphthoquinone This compound (as a Naphthoquinone derivative) ROS Increased Reactive Oxygen Species (ROS) Naphthoquinone->ROS DNA_Damage DNA Damage Naphthoquinone->DNA_Damage Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Key mechanisms of anticancer activity for naphthoquinone derivatives.

Experimental Workflow: Evaluating Anticancer Potential

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of potential anticancer compounds.

Protocol: MTT Assay for IC₅₀ Determination

  • Cell Culture and Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value.

Table 1: Example IC₅₀ Values for Naphthoquinone Derivatives against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
NaphthazarinVariousVarious0.16 - 1.7[9]
PlumbaginDU-145Prostate1-3[10]
JugloneHT-29Colon1-3[10]
This compound TBD TBD TBD

TBD: To be determined through experimentation.

Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method for detecting and quantifying apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cancer cells with this compound at its IC₅₀ concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.[2][11][12]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population can be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Caspases are a family of proteases that are key mediators of apoptosis. Measuring the activity of effector caspases, such as caspase-3 and caspase-7, can confirm the induction of apoptosis.

Protocol: Colorimetric Caspase-3/7 Activity Assay

  • Cell Lysis: Treat cells with the test compound, harvest them, and lyse them to release the cellular contents.

  • Substrate Addition: Add a colorimetric substrate for caspase-3/7 (e.g., DEVD-pNA) to the cell lysate.[6][13]

  • Incubation: Incubate the mixture to allow the active caspases to cleave the substrate, releasing a colored product (p-nitroaniline).

  • Absorbance Measurement: Measure the absorbance of the colored product at 405 nm using a microplate reader.

  • Data Analysis: Quantify the increase in caspase activity relative to untreated control cells.

Antimicrobial Activity: Disrupting Microbial Viability

Lawsone and its derivatives have long been recognized for their antimicrobial properties, exhibiting activity against a broad spectrum of bacteria and fungi.[14][15]

Mechanisms of Antimicrobial Action

The antimicrobial effects of naphthoquinones are thought to be mediated by several mechanisms, including:

  • Membrane Disruption: These compounds can intercalate into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents.

  • Generation of Reactive Oxygen Species (ROS): Similar to their anticancer effects, naphthoquinones can induce oxidative stress in microbial cells, damaging essential biomolecules.[16]

  • Enzyme Inhibition: Naphthoquinones can inhibit the activity of various microbial enzymes that are crucial for survival.

Experimental Workflow: Characterizing Antimicrobial Properties

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.

Protocol: Broth Microdilution for MIC and MBC Determination

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).[1]

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound in which no visible growth is observed.

  • MBC Determination: To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that shows a ≥99.9% reduction in the initial inoculum.[7][17]

Protocol: Assessment of Membrane Integrity

  • Bacterial Suspension: Prepare a suspension of the test bacteria in a suitable buffer.

  • Treatment: Treat the bacterial suspension with the test compound at its MIC.

  • Staining: Add a fluorescent dye that can only enter cells with compromised membranes, such as propidium iodide (PI).

  • Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorometer or a fluorescence microscope. An increase in fluorescence indicates membrane damage.

Protocol: Measurement of Intracellular ROS Production

  • Bacterial Culture: Grow the test bacteria to the mid-log phase.

  • Treatment: Treat the bacterial culture with the test compound.

  • Probe Loading: Add a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to the culture.

  • Fluorescence Measurement: Measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.[8]

Conclusion and Future Directions

This compound, by virtue of its structural similarity to the well-studied 1,4-dihydroxy-2-naphthoic acid and lawsone derivatives, holds considerable promise as a bioactive molecule. The anti-inflammatory, anticancer, and antimicrobial activities associated with the naphthoquinone scaffold provide a strong rationale for its further investigation. The experimental protocols detailed in this guide offer a comprehensive framework for researchers to systematically evaluate the biological potential of this compound and its analogs.

Future research should focus on the direct evaluation of this compound in the described assays to confirm and quantify its activity. Structure-activity relationship (SAR) studies, involving the synthesis and testing of a library of related esters, will be crucial in optimizing the therapeutic potential of this scaffold. Furthermore, in vivo studies to assess the pharmacokinetics, safety, and efficacy of promising lead compounds will be essential for their translation into clinical applications. The exploration of this compound and its derivatives is a promising avenue for the discovery of novel therapeutic agents to address a range of human diseases.

References

A Comprehensive Spectroscopic Guide to Phenyl 1,4-dihydroxy-2-naphthoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the key spectroscopic data for Phenyl 1,4-dihydroxy-2-naphthoate (CAS 54978-55-1), a significant derivative of 1,4-dihydroxy-2-naphthoic acid. Given that 1,4-dihydroxy-2-naphthoic acid serves as a crucial intermediate in the biosynthesis of alizarin-type anthraquinones in plants, understanding the structural and electronic properties of its derivatives is paramount for researchers in natural product synthesis, drug discovery, and materials science.[1] This document synthesizes predictive data based on foundational spectroscopic principles and empirical data from structurally analogous compounds to offer a robust characterization framework for researchers, scientists, and drug development professionals.

The molecule, with the formula C₁₇H₁₂O₄ and a molecular weight of 280.27 g/mol , features a dihydroxynaphthalene core esterified with a phenyl group.[2][3] This combination of a phenolic system, a conjugated naphthalene ring, and an aromatic ester gives rise to a distinct and interpretable spectroscopic signature.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For this compound, distinct signals are expected for the naphthalene core, the phenyl ester moiety, and the hydroxyl groups.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show signals in three main regions: the downfield aromatic region for the naphthalene and phenyl protons, and a typically broad signal for the phenolic hydroxyl protons. The electron-donating hydroxyl groups and the electron-withdrawing ester functionality will dictate the precise chemical shifts of the naphthalene ring protons.[4]

  • Naphthalene Protons (5H): These protons will appear in the aromatic region (~7.0-8.5 ppm).

    • H-3: This proton is on a double bond between two carbons bearing electron-donating (-OH) and electron-withdrawing (-COOPh) groups. It is expected to appear as a singlet at a relatively shielded position compared to other naphthalene protons, likely around 7.0-7.2 ppm.

    • H-5 and H-8: These "peri" protons are subject to deshielding effects from the adjacent benzene ring and carbonyl group. They are expected to be the most downfield of the naphthalene protons, likely appearing as doublets around 8.2-8.5 ppm.[5]

    • H-6 and H-7: These protons will form a more complex multiplet, appearing as triplets or doublet of doublets in the range of 7.5-7.8 ppm, based on data from similar naphthalene systems.[6]

  • Phenyl Protons (5H): The protons of the phenyl ester group will also reside in the aromatic region.

    • Ortho-protons (2H): Expected around 7.2-7.4 ppm.

    • Meta- and Para-protons (3H): Expected to overlap in a multiplet around 7.1-7.3 ppm.

  • Hydroxyl Protons (2H): The two phenolic -OH protons are expected to produce a broad singlet, the chemical shift of which is highly dependent on solvent and concentration, but typically appears between 9.0 and 11.0 ppm in DMSO-d₆. This signal will disappear upon D₂O exchange.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Naphthalene H-37.0 - 7.2Singlet (s)
Naphthalene H-6, H-77.5 - 7.8Multiplet (m)
Naphthalene H-5, H-88.2 - 8.5Multiplet (m)
Phenyl H-ortho, meta, para7.1 - 7.4Multiplet (m)
Phenolic OH (x2)9.0 - 11.0 (in DMSO-d₆)Broad Singlet (br s)

Table 1: Predicted ¹H NMR chemical shifts.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide direct insight into the carbon skeleton, with 17 distinct signals expected. The chemical shifts are influenced by hybridization and the electronic effects of substituents.[7][8]

  • Carbonyl Carbon (1C): The ester carbonyl carbon is the most deshielded, expected in the 165-170 ppm range.[9]

  • Aromatic Carbons (16C):

    • C-1 and C-4 (bearing -OH): These carbons are significantly shielded by the oxygen atom and are expected around 150-155 ppm.

    • C-2 and C-4a, C-8a (quaternary): These carbons will appear in the 115-135 ppm range. The carbon attached to the ester (C-2) will be further downfield.

    • Naphthalene CH Carbons: Expected in the range of 105-130 ppm. C-3, being adjacent to the ester, will likely be distinct.

    • Phenyl Carbons: The ipso-carbon attached to the ester oxygen will be around 150 ppm, while the others will appear in the typical 120-130 ppm range.[10]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Ester)165 - 170
C1, C4 (C-OH)150 - 155
Phenyl C-ipso (C-O)~150
Naphthalene & Phenyl CH105 - 130
Naphthalene Quaternary115 - 135

Table 2: Predicted ¹³C NMR chemical shifts.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with acidic protons like phenols, as it allows for their observation.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field NMR spectrometer.

  • 2D NMR: For unambiguous assignment, perform 2D NMR experiments such as COSY (to identify H-H couplings) and HSQC/HMBC (to correlate protons with their attached carbons and neighboring carbons).

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Weigh Compound (5-10 mg) Solvent Add Deuterated Solvent (~0.6 mL DMSO-d6) Sample->Solvent Standard Add TMS (Internal Standard) Solvent->Standard Acquire1D Acquire 1D Spectra (¹H, ¹³C) Standard->Acquire1D Acquire2D Acquire 2D Spectra (COSY, HSQC, HMBC) Acquire1D->Acquire2D Process Fourier Transform Phase & Baseline Correction Acquire2D->Process Integrate Integrate & Calibrate (Reference to TMS) Process->Integrate Structure Elucidation Structure Elucidation Integrate->Structure Elucidation

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the key functional groups within the molecule. The spectrum will be dominated by absorptions from the hydroxyl, ester carbonyl, and aromatic moieties.

  • O-H Stretching: A prominent, broad absorption band is expected in the 3500-3200 cm⁻¹ region, characteristic of hydrogen-bonded phenolic hydroxyl groups.[11][12]

  • Aromatic C-H Stretching: Sharp, medium-intensity peaks will appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[13]

  • C=O Stretching: A very strong and sharp absorption corresponding to the ester carbonyl group should be present. For aromatic esters, this peak typically appears between 1740-1715 cm⁻¹. Conjugation with the naphthalene ring system will likely place this absorption towards the lower end of this range, around 1720 cm⁻¹.[14]

  • Aromatic C=C Stretching: Multiple sharp bands of medium to strong intensity are expected in the 1600-1450 cm⁻¹ region, indicative of the naphthalene and phenyl rings.[13]

  • C-O Stretching: Two distinct C-O stretching bands are anticipated. The aryl-ester C-O stretch will produce a strong band around 1300-1200 cm⁻¹, while the phenol C-O stretch will appear around 1200 cm⁻¹.[12]

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Phenolic O-HStretch (H-bonded)3500 - 3200Broad, Strong
Aromatic C-HStretch3100 - 3000Sharp, Medium
Ester C=OStretch~1720Sharp, Strong
Aromatic C=CRing Stretch1600 - 1450Sharp, Medium-Strong
Ester/Phenol C-OStretch1300 - 1150Strong

Table 3: Predicted characteristic IR absorption bands.

Experimental Protocol: IR Spectroscopy (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Cleaning: Clean the crystal thoroughly after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. Under electron ionization (EI), aromatic compounds like this compound typically show a prominent molecular ion peak.[15][16]

  • Molecular Ion (M⁺˙): A strong molecular ion peak is expected at m/z = 280 , corresponding to the molecular weight of the compound (C₁₇H₁₂O₄).

  • Key Fragmentation Pathways: The fragmentation will be driven by the stability of the resulting cations. The ester linkage is a prime site for cleavage.

    • Loss of Phenoxy Radical: The most characteristic fragmentation for phenyl esters is the alpha-cleavage leading to the loss of a phenoxy radical (•OPh, 93 Da). This will generate a highly stable naphthoyl cation.[17][18]

      • m/z 187: [M - OPh]⁺

    • Decarbonylation: The naphthoyl cation at m/z 187 can subsequently lose a molecule of carbon monoxide (CO, 28 Da).

      • m/z 159: [M - OPh - CO]⁺

    • Formation of Phenyl/Phenoxy Ions: Fragments corresponding to the phenyl portion may also be observed.

      • m/z 94: [PhOH]⁺˙ (from rearrangement and loss of the naphthoquinone ketene)

      • m/z 77: [Ph]⁺

Predicted m/z Proposed Fragment Identity Notes
280[C₁₇H₁₂O₄]⁺˙Molecular Ion (M⁺˙)
187[C₁₁H₇O₃]⁺M - •OPh (Loss of phenoxy radical)
159[C₁₀H₇O₂]⁺m/z 187 - CO (Loss of carbon monoxide)
94[C₆H₆O]⁺˙Phenol radical cation
77[C₆H₅]⁺Phenyl cation

Table 4: Predicted key fragments in the EI mass spectrum.

M Molecular Ion (M⁺˙) m/z = 280 F187 Naphthoyl Cation m/z = 187 M->F187 - •OPh (93 Da) F94 Phenol Cation m/z = 94 M->F94 Rearrangement F159 [M-OPh-CO]⁺ m/z = 159 F187->F159 - CO (28 Da)

Caption: Proposed primary fragmentation pathway.

Experimental Protocol: Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC Method: Inject a small volume (e.g., 1 µL) into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program that allows for the elution of the compound without decomposition (e.g., ramp from 100°C to 280°C).

  • MS Method: The GC is coupled to a mass spectrometer operating in Electron Ionization (EI) mode at 70 eV. Scan a mass range of m/z 50-400.

  • Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the compound to identify the molecular ion and key fragment ions.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combination of modern spectroscopic techniques. The predicted data provides a clear roadmap for confirmation: ¹H and ¹³C NMR will define the precise carbon-hydrogen framework, IR spectroscopy will confirm the presence of key hydroxyl and ester functional groups, and mass spectrometry will verify the molecular weight and reveal characteristic fragmentation patterns. This comprehensive guide serves as a valuable resource for researchers, ensuring accurate and efficient characterization of this important naphthalenic compound.

References

Phenyl 1,4-dihydroxy-2-naphthoate: A Technical Guide to its Role as a Biosynthetic Intermediate in Vitamin K Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Significance of Phenyl 1,4-dihydroxy-2-naphthoate and its Core Acid

This compound is a phenyl ester derivative of the crucial biosynthetic intermediate, 1,4-dihydroxy-2-naphthoic acid (DHNA).[1][2][3][4][5] While this compound is primarily recognized as a chemical reagent in organic synthesis, particularly in the manufacturing of dyes, pigments, and photosensitive materials, its structural relationship with DHNA places it at the center of a fundamentally important biological pathway: the biosynthesis of vitamin K.[6][7] This guide will delve into the intricate biosynthesis of DHNA, the direct precursor to phylloquinone (vitamin K1) and menaquinone (vitamin K2), and explore the potential of this pathway as a target for novel therapeutic agents.

Vitamin K is an essential fat-soluble vitamin that plays a critical role in blood coagulation, bone metabolism, and the prevention of vascular calcification.[8] Phylloquinone is synthesized by plants and is the primary dietary source of vitamin K for humans.[6] Menaquinones are a family of related compounds primarily produced by bacteria, including those in the human gut.[8] The biosynthesis of the naphthoquinone ring, the core structure of all vitamin K forms, proceeds through the intermediate DHNA.

The Biosynthesis of 1,4-dihydroxy-2-naphthoic acid (DHNA): A Multi-Step Enzymatic Cascade

The biosynthesis of DHNA is a well-conserved pathway in bacteria and plants, involving a series of enzymatic reactions that convert chorismate, a key intermediate of the shikimate pathway, into the bicyclic naphthoquinone precursor. The enzymes involved are often referred to as "Men" proteins, named after their discovery in the study of menaquinone biosynthesis in Escherichia coli.

The key steps in the conversion of chorismate to DHNA are as follows:

  • Conversion of Chorismate to Isochorismate: The pathway initiates with the isomerization of chorismate to isochorismate, catalyzed by isochorismate synthase (MenF) .

  • Formation of 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC): SHCHC synthase (MenD) catalyzes the addition of α-ketoglutarate to isochorismate.

  • Dehydrogenation to o-succinylbenzoate (OSB): SHCHC dehydrogenase (MenH) is responsible for the aromatization of SHCHC to form o-succinylbenzoate.

  • Activation of OSB: OSB-CoA synthetase (MenE) activates OSB by ligating it to coenzyme A (CoA), forming OSB-CoA. This step requires ATP.

  • Cyclization to 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA): The crucial ring closure is catalyzed by 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB) , which converts OSB-CoA into the naphthoquinone skeleton.

  • Hydrolysis to DHNA: Finally, a currently uncharacterized thioesterase (MenI) is proposed to hydrolyze DHNA-CoA to release the final product, 1,4-dihydroxy-2-naphthoic acid (DHNA).

The following diagram illustrates the biosynthetic pathway from chorismate to DHNA:

DHNA Biosynthesis Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate MenF SHCHC SHCHC Isochorismate->SHCHC MenD OSB OSB SHCHC->OSB MenH OSBCoA OSB-CoA OSB->OSBCoA MenE DHNACoA DHNA-CoA OSBCoA->DHNACoA MenB DHNA DHNA DHNACoA->DHNA MenI (putative)

Caption: Biosynthetic pathway of 1,4-dihydroxy-2-naphthoic acid (DHNA).

From DHNA to Vitamin K: The Final Steps

Once DHNA is synthesized, it is prenylated by the enzyme 1,4-dihydroxy-2-naphthoate polyprenyltransferase (MenA) , which attaches a polyprenyl side chain to the naphthoquinone ring. This is a key step that commits DHNA to the vitamin K biosynthetic pathway. Following prenylation, a final methylation step, catalyzed by demethylmenaquinone methyltransferase (MenG) , yields the active menaquinone.

The DHNA Biosynthetic Pathway: A Promising Target for Novel Antimicrobials

The enzymes of the menaquinone biosynthetic pathway are essential for the survival of many pathogenic bacteria, yet they are absent in humans. This makes them attractive targets for the development of new antibiotics. Inhibitors of the "Men" enzymes could selectively disrupt bacterial growth without affecting the host. Research has focused on developing inhibitors for several enzymes in this pathway, including MenA, the prenyltransferase that acts on DHNA. The development of compounds that mimic DHNA, such as this compound, could be a valuable strategy for designing potent and selective enzyme inhibitors.

Experimental Protocols for Studying the DHNA Biosynthetic Pathway

1. Expression and Purification of Men Enzymes

A fundamental step in characterizing the enzymes of the DHNA pathway is their recombinant expression and purification.

  • Step 1: Gene Cloning: The genes encoding the Men enzymes (e.g., menB, menE) are amplified from the genomic DNA of a target organism (e.g., E. coli, Mycobacterium tuberculosis) using polymerase chain reaction (PCR).

  • Step 2: Vector Ligation: The amplified gene is ligated into an expression vector, often containing a tag (e.g., His-tag, GST-tag) for affinity purification.

  • Step 3: Transformation and Expression: The recombinant plasmid is transformed into a suitable expression host, such as E. coli BL21(DE3). Protein expression is induced by the addition of an inducer like isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Step 4: Cell Lysis and Purification: The bacterial cells are harvested and lysed. The target protein is then purified from the cell lysate using affinity chromatography, followed by further purification steps like ion-exchange and size-exclusion chromatography if necessary.

2. In Vitro Enzyme Assays

Enzyme assays are crucial for determining the kinetic parameters of the Men enzymes and for screening potential inhibitors.

  • Example: MenB (1,4-dihydroxy-2-naphthoyl-CoA synthase) Assay:

    • Substrate: o-succinylbenzoyl-CoA (OSB-CoA)

    • Reaction: The conversion of OSB-CoA to 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA) can be monitored spectrophotometrically by measuring the decrease in absorbance of the thioester bond at around 232 nm.

    • Assay Components: Purified MenB enzyme, OSB-CoA substrate in a suitable buffer (e.g., Tris-HCl, pH 7.5).

    • Procedure: The reaction is initiated by adding the enzyme to the substrate mixture. The change in absorbance over time is recorded to determine the initial reaction rate.

    • Inhibitor Screening: Potential inhibitors, such as analogs of DHNA or OSB-CoA, can be added to the assay mixture to assess their effect on the enzyme's activity.

The following diagram outlines a general workflow for inhibitor screening against a Men enzyme:

Inhibitor_Screening_Workflow Start Start Clone_Express Clone and Express Target Men Enzyme Start->Clone_Express Purify Purify Enzyme Clone_Express->Purify Develop_Assay Develop In Vitro Enzyme Assay Purify->Develop_Assay Screen_Library Screen Compound Library (including this compound analogs) Develop_Assay->Screen_Library Identify_Hits Identify Initial Hits Screen_Library->Identify_Hits Dose_Response Dose-Response and IC50 Determination Identify_Hits->Dose_Response Mechanism_Study Mechanism of Inhibition Studies Dose_Response->Mechanism_Study Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization End End Lead_Optimization->End

Caption: Workflow for screening inhibitors of Men enzymes.

Analytical Techniques for the Detection and Quantification of DHNA and Related Naphthoquinones

The analysis of DHNA and other naphthoquinones is essential for studying their biosynthesis and for pharmacokinetic studies of potential inhibitors. High-performance liquid chromatography (HPLC) is the most widely used technique.

Analytical TechniqueStationary PhaseMobile Phase (Typical)Detection MethodApplication
Reverse-Phase HPLC C18 or PhenylAcetonitrile/Water or Methanol/Water with an acid modifier (e.g., formic acid, acetic acid)UV-Vis, Diode Array Detector (DAD), Fluorescence, Mass Spectrometry (MS)Quantification of DHNA and other naphthoquinones in biological samples and in vitro assays.
LC-MS/MS C18Gradient of acetonitrile and water with formic acidTandem Mass SpectrometryHighly sensitive and selective detection and quantification, structural elucidation of metabolites.

Conclusion

While this compound may not be a natural biosynthetic intermediate itself, its core structure, 1,4-dihydroxy-2-naphthoic acid (DHNA), is a pivotal molecule in the biosynthesis of vitamin K. Understanding the enzymatic pathway leading to DHNA provides a wealth of opportunities for scientific research and drug development. The enzymes in this pathway represent validated targets for the discovery of novel antibacterial agents. The chemical tractability of DHNA and its derivatives, including this compound, offers a promising avenue for the design of potent and selective inhibitors to combat bacterial infections. Further research into the structure and function of the "Men" enzymes will undoubtedly pave the way for the development of the next generation of antibiotics.

References

An In-depth Technical Guide to the Physicochemical Properties and Crystal Structure of Phenyl 1,4-dihydroxy-2-naphthoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Phenyl 1,4-dihydroxy-2-naphthoate, a significant derivative of naphthoic acid. The document delves into the synthesis, spectroscopic characterization, and thermal analysis of this compound. A central focus of this guide is the exploration of its crystal structure. While an experimentally determined crystal structure is not publicly available, this guide presents a theoretical and predictive analysis based on established crystallographic principles and data from analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the detailed physicochemical properties of this compound.

Introduction: The Significance of Naphthoate Derivatives

Naphthoic acid derivatives are a class of organic compounds that have garnered considerable attention in the fields of medicinal chemistry and materials science. The 1,4-dihydroxy-2-naphthoate scaffold, in particular, is a key intermediate in the biosynthesis of menaquinones (Vitamin K2) in microorganisms.[1][2] The parent compound, 1,4-dihydroxy-2-naphthoic acid, has demonstrated biological activities, including the promotion of Bifidobacterium proliferation and potential therapeutic applications for psoriasis.[3] The introduction of a phenyl ester group to this core structure, yielding this compound, can significantly alter its physicochemical properties, such as solubility, stability, and bioavailability, making it a compound of interest for further investigation.

Molecular and Physicochemical Profile

This compound, with the CAS number 54978-55-1, is systematically named phenyl 1,4-dihydroxynaphthalene-2-carboxylate.[4][5] Its molecular formula is C₁₇H₁₂O₄, corresponding to a molecular weight of 280.27 g/mol .[4]

PropertyValueSource
CAS Number 54978-55-1[4][6]
Molecular Formula C₁₇H₁₂O₄[4]
Molecular Weight 280.27 g/mol [4]
Melting Point 156 °C[6]
Boiling Point (Predicted) 505.4±35.0 °C[6]
Density (Predicted) 1.375±0.06 g/cm³[6]
pKa (Predicted) 8.39±0.50[6]
LogP (Computational) 3.4702[4]
Topological Polar Surface Area (TPSA) 66.76 Ų[4]

Synthesis and Purification

The synthesis of this compound is typically achieved through the esterification of 1,4-dihydroxy-2-naphthoic acid with phenol.[5] The choice of coupling agents and reaction conditions is critical to ensure high yield and purity.

Recommended Synthetic Protocol: Acid Chloride-Mediated Esterification

This method involves the conversion of the carboxylic acid to a more reactive acid chloride, followed by reaction with phenol.

Step-by-Step Protocol:

  • Acid Chloride Formation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1,4-dihydroxy-2-naphthoic acid (1 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2-1.5 equivalents) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and the reaction mixture becomes a clear solution.

    • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Esterification:

    • Dissolve the resulting crude acid chloride in a fresh portion of dry DCM or THF.

    • In a separate flask, dissolve phenol (1.1 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.5 equivalents) in the same solvent.

    • Slowly add the acid chloride solution to the phenol solution at 0 °C.

    • Allow the reaction to stir at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Quench the reaction with a dilute aqueous acid solution (e.g., 1 M HCl).

    • Separate the organic layer and wash it successively with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis of this compound start 1,4-dihydroxy-2-naphthoic acid reagent1 SOCl₂ or (COCl)₂ in dry DCM/THF start->reagent1 Step 1: Acid Chloride Formation intermediate 1,4-dihydroxy-2-naphthoyl chloride reagent1->intermediate reagent2 Phenol, TEA/Pyridine in dry DCM/THF intermediate->reagent2 Step 2: Esterification product Crude this compound reagent2->product purification Column Chromatography product->purification Step 3: Purification final_product Pure this compound purification->final_product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyl and phenyl rings, as well as signals for the hydroxyl protons. The chemical shifts and coupling patterns will be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.[7] The carbonyl carbon of the ester group will appear at a characteristic downfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule:

  • O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups.

  • C=O stretching: A strong absorption band around 1700-1750 cm⁻¹ for the ester carbonyl group.

  • C-O stretching: Bands in the 1000-1300 cm⁻¹ region for the ester C-O bond.

  • Aromatic C-H stretching: Signals above 3000 cm⁻¹.

  • Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) corresponding to the molecular weight of 280.27 would be expected in the mass spectrum.

Crystal Structure Analysis (Theoretical and Predictive)

As of the writing of this guide, an experimentally determined crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly available databases. However, based on the known crystal structures of similar naphthoate derivatives and computational modeling, we can predict the likely crystallographic properties.

Predicted Crystal Packing and Intermolecular Interactions

The molecular structure of this compound contains several functional groups capable of forming strong intermolecular interactions, which will govern the crystal packing.

  • Hydrogen Bonding: The two hydroxyl groups are strong hydrogen bond donors, and the carbonyl oxygen of the ester is a hydrogen bond acceptor. It is highly probable that the crystal structure will be dominated by a network of intermolecular hydrogen bonds.

  • π-π Stacking: The planar naphthyl and phenyl rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice.

X-ray Crystallography: A Methodological Overview

Should single crystals of this compound become available, single-crystal X-ray diffraction would be the definitive technique for determining its three-dimensional structure.

Experimental Workflow for Single-Crystal X-ray Diffraction:

  • Crystal Growth: High-quality single crystals are a prerequisite. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.

  • Data Collection: A suitable single crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as a series of reflections.

  • Structure Solution and Refinement: The collected data is used to solve the phase problem and generate an initial electron density map. This model is then refined to obtain the final crystal structure, including atomic coordinates, bond lengths, bond angles, and thermal parameters.

X-ray Crystallography Workflow Diagram

Caption: Generalized workflow for determining a crystal structure.

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the thermal stability and phase behavior of this compound.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point, enthalpy of fusion, and detect any phase transitions. The endotherm corresponding to the melting point is expected to be sharp for a pure crystalline compound.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis can determine the decomposition temperature and provide insights into the thermal stability of the compound.

Conclusion and Future Directions

This compound is a compound of significant interest due to its relationship with biologically active naphthoquinones. This guide has provided a comprehensive overview of its synthesis, spectroscopic properties, and thermal behavior. While the experimental crystal structure remains to be determined, theoretical predictions suggest a structure dominated by hydrogen bonding and π-π stacking interactions. The definitive determination of the crystal structure through single-crystal X-ray diffraction would be a valuable contribution to the field, enabling a deeper understanding of its solid-state properties and potential applications in drug design and materials science.

References

A Senior Application Scientist's Guide to Quantum Chemical Calculations for Phenyl 1,4-dihydroxy-2-naphthoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl 1,4-dihydroxy-2-naphthoate is a molecule of interest owing to its structural relation to compounds with significant biological activity, such as vitamin K analogs.[1][2] Understanding its electronic structure and physicochemical properties at a quantum level is paramount for designing novel therapeutic agents.[3][4][5] This technical guide provides a comprehensive, field-proven protocol for conducting quantum chemical calculations on this compound using Density Functional Theory (DFT). We will delve into the causality behind methodological choices, from geometry optimization to the analysis of molecular orbitals and electrostatic potential, providing a self-validating workflow to ensure the trustworthiness of the results. The insights derived from these calculations are directly applicable to the rational design of drugs, offering a predictive framework for molecular reactivity, stability, and intermolecular interactions.[6][7]

Introduction: The 'Why' and 'How' of Computational Scrutiny

This compound (CAS 54978-55-1) belongs to the naphthoate class of compounds, which are recognized scaffolds in medicinal chemistry and materials science.[1][8] Its structure, featuring a phenyl ester linked to a dihydroxynaphthalene core, suggests potential for diverse chemical interactions, making it a candidate for drug design exploration.[8] Before committing to costly and time-consuming synthesis and in vitro testing, computational chemistry allows us to build a robust, data-driven understanding of the molecule's intrinsic properties.[5][9][10]

Quantum chemical calculations, particularly DFT, provide a powerful lens to examine the electronic behavior of molecules, offering insights that are not always accessible through experimental means alone.[11] By solving approximations of the Schrödinger equation, we can determine a molecule's stable 3D structure and a host of electronic properties that govern its behavior.[9] This guide will focus on a standard, yet powerful, DFT approach to characterize this compound, providing a foundational dataset for future drug discovery efforts.[3]

Theoretical & Methodological Framework

The cornerstone of modern quantum chemical calculations for organic molecules is Density Functional Theory (DFT).[10] DFT offers a remarkable balance between computational cost and accuracy by calculating the total energy of a system based on its electron density, rather than the complex many-electron wavefunction.

Choice of Functional and Basis Set: A Deliberate Decision

For this guide, we advocate for the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set . This is not an arbitrary choice; it is a well-established and validated level of theory for organic molecules, known to yield reliable results for geometries, vibrational frequencies, and electronic properties.[12][13][14]

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional incorporates a portion of exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of molecules like ours that contain aromatic rings and heteroatoms. It has a proven track record for thermochemical accuracy in a vast range of organic compounds.[14]

  • 6-311++G(d,p): This is a Pople-style triple-zeta basis set.

    • 6-311: Indicates a triple-zeta valence description, providing flexibility for the valence electrons which are most involved in chemical bonding and reactivity.

    • ++G: Adds diffuse functions on both heavy atoms and hydrogen. Diffuse functions are essential for describing anions and systems with lone pairs, like the oxygen atoms in our molecule, as they allow orbitals to extend further from the nucleus.[15]

    • (d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow for orbital shapes to distort, which is critical for accurately modeling chemical bonds and non-covalent interactions.[15]

The Computational Workflow: A Self-Validating Protocol

The following workflow is designed to be sequential and logical, where the successful completion of each step provides confidence in the next. This creates a self-validating system, which is a hallmark of trustworthy scientific computation.

G cluster_prep Step 1: Preparation cluster_calc Step 2: Core Quantum Calculations cluster_analysis Step 3: Data Analysis & Interpretation A Build 2D Structure of Phenyl 1,4-dihydroxy-2-naphthoate B Convert to Initial 3D Structure A->B Use molecular editor (e.g., GaussView, Avogadro) C Geometry Optimization (Finds lowest energy conformer) B->C D Frequency Analysis (Confirms true minimum energy state) C->D Validate structure E Single-Point Energy & Property Calculations D->E Use validated geometry F Analyze Output: - HOMO/LUMO - MEP Surface - NBO Charges E->F G Interpret for Drug Discovery: - Reactivity - Binding Sites - Stability F->G

Caption: A validated workflow for quantum chemical analysis.

Step 1: Molecular Structure Preparation
  • 2D Sketching: Begin by drawing the 2D structure of this compound in a chemical drawing program.

  • Initial 3D Generation: Use a molecular editor (e.g., GaussView, Avogadro) to convert the 2D sketch into a preliminary 3D structure. This initial geometry is a rough estimate and will be refined computationally.

Step 2: Geometry Optimization

The goal of geometry optimization is to find the coordinates of the atoms that correspond to a minimum on the potential energy surface. This represents the most stable, or ground state, conformation of the molecule.

  • Protocol:

    • Create an input file for a computational chemistry package (e.g., Gaussian).

    • Specify the B3LYP functional and 6-311++G(d,p) basis set.

    • Use the Opt keyword to request a geometry optimization.

    • Submit the calculation. The software will iteratively adjust bond lengths, angles, and dihedrals to minimize the total energy.

Step 3: Frequency Analysis (Validation)

This is a critical, non-negotiable step. A true minimum energy structure will have no imaginary vibrational frequencies. An imaginary frequency (presented as a negative number in the output) indicates a saddle point (a transition state), not a stable molecule.

  • Protocol:

    • Use the optimized geometry from the previous step.

    • Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

    • Trustworthiness Check: Examine the output. If all calculated frequencies are positive, the optimized geometry is confirmed as a true minimum. If any are negative, the optimization failed, and the structure must be re-evaluated.

    • This step also provides valuable thermodynamic data, such as zero-point vibrational energy (ZPVE) and thermal enthalpies.

Step 4: Calculation of Molecular Properties

With a validated ground-state geometry, we can now accurately calculate the electronic properties that are most relevant to drug development. These are typically run as single-point calculations on the optimized structure.

Analysis and Interpretation for Drug Discovery

The raw data from quantum calculations is extensive. The key is to extract and interpret the parameters that inform drug design.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.[16][17][18]

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.[16]

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density indicate sites for nucleophilic attack.[16]

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability.[18][19] A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.[18]

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It is an invaluable tool for predicting intermolecular interactions.[20][21][22]

  • Red Regions (Negative Potential): Indicate electron-rich areas, such as those around the oxygen atoms. These are prime locations for electrostatic or hydrogen-bonding interactions with electron-deficient sites on a receptor.[20][22]

  • Blue Regions (Positive Potential): Indicate electron-poor areas, such as the hydrogens of the hydroxyl groups. These are electrophilic sites that can interact with electron-rich regions of a binding partner.[20]

  • Causality: The MEP map directly visualizes the regions of a molecule that are most likely to be involved in ligand-receptor binding, guiding the design of complementary pharmacophores.[21][23]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding and charge distribution by calculating the partial atomic charges.[24][25][26][27]

  • Charge Distribution: Identifies which atoms are electron-donating and which are electron-withdrawing. This helps in understanding the molecule's dipole moment and its interaction with polar environments.

  • Donor-Acceptor Interactions: NBO can quantify the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals.[26][28] The stabilization energy (E(2)) associated with these interactions reveals the strength of hyperconjugation and resonance effects, which contribute to molecular stability.

G cluster_properties Calculated Quantum Properties cluster_implications Implications for Drug Development HOMO HOMO/LUMO Gap (ΔE) Reactivity Chemical Reactivity & Metabolic Stability HOMO->Reactivity Small gap = higher reactivity MEP MEP Surface Binding Ligand-Receptor Binding Sites MEP->Binding Guides H-bonding & electrostatic interactions Solubility Solubility & Permeability MEP->Solubility NBO NBO Charges NBO->Binding NBO->Solubility Charge distribution affects polarity

Caption: Linking calculated properties to drug discovery metrics.

Data Presentation: A Quantitative Summary

After performing the calculations, results should be tabulated for clarity. The following table represents a realistic, though hypothetical, output for this compound at the B3LYP/6-311++G(d,p) level of theory.

PropertyCalculated ValueUnitSignificance in Drug Development
Total Energy-1028.7654HartreesA reference for conformational stability comparisons.
Dipole Moment3.45DebyeIndicates molecular polarity; influences solubility and membrane permeability.
HOMO Energy-6.21eVElectron-donating capability; relates to oxidation potential.
LUMO Energy-1.89eVElectron-accepting capability; relates to reduction potential.
HOMO-LUMO Gap (ΔE)4.32eVIndicator of kinetic stability and chemical reactivity.
MEP Minimum (Vmin)-0.052a.u.Located near carbonyl oxygen; predicts site for H-bond donation.
MEP Maximum (Vmax)+0.068a.u.Located near hydroxyl protons; predicts site for H-bond acceptance.

Conclusion

This guide has outlined a robust and scientifically sound workflow for the quantum chemical characterization of this compound. By deliberately selecting a reliable level of theory and following a self-validating protocol, researchers can generate high-quality, trustworthy data. The interpretation of calculated properties—such as frontier molecular orbitals, molecular electrostatic potential, and NBO charges—provides deep and actionable insights into the molecule's potential as a drug candidate. These computational methods serve as an indispensable component of modern drug discovery, enabling a more rational, efficient, and data-driven approach to the design of novel therapeutics.[5][6][7]

References

An In-depth Technical Guide to Phenyl 1,4-dihydroxy-2-naphthoate: From Biosynthetic Precursor to a Scaffold for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Phenyl 1,4-dihydroxy-2-naphthoate is a synthetic organic compound of significant interest in the fields of medicinal chemistry and industrial chemical synthesis. While not a naturally occurring molecule, its core structure is derived from 1,4-dihydroxy-2-naphthoic acid (DHNA), a crucial intermediate in the bacterial menaquinone (Vitamin K2) biosynthesis pathway. This guide provides a comprehensive technical overview of this compound, tracing its origins from the fundamental biochemistry of its precursors to its synthesis, characterization, and its pivotal role as a scaffold for the development of novel antibacterial agents. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the compound's history, synthesis, and biological significance.

Introduction: The Critical Role of the Menaquinone Biosynthesis Pathway

In the quest for new antibacterial agents to combat the growing threat of multidrug-resistant pathogens, researchers are increasingly focusing on novel and underexploited biochemical pathways essential for bacterial survival. One such pathway is the biosynthesis of menaquinone (MK), also known as Vitamin K2. Menaquinones are essential lipid-soluble molecules that function as electron carriers in the respiratory chains of most Gram-positive bacteria, as well as some Gram-negative bacteria and archaea.[1] By facilitating electron transport, menaquinones are indispensable for cellular respiration and ATP synthesis.

Crucially, the menaquinone biosynthesis pathway is absent in humans, who acquire Vitamin K from their diet. This metabolic distinction makes the enzymes involved in bacterial MK synthesis highly attractive targets for the development of selective antibacterial drugs with a potentially lower risk of host toxicity.

A Historical Perspective: The Elucidation of Menaquinone Biosynthesis

The journey to understanding menaquinone biosynthesis has been a gradual process built upon decades of research.

  • 1930s: The initial discovery of Vitamin K as an essential factor for blood coagulation.[2]

  • 1960s: Early isotopic tracer experiments established that shikimate, a key intermediate in the biosynthesis of aromatic amino acids, is a precursor to the naphthoquinone ring of menaquinone in E. coli.[1] It was also during this period that 1,4-dihydroxy-2-naphthoic acid (DHNA) was identified as a key naphthalenoid intermediate.[1]

  • 1970s-1980s: Mutant studies in E. coli and other bacteria led to the identification and characterization of the "men" genes (menA-menG), which encode the enzymes responsible for converting chorismate to menaquinone. The enzyme 1,4-dihydroxy-2-naphthoate prenyltransferase, encoded by the menA gene, was identified as the catalyst for the prenylation of DHNA, a critical step in the pathway.[3]

  • 2000s-Present: With the rise of antibiotic resistance, the enzymes of the menaquinone pathway, particularly MenA, have emerged as validated targets for novel drug discovery programs, leading to the synthesis and evaluation of numerous inhibitors.[4]

This historical progression has laid the groundwork for the synthesis of compounds like this compound, which are designed to interact with or mimic intermediates of this vital bacterial pathway.

This compound: A Key Synthetic Intermediate

This compound (CAS 54978-55-1) is the phenyl ester of 1,4-dihydroxy-2-naphthoic acid. Its significance stems from its utility as both an industrial chemical and a foundational scaffold in medicinal chemistry.

  • Industrial Applications: The naphthoquinone core is a well-known chromophore. As such, this compound and its derivatives serve as intermediates in the synthesis of a variety of dyes and pigments.[5]

  • Medicinal Chemistry: The primary interest for drug development professionals lies in its role as a precursor and structural analogue for inhibitors of 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA). By modifying the phenyl ester portion of the molecule, chemists can explore structure-activity relationships (SAR) to develop potent and selective MenA inhibitors.

Synthesis and Manufacturing

The synthesis of this compound is a two-stage process, beginning with the synthesis of its precursor, 1,4-dihydroxy-2-naphthoic acid (DHNA), followed by its esterification with phenol.

Synthesis of 1,4-dihydroxy-2-naphthoic acid (DHNA)

A common and patented method for the synthesis of DHNA involves the carboxylation of 1,4-dihydroxynaphthalene.[4]

A 1,4-Dihydroxynaphthalene B Alkali Metal Salt Formation (e.g., Sodium Methoxide in an organic medium) A->B Step 1 C Sodium Salt of 1,4-Dihydroxynaphthalene B->C D Carboxylation (Carbon Dioxide Gas, Heat) C->D Step 2 E 1,4-Dihydroxy-2-naphthoic acid (DHNA) D->E

Diagram 1: General workflow for the synthesis of DHNA.

Synthesis of this compound

The final product is synthesized via the esterification of DHNA with phenol. A standard laboratory-scale procedure involves the activation of the carboxylic acid group of DHNA followed by reaction with phenol.

A 1,4-Dihydroxy-2-naphthoic acid (DHNA) B Carboxylic Acid Activation (e.g., Thionyl Chloride or POCl3 in an inert solvent) A->B Step 1 C 1,4-Dihydroxy-2-naphthoyl chloride (in situ) B->C D Esterification (Phenol, Reflux) C->D Step 2 E This compound D->E

Diagram 2: General workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Characterization

A thorough characterization of this compound is essential for its use in research and development.

Physicochemical Properties
PropertyValueSource
CAS Number 54978-55-1[6]
Molecular Formula C₁₇H₁₂O₄[6]
Molecular Weight 280.27 g/mol [6]
Appearance Light yellow to yellow-green powder/crystal[5]
Melting Point 156 °C[5]
Boiling Point (Predicted) 505.4 ± 35.0 °C[5]
Density (Predicted) 1.375 ± 0.06 g/cm³[5]
pKa (Predicted) 8.39 ± 0.50[5]
Spectroscopic Data
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the naphthalene and phenyl rings, as well as signals for the two hydroxyl protons. The aromatic protons will appear in the downfield region (typically 7.0-8.5 ppm), while the hydroxyl protons will likely be broad and their chemical shift will be dependent on the solvent and concentration.[7]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for all 17 carbon atoms. Key signals include the carbonyl carbon of the ester group (typically in the 160-170 ppm range) and the carbons of the aromatic rings.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretch of the ester group (around 1700-1750 cm⁻¹). Broad O-H stretching bands for the hydroxyl groups will be present in the 3200-3600 cm⁻¹ region. C-O stretching bands for the ester and phenol moieties will appear in the 1000-1300 cm⁻¹ range.

  • Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry is expected to show a molecular ion peak (M⁺) at m/z 280, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the phenoxy group or other characteristic cleavages of the ester and naphthol structure.[7]

Mechanism of Action and Biological Relevance

The primary biological significance of this compound is its role as a structural foundation for the development of inhibitors targeting the MenA enzyme.

The MenA Enzyme: A Key Drug Target

MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) is a membrane-associated enzyme that catalyzes the transfer of a polyprenyl chain from a polyprenyl diphosphate donor to DHNA. This reaction is a committed step in the biosynthesis of menaquinone.

cluster_0 Menaquinone Biosynthesis Pathway A Chorismate B Multiple Enzymatic Steps (MenF, D, H, C, E, B) A->B C 1,4-Dihydroxy-2-naphthoic acid (DHNA) B->C E MenA Enzyme C->E D Polyprenyl Diphosphate D->E F Demethylmenaquinone E->F G MenG Enzyme F->G H Menaquinone (Vitamin K2) G->H I This compound (DHNA Analogue) J Inhibition I->J J->E

Diagram 3: The Menaquinone Biosynthesis Pathway and the inhibitory role of DHNA analogues.

This compound as a Scaffold

While this compound itself is not reported to be a potent inhibitor of MenA, it serves as an excellent starting point for medicinal chemists. The phenyl ester can be readily modified to introduce various substituents, allowing for the exploration of the chemical space around the DHNA binding site of the MenA enzyme. More complex analogues, where the phenyl group is replaced with other moieties, have shown significant inhibitory activity against MenA and potent antibacterial effects against Mycobacterium tuberculosis and other Gram-positive pathogens.[4]

Experimental Protocols

The following protocols are provided as a guide for the synthesis and evaluation of this compound and its analogues. Standard laboratory safety procedures should be followed at all times.

Protocol: Synthesis of this compound

Objective: To synthesize this compound from 1,4-dihydroxy-2-naphthoic acid and phenol.

Materials:

  • 1,4-dihydroxy-2-naphthoic acid (DHNA)

  • Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

  • Phenol

  • Anhydrous pyridine or other suitable base

  • Anhydrous inert solvent (e.g., toluene, dichloromethane)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen), suspend 1,4-dihydroxy-2-naphthoic acid in the anhydrous inert solvent.

  • Acid Chloride Formation: Slowly add thionyl chloride (or POCl₃) to the suspension. The reaction mixture may be gently heated to facilitate the formation of the acid chloride. This step should be performed in a well-ventilated fume hood.

  • Esterification: In a separate flask, dissolve phenol and pyridine in the anhydrous solvent. Add this solution dropwise to the reaction mixture containing the in situ generated acid chloride.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding it to a cold sodium bicarbonate solution to neutralize excess acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

  • Characterization: Confirm the identity and purity of the product using NMR, IR, and mass spectrometry.

Protocol: In Vitro MenA Inhibition Assay

Objective: To determine the inhibitory activity of test compounds against the MenA enzyme.

Materials:

  • Membrane fraction containing overexpressed MenA enzyme (from E. coli or M. tuberculosis)

  • 1,4-dihydroxy-2-naphthoic acid (DHNA) substrate

  • [³H]-Farnesyl pyrophosphate (FPP) or other suitable radiolabeled prenyl donor

  • Test compound (e.g., this compound or its derivatives) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl with MgCl₂)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, a known concentration of the MenA-containing membrane fraction, and the desired concentration of the test compound (or DMSO for the control).

  • Pre-incubation: Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37 °C) for a short period.

  • Initiation of Reaction: Start the enzymatic reaction by adding the substrates, DHNA and [³H]-FPP.

  • Incubation: Incubate the reaction for a defined period (e.g., 30-60 minutes) at the optimal temperature.

  • Termination of Reaction: Stop the reaction by adding an organic solvent (e.g., chloroform/methanol mixture).

  • Extraction of Product: Vortex the mixture and centrifuge to separate the phases. The lipid-soluble product, demethylmenaquinone, will be in the organic phase.

  • Quantification: Transfer a known volume of the organic phase to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Outlook

This compound stands as a testament to the power of fundamental biochemical research in paving the way for applied medicinal chemistry. While its direct biological activity may be modest, its true value lies in its role as a readily accessible and modifiable scaffold. The insights gained from the study of the menaquinone biosynthesis pathway have provided a clear rationale for targeting the MenA enzyme. This compound and its derivatives are key tools in the ongoing effort to develop novel anti-infective agents that can overcome existing resistance mechanisms.

Future research will likely focus on the synthesis of more complex analogues of this compound, employing computational modeling to design compounds with enhanced binding affinity and selectivity for the MenA enzyme of pathogenic bacteria. Furthermore, the exploration of this chemical scaffold may lead to the discovery of compounds with other biological activities, given the diverse roles of quinones in biology. As our understanding of bacterial metabolism deepens, the strategic design of molecules like this compound will remain a cornerstone of modern drug discovery.

References

An In-Depth Technical Guide to Phenyl 1,4-dihydroxy-2-naphthoate Derivatives and Analogs: From Synthesis to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The naphthoquinone scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Among these, Phenyl 1,4-dihydroxy-2-naphthoate and its analogs have emerged as a promising class of molecules with significant therapeutic potential. This technical guide provides a comprehensive overview of this chemical space, intended for researchers, scientists, and drug development professionals. We will delve into the synthesis, chemical properties, and biological evaluation of these compounds, with a focus on their anticancer and antimicrobial activities. This guide is designed to be a practical resource, offering not only a theoretical understanding but also actionable experimental protocols and insights into the underlying mechanisms of action.

The Core Moiety: An Introduction to this compound

This compound is an aromatic ester characterized by a dihydroxynaphthalene core. This central scaffold is a key intermediate in the biosynthesis of menaquinones (Vitamin K2) in bacteria, where it serves as a substrate for prenylation.[1][2] Beyond its biological precursor role, the unique electronic and structural features of the 1,4-dihydroxynaphthalene system make it an attractive starting point for the development of novel therapeutic agents. The presence of the hydroxyl groups and the extended π-system allows for a rich chemistry, enabling the generation of diverse analogs with tailored biological activities.

The core structure's ability to undergo redox cycling is a key determinant of its biological effects.[3][4] This process involves the acceptance of electrons to form semiquinone and hydroquinone species, which can then react with molecular oxygen to generate reactive oxygen species (ROS).[5] This controlled induction of oxidative stress is a central mechanism behind the anticancer and antimicrobial properties of many naphthoquinone derivatives.

Synthetic Strategies and Purification

The synthesis of this compound and its analogs typically involves the esterification of the corresponding 1,4-dihydroxy-2-naphthoic acid. Several methods can be employed for this transformation, each with its own advantages and considerations.

Synthesis of this compound: A General Protocol

This protocol describes a general method for the synthesis of this compound via the reaction of 1,4-dihydroxy-2-naphthoic acid with phenol.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-dihydroxy-2-naphthoic acid (1 equivalent) and phenol (1.1 equivalents) in a suitable aprotic solvent (e.g., toluene, dichloromethane).

  • Acid Catalyst/Coupling Agent: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) or a coupling agent such as dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (dicyclohexylurea, if DCC is used) forms, remove it by filtration.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent.[6][7][8]

G cluster_synthesis Synthesis Workflow Reactants 1,4-dihydroxy-2-naphthoic acid + Phenol Reaction Esterification (Acid catalyst or Coupling agent) Workup Quenching & Extraction Purification Column Chromatography or Recrystallization Product This compound

Biological Activities and Therapeutic Potential

This compound derivatives and their analogs exhibit a wide range of biological activities, with anticancer and antimicrobial properties being the most extensively studied.

Anticancer Activity

The anticancer effects of these compounds are multi-faceted, primarily revolving around the induction of oxidative stress and the modulation of key signaling pathways involved in cancer cell proliferation and survival.

  • Induction of Reactive Oxygen Species (ROS): As mentioned earlier, the naphthoquinone core can undergo redox cycling, leading to the generation of ROS such as superoxide anions and hydrogen peroxide.[5] Cancer cells, due to their higher metabolic rate, often have a higher basal level of ROS and are more susceptible to further oxidative stress.[9] The accumulation of ROS can damage cellular components like DNA, proteins, and lipids, ultimately triggering apoptotic cell death.[5]

  • Inhibition of STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human cancers and plays a crucial role in tumor cell proliferation, survival, and angiogenesis.[10] Several naphthoquinone derivatives have been shown to inhibit the STAT3 signaling pathway.[11][12] They can directly bind to the SH2 domain of STAT3, preventing its dimerization and subsequent translocation to the nucleus, thereby inhibiting the transcription of its target genes.[13][14][15]

G

The cytotoxic effects of this compound derivatives are typically evaluated using in vitro cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Naphthazarin Derivative 1Neuro-2a (Neuroblastoma)5.5[16]
Naphthazarin Derivative 2Neuro-2a (Neuroblastoma)2.7[16]
PlumbaginMDA-MB-231 (Breast)1-3[17]
JugloneDU-145 (Prostate)1-3[17]
Shikonin DerivativeA375 (Melanoma)22.76[11]

Table 1: Anticancer Activity of Selected 1,4-Naphthoquinone Derivatives.

Antimicrobial Activity

The antimicrobial properties of this compound analogs are also largely attributed to their ability to induce oxidative stress, which can be detrimental to microbial cells. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.

Compound/AnalogMicroorganismMIC (µg/mL)Reference
Naphthoquinone Derivative AStaphylococcus aureus31.25 - 62.5[11]
Naphthoquinone Derivative BEscherichia coli31.25 - 62.5[11]
Lawsone DerivativeStaphylococcus aureus16-64[11]

Table 2: Antimicrobial Activity of Selected 1,4-Naphthoquinone Derivatives.

Experimental Protocols for Biological Evaluation

This section provides detailed, step-by-step protocols for key in vitro assays used to evaluate the biological activity of this compound derivatives.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[18]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.

G cluster_mtt MTT Assay Workflow Seeding Seed Cells Treatment Add Test Compounds Incubation Incubate (24-72h) MTT_Addition Add MTT Solution Formazan_Solubilization Solubilize Formazan Measurement Measure Absorbance

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay distinguishes between viable, apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane in apoptotic cells and the loss of membrane integrity in necrotic cells.

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[2][19][20]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the naphthoquinone ring. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective analogs.

  • Hydroxyl Groups: The presence of hydroxyl groups at positions 1 and 4 is generally important for redox cycling and the generation of ROS.[3][4]

  • Substituents at the 2- and 3-positions: Modifications at these positions can significantly impact both the potency and selectivity of the compounds. For instance, the introduction of different amine or alkylthio groups can modulate the anticancer and antimicrobial activities.

  • The Phenyl Ester: The phenyl group of the ester can be substituted to fine-tune the lipophilicity and electronic properties of the molecule, which can influence its cellular uptake and target engagement.

A systematic exploration of these structural modifications is key to optimizing the therapeutic potential of this class of compounds.

Future Directions and Conclusion

This compound derivatives and their analogs represent a rich and versatile chemical scaffold with significant promise for the development of novel therapeutic agents. Their dual mechanism of action, involving the induction of oxidative stress and the inhibition of key oncogenic signaling pathways like STAT3, makes them particularly attractive candidates for anticancer drug discovery. Furthermore, their antimicrobial properties warrant further investigation in the face of growing antibiotic resistance.

Future research in this area should focus on:

  • Lead Optimization: Systematic medicinal chemistry efforts to synthesize and evaluate novel analogs with improved potency, selectivity, and pharmacokinetic properties.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and downstream signaling pathways affected by these compounds.

  • In Vivo Evaluation: Assessing the efficacy and safety of lead compounds in relevant animal models of cancer and infectious diseases.

References

An In-Depth Technical Guide to the Thermochemical Properties of Phenyl 1,4-dihydroxy-2-naphthoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Phenyl 1,4-dihydroxy-2-naphthoate in Modern Research

This compound (CAS No. 54978-55-1) is a specialized aromatic ester that serves as a critical intermediate in the synthesis of high-performance dyes, pigments, and advanced photosensitive materials.[1] Beyond its applications in materials science, the core structure, derived from 1,4-dihydroxy-2-naphthoic acid, is of growing interest in pharmaceutical research. The parent acid is a key precursor in the biosynthesis of anthraquinones and menaquinones, and its derivatives are being investigated for their potential as novel therapeutic agents.[2][3] A thorough understanding of the thermochemical properties of this compound is paramount for its safe handling, process optimization, and the prediction of its behavior in various applications.

This guide provides a comprehensive overview of the methodologies used to determine and predict the key thermochemical properties of this compound. As direct experimental data for this compound is not extensively available in the public domain, this document focuses on the established experimental protocols and computational approaches that a researcher would employ to characterize this and similar aromatic esters.

I. Synthesis of this compound: A Practical Approach

The synthesis of this compound involves the esterification of its parent carboxylic acid, 1,4-dihydroxy-2-naphthoic acid, with phenol. Given the potential for steric hindrance and the sensitivity of the dihydroxy-substituted naphthalene ring, a mild and efficient coupling method such as the Steglich esterification is highly recommended.[4][5] This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the reaction at room temperature, thus avoiding harsh conditions that could lead to side reactions.[6]

Step 1: Synthesis of the Precursor, 1,4-Dihydroxy-2-naphthoic Acid

The precursor, 1,4-dihydroxy-2-naphthoic acid, can be synthesized from 1,4-dihydroxynaphthalene through a carboxylation reaction. A common method involves the formation of an alkali metal salt of 1,4-dihydroxynaphthalene, followed by reaction with carbon dioxide.[7]

Step 2: Steglich Esterification Protocol for this compound

This protocol is a robust and validated method for the synthesis of esters from carboxylic acids and alcohols, particularly when one or both reactants are sterically hindered or sensitive to acid-catalyzed methods.[6][8]

Materials:

  • 1,4-dihydroxy-2-naphthoic acid

  • Phenol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-dihydroxy-2-naphthoic acid and a stoichiometric equivalent of phenol in anhydrous dichloromethane.

  • Add a catalytic amount of DMAP (typically 5-10 mol%) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.

  • The filtrate is then washed successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield pure this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Reactants 1,4-dihydroxy-2-naphthoic acid + Phenol + DCC + DMAP in DCM Reaction Stir at 0°C to Room Temperature Reactants->Reaction Filtration Filter to remove DCU Reaction->Filtration Workup Aqueous Wash (HCl, NaHCO3, Brine) Filtration->Workup Drying Dry with MgSO4 Workup->Drying Evaporation Solvent Removal Drying->Evaporation Purification Column Chromatography Evaporation->Purification Product Pure this compound Purification->Product

Caption: Workflow for the synthesis of this compound.

II. Experimental Determination of Thermochemical Properties

A. Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

Differential Scanning Calorimetry is a fundamental technique for characterizing the thermal transitions of a material, such as melting point, enthalpy of fusion, and glass transition temperature.[9][10]

Detailed DSC Protocol:

  • Sample Preparation: Accurately weigh 2-10 mg of high-purity this compound into an aluminum DSC pan. Hermetically seal the pan to prevent any sample loss. Prepare an empty, sealed aluminum pan to serve as a reference.[11]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • DSC Measurement Parameters:

    • Purge Gas: Use an inert gas, typically nitrogen, at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate the sample at a temperature well below the expected melting point.

      • Ramp the temperature at a controlled heating rate (e.g., 10°C/min) to a temperature significantly above the melting point.

      • Hold the sample at the high temperature for a few minutes to erase any previous thermal history.

      • Cool the sample at a controlled rate (e.g., 10°C/min) back to the initial temperature.

      • Perform a second heating scan using the same parameters. The data from the second heating scan is typically used for analysis.

  • Data Analysis:

    • Calculate the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.

DSC_Workflow cluster_dsc Differential Scanning Calorimetry (DSC) Protocol Sample_Prep Sample Preparation (2-10 mg in sealed pan) Calibration Instrument Calibration (Indium Standard) Sample_Prep->Calibration Measurement DSC Measurement (Heating/Cooling Cycles) Calibration->Measurement Data_Analysis Data Analysis (Tm, ΔHf) Measurement->Data_Analysis Results Thermochemical Data Data_Analysis->Results

Caption: General workflow for DSC analysis.

B. Bomb Calorimetry: Measuring the Enthalpy of Combustion and Formation

Bomb calorimetry is the gold standard for determining the enthalpy of combustion of solid and liquid samples.[7] From this data, the standard enthalpy of formation can be calculated.

Detailed Bomb Calorimetry Protocol:

  • Sample Preparation: Press a known mass (typically 0.5-1.0 g) of this compound into a pellet.

  • Bomb Assembly: Place the pellet in the sample holder of the bomb. Attach a fuse wire of known length and mass, ensuring it is in contact with the sample. Add a small, known amount of water to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.

  • Pressurization: Seal the bomb and charge it with high-purity oxygen to a pressure of approximately 25-30 atm.

  • Calorimeter Setup: Place the bomb in the calorimeter bucket, and add a precise volume of water to submerge the bomb.

  • Ignition and Data Acquisition: Allow the system to reach thermal equilibrium. Ignite the sample and record the temperature change of the water until a maximum temperature is reached and the system begins to cool.

  • Calculations:

    • Calculate the heat released during combustion using the temperature change and the heat capacity of the calorimeter (determined by combusting a standard like benzoic acid).

    • Apply corrections for the heat of formation of nitric acid (from any nitrogen impurities) and the heat of combustion of the fuse wire.

    • From the corrected heat of combustion at constant volume (ΔU), calculate the enthalpy of combustion at constant pressure (ΔH).

    • Use Hess's Law and the known standard enthalpies of formation of CO2 and H2O to calculate the standard enthalpy of formation of this compound.

Bomb_Calorimetry_Workflow cluster_bomb_calorimetry Bomb Calorimetry Protocol Sample_Prep Sample Preparation (Pelletizing) Bomb_Assembly Bomb Assembly (Sample, Fuse Wire, Water) Sample_Prep->Bomb_Assembly Pressurization Pressurization (High-Purity Oxygen) Bomb_Assembly->Pressurization Calorimeter_Setup Calorimeter Setup (Submerge Bomb in Water) Pressurization->Calorimeter_Setup Ignition Ignition & Data Acquisition (Record Temperature Change) Calorimeter_Setup->Ignition Calculations Calculations (ΔU, ΔH, ΔHf°) Ignition->Calculations Results Enthalpy of Combustion & Formation Calculations->Results

Caption: Step-by-step workflow for bomb calorimetry.

III. Computational Prediction of Thermochemical Properties

In the absence of experimental data, computational methods provide a valuable means of estimating thermochemical properties. Quantitative Structure-Property Relationship (QSPR) models are particularly useful for predicting properties like the standard enthalpy of formation.

QSPR Modeling Approach:

  • Molecular Descriptors: The 3D structure of this compound is used to calculate a set of molecular descriptors. These descriptors are numerical values that encode structural and electronic features of the molecule.

  • Model Application: A pre-existing QSPR model, developed by correlating molecular descriptors with experimental thermochemical data for a large and diverse set of organic compounds, is then used to predict the property of interest for the target molecule.[5]

  • Validation: The accuracy of the prediction depends on the quality of the QSPR model and the applicability of the model to the chemical space of the target molecule.

IV. Thermal Decomposition Behavior

The thermal stability of aromatic esters can be assessed using thermogravimetric analysis (TGA). The decomposition of esters at elevated temperatures can proceed through various pathways, often leading to the formation of carboxylic acids and smaller volatile molecules. For this compound, thermal decomposition is likely to involve the cleavage of the ester linkage. The specific decomposition products and mechanism can be investigated using techniques such as pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS).[6]

V. Safety and Handling

This compound should be handled with appropriate safety precautions. According to available safety data, it may cause skin and serious eye irritation, as well as respiratory irritation.

Handling Recommendations:

  • Handle in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry, and well-ventilated place away from incompatible materials.[8]

Conclusion

This technical guide has outlined the key methodologies for determining and predicting the thermochemical properties of this compound. While direct experimental data for this specific compound is limited, the detailed protocols for synthesis, DSC, and bomb calorimetry provide a clear roadmap for its characterization. Furthermore, the inclusion of computational prediction methods and a discussion of thermal decomposition and safety considerations offers a comprehensive framework for researchers and professionals working with this and other novel aromatic esters. The application of these techniques will enable a deeper understanding of the material's properties, facilitating its effective and safe use in research and development.

References

Methodological & Application

Application Notes and Protocols: Phenyl 1,4-dihydroxy-2-naphthoate as a Prospective Fluorescent Chemical Sensor for Aluminum (Al³⁺) Detection

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Potential of Naphthalene Derivatives in Chemical Sensing

The naphthalene scaffold is a cornerstone in the design of fluorescent probes due to its inherent photophysical properties, including high quantum yields and photostability.[1] Derivatives of naphthalene have been successfully employed in the detection of a wide array of analytes, ranging from metal ions to biological macromolecules.[1][2] This document outlines the prospective application of Phenyl 1,4-dihydroxy-2-naphthoate as a selective fluorescent "turn-on" sensor for the detection of aluminum ions (Al³⁺). While direct applications of this specific molecule as a sensor are not yet prevalent in published literature, its structural features, particularly the dihydroxy substitution on the naphthalene ring, strongly suggest its potential for chelation-driven fluorescence modulation. The 1,4-dihydroxy-naphthalene moiety provides a well-defined binding pocket for metal ions, a feature that has been exploited in other fluorescent sensors.[3]

These application notes provide a theoretical framework and a practical, step-by-step guide for researchers interested in exploring the sensing capabilities of this compound. The protocols herein are based on established methodologies for similar fluorescent chemosensors and are designed to be self-validating.

Proposed Signaling Pathway: Chelation-Enhanced Fluorescence (CHEF)

The proposed sensing mechanism for this compound is based on the principle of Chelation-Enhanced Fluorescence (CHEF).[1][4] In its free state, the molecule is expected to exhibit weak fluorescence. This is due to non-radiative decay pathways, such as intramolecular vibrations and rotations of the hydroxyl groups, which dissipate the energy of the excited state.

Upon the introduction of Al³⁺ ions, the two hydroxyl groups and potentially the carbonyl oxygen of the ester group can act as a tridentate ligand, forming a stable complex with the metal ion.[5] This chelation rigidifies the molecular structure, which in turn blocks the non-radiative decay pathways. As a result, the excited state is more likely to decay via radiative pathways, leading to a significant enhancement of the fluorescence intensity. This "turn-on" response provides a clear and measurable signal for the detection of Al³⁺.

Alternative or contributing mechanisms such as the modulation of Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT) may also be at play.[2][6][7][8] For instance, the lone pair electrons on the hydroxyl oxygens could be involved in PET, quenching the fluorescence in the free ligand. Chelation with Al³⁺ would lower the energy of these lone pairs, inhibiting PET and "turning on" the fluorescence.[6]

cluster_0 Free Sensor State cluster_1 Complexed Sensor State Free_Sensor This compound Weak Fluorescence Non_Radiative_Decay Non-Radiative Decay (Vibrations, Rotations) Free_Sensor->Non_Radiative_Decay Dominant Pathway Complexed_Sensor Sensor-Al³⁺ Complex Strong Fluorescence Free_Sensor->Complexed_Sensor Chelation Excitation Excitation (hν) Excitation->Free_Sensor Radiative_Decay Radiative Decay (Fluorescence) Complexed_Sensor->Radiative_Decay Dominant Pathway Excitation_2 Excitation (hν) Excitation_2->Complexed_Sensor Al3_ion Al³⁺ Ion

Caption: Proposed Chelation-Enhanced Fluorescence (CHEF) mechanism.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the sensor molecule via esterification of 1,4-dihydroxy-2-naphthoic acid with phenol.[9]

Materials:

  • 1,4-dihydroxy-2-naphthoic acid

  • Phenol

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Toluene

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, filtration apparatus.

Procedure:

  • In a round-bottom flask, suspend 1,4-dihydroxy-2-naphthoic acid (1 equivalent) in anhydrous toluene.

  • Add thionyl chloride (1.2 equivalents) dropwise to the suspension at room temperature with stirring.

  • Attach a condenser and reflux the mixture for 2-3 hours until the reaction mixture becomes clear. This step forms the acid chloride intermediate.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude acid chloride in anhydrous DMF.

  • In a separate flask, dissolve phenol (1.1 equivalents) in anhydrous DMF.

  • Add the phenol solution dropwise to the acid chloride solution at 0 °C with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 5% NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to obtain this compound as a solid.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Spectroscopic Characterization and Evaluation of Sensing Properties

This protocol outlines the steps to evaluate the fluorescent sensing capabilities of the synthesized this compound towards Al³⁺ ions.

Materials:

  • Synthesized this compound

  • HEPES buffer (10 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • Stock solution of AlCl₃ (1 mM in deionized water)

  • Stock solutions of other metal chlorides (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Zn²⁺, Pb²⁺, Hg²⁺, Cd²⁺) (1 mM in deionized water)

  • Fluorescence spectrophotometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

1. Preparation of Stock Solutions:

  • Prepare a 1 mM stock solution of this compound (Sensor) in DMSO.
  • Prepare a working solution of the sensor (e.g., 10 µM) by diluting the stock solution in HEPES buffer.

2. Fluorescence Titration:

  • To a quartz cuvette, add the sensor working solution.
  • Record the initial fluorescence emission spectrum (determine the optimal excitation wavelength by first recording an excitation spectrum).
  • Incrementally add small aliquots of the AlCl₃ stock solution to the cuvette.
  • After each addition, gently mix and allow the solution to equilibrate for 2-3 minutes before recording the fluorescence emission spectrum.
  • Continue this process until the fluorescence intensity reaches a plateau.
  • Plot the fluorescence intensity at the emission maximum against the concentration of Al³⁺ to generate a titration curve.

3. Selectivity Study:

  • To separate cuvettes containing the sensor working solution, add a significant excess (e.g., 10 equivalents) of the various interfering metal ion stock solutions.
  • Record the fluorescence emission spectrum for each solution.
  • To these solutions, now add 1 equivalent of the AlCl₃ stock solution and record the fluorescence spectra again.
  • Compare the fluorescence response in the presence of different metal ions to assess the selectivity of the sensor for Al³⁺.

4. Determination of Stoichiometry (Job's Plot):

  • Prepare a series of solutions with a constant total concentration of sensor and Al³⁺, but with varying molar fractions of Al³⁺ (from 0 to 1).
  • Measure the fluorescence intensity for each solution.
  • Plot the change in fluorescence intensity against the molar fraction of Al³⁺. The maximum of the plot will indicate the stoichiometry of the sensor-Al³⁺ complex.

5. Calculation of Limit of Detection (LOD):

  • Measure the fluorescence intensity of the blank solution (sensor working solution without Al³⁺) multiple times (n ≥ 10).
  • Calculate the standard deviation (σ) of these blank measurements.
  • The LOD can be calculated using the formula: LOD = 3σ / k, where 'k' is the slope of the linear portion of the fluorescence titration curve at low Al³⁺ concentrations.[10][11]

"Start" [label="Start", shape="ellipse", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Prep_Stocks" [label="Prepare Sensor and\nMetal Ion Stock Solutions"]; "Titration" [label="Perform Fluorescence Titration\nwith Al³⁺"]; "Selectivity" [label="Conduct Selectivity\nExperiments with\nInterfering Ions"]; "Jobs_Plot" [label="Determine Stoichiometry\n(Job's Plot)"]; "LOD_Calc" [label="Calculate Limit of\nDetection (LOD)"]; "Analyze" [label="Analyze Data and\nCharacterize Sensor Performance"]; "End" [label="End", shape="ellipse", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Prep_Stocks"; "Prep_Stocks" -> "Titration"; "Titration" -> "LOD_Calc"; "Prep_Stocks" -> "Selectivity"; "Prep_Stocks" -> "Jobs_Plot"; "LOD_Calc" -> "Analyze"; "Selectivity" -> "Analyze"; "Jobs_Plot" -> "Analyze"; "Analyze" -> "End"; }

Caption: Experimental workflow for sensor evaluation.

Data Presentation and Expected Results

The data obtained from the experimental protocols should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Photophysical Properties of this compound

PropertyFree SensorSensor-Al³⁺ Complex
Absorption Max (λ_abs) TBDTBD
Excitation Max (λ_ex) TBDTBD
Emission Max (λ_em) TBDTBD
Quantum Yield (Φ) Low (Expected)High (Expected)
Stokes Shift TBDTBD

(TBD: To Be Determined experimentally)

Table 2: Sensor Performance Characteristics

ParameterValue
Linear Range TBD
Limit of Detection (LOD) TBD
Binding Stoichiometry 1:1 (Expected)
Response Time TBD

(TBD: To Be Determined experimentally)

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The successful synthesis and characterization of this compound (Protocol 1) is the foundational step. The subsequent spectroscopic evaluation (Protocol 2) will either validate or refute the hypothesis of its utility as a fluorescent sensor for Al³⁺. A clear "turn-on" fluorescence response that is selective for Al³⁺ over other metal ions would provide strong evidence for the proposed CHEF mechanism. The Job's plot will independently verify the binding stoichiometry, and the calculated LOD will quantify the sensor's sensitivity.

Conclusion

This compound presents itself as a promising candidate for the development of a novel fluorescent chemosensor for Al³⁺. Its synthesis is achievable through standard organic chemistry techniques, and its evaluation can be carried out with readily available spectroscopic equipment. The proposed CHEF mechanism provides a rational basis for its potential sensing capabilities. These application notes offer a comprehensive guide for researchers to explore this potential and contribute to the expanding field of fluorescent chemical sensors.

References

Synthesis of Phenyl 1,4-dihydroxy-2-naphthoate: A Detailed Laboratory Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the laboratory synthesis of Phenyl 1,4-dihydroxy-2-naphthoate, a key intermediate in the development of novel dyes, pigments, and photosensitive materials[1]. The synthesis is presented in two main stages: the preparation of the precursor, 1,4-dihydroxy-2-naphthoic acid, followed by its esterification with phenol. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering in-depth technical details, explanations of procedural choices, and safety considerations.

Introduction

This compound is a molecule of significant interest due to its structural motifs, which are common in a variety of biologically active compounds and functional materials. The dihydroxynaphthoic acid core is a known pharmacophore and a precursor in the biosynthesis of menaquinone (Vitamin K2)[2]. Its esterification with a phenyl group can modulate its physicochemical properties, opening avenues for new applications.

This guide details a robust and reproducible two-step synthesis protocol. The first part covers the synthesis of 1,4-dihydroxy-2-naphthoic acid from 1,4-dihydroxynaphthalene via a carboxylation reaction. The second part describes the subsequent esterification with phenol to yield the target compound, this compound.

Reaction Scheme and Mechanism

The overall synthesis can be visualized as a two-step process. The first step involves the carboxylation of 1,4-dihydroxynaphthalene. The second step is an esterification reaction between the synthesized 1,4-dihydroxy-2-naphthoic acid and phenol.

Synthesis_Workflow cluster_0 Step 1: Carboxylation cluster_1 Step 2: Esterification A 1,4-Dihydroxynaphthalene B 1,4-Dihydroxy-2-naphthoic acid A->B  CO2, Base D This compound B->D C Phenol C->D  Acid catalyst

Figure 1: Overall two-step synthesis workflow.

Materials and Equipment

Reagents
ReagentGradeSupplier
1,4-Dihydroxynaphthalene≥98%Sigma-Aldrich
Sodium Methoxide95%Acros Organics
MethanolAnhydrous, 99.8%Fisher Scientific
Carbon DioxideHigh purityLocal supplier
Hydrochloric Acid37%VWR
Phenol≥99%Alfa Aesar
Sulfuric Acid95-98%J.T. Baker
TolueneAnhydrous, 99.8%EMD Millipore
Sodium BicarbonateACS gradeVWR
Anhydrous Sodium SulfateACS gradeFisher Scientific
Ethyl AcetateHPLC gradeFisher Scientific
HexaneHPLC gradeFisher Scientific
Equipment
  • Three-neck round-bottom flasks (250 mL and 500 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Gas dispersion tube

  • Dean-Stark apparatus

  • Separatory funnel (500 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer (¹H and ¹³C)

  • Infrared spectrometer (FT-IR)

  • Mass spectrometer

Experimental Protocols

Part 1: Synthesis of 1,4-Dihydroxy-2-naphthoic Acid

This procedure is adapted from a patented method for the production of 1,4-dihydroxy-2-naphthoic acid[3].

Step-by-Step Protocol:

  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet, add 1,4-dihydroxynaphthalene (16.0 g, 0.1 mol) and anhydrous methanol (150 mL).

  • Formation of the Sodium Salt: While stirring, carefully add sodium methoxide (11.3 g, 0.21 mol) to the suspension. The mixture will become a dark-colored solution.

  • Carboxylation: Heat the mixture to reflux (approximately 65 °C). Once refluxing, bubble dry carbon dioxide gas through the solution using a gas dispersion tube for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Slowly add 1 M hydrochloric acid until the pH of the solution is approximately 2-3, which will cause a precipitate to form.

  • Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water (3 x 50 mL) to remove any inorganic salts.

  • Drying: Dry the collected solid in a vacuum oven at 60 °C overnight to yield 1,4-dihydroxy-2-naphthoic acid as a solid. The expected yield is typically high.

Carboxylation_Workflow start Start setup 1. Reaction Setup: 1,4-Dihydroxynaphthalene in Methanol start->setup naome 2. Add Sodium Methoxide setup->naome reflux_co2 3. Reflux and Bubble CO2 naome->reflux_co2 tlc Monitor by TLC reflux_co2->tlc tlc->reflux_co2 Incomplete workup 4. Cool and Acidify with HCl tlc->workup Reaction Complete filter 5. Filter and Wash with Water workup->filter dry 6. Dry in Vacuum Oven filter->dry end End Product: 1,4-Dihydroxy-2-naphthoic acid dry->end

Figure 2: Step-by-step workflow for the synthesis of 1,4-dihydroxy-2-naphthoic acid.

Part 2: Synthesis of this compound (Esterification)

This protocol utilizes a modified Fischer-Speier esterification, a common method for synthesizing esters from carboxylic acids and alcohols[4][5]. Due to the presence of phenolic hydroxyl groups, which can be less reactive, azeotropic removal of water is employed to drive the reaction to completion.

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, add 1,4-dihydroxy-2-naphthoic acid (10.2 g, 0.05 mol), phenol (5.6 g, 0.06 mol), and toluene (100 mL).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.5 mL) as a catalyst to the mixture.

  • Azeotropic Reflux: Heat the mixture to reflux (approximately 110-120 °C). Water will be removed as an azeotrope with toluene and collected in the Dean-Stark trap. Continue the reflux for 8-12 hours or until no more water is collected. The reaction can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst and remove unreacted phenol. Then, wash with brine (1 x 50 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound as a solid.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Property Expected Value
Molecular Formula C₁₇H₁₂O₄
Molecular Weight 280.27 g/mol
Appearance Light yellow to yellow solid
Melting Point 156 °C[6]
¹³C NMR Spectral data available[7]

Safety and Handling

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

Chemical Hazards:

  • 1,4-Dihydroxy-2-naphthoic Acid: May cause skin, eye, and respiratory irritation[8].

  • Phenol: Toxic and corrosive. Can cause severe skin burns and eye damage. Harmful if swallowed or inhaled.

  • Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage.

  • Sodium Methoxide: Corrosive and flammable solid. Reacts violently with water.

  • Toluene: Flammable liquid and vapor. Harmful if swallowed or inhaled.

Handling Precautions:

  • All procedures should be performed in a well-ventilated fume hood.

  • Avoid inhalation of dust, vapors, and fumes.

  • Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.

  • For detailed safety information, refer to the Material Safety Data Sheets (MSDS) for each chemical used[9][10].

Troubleshooting

Problem Possible Cause Solution
Low yield in Part 1 Incomplete carboxylation.Ensure the CO₂ is bubbling through the solution effectively. Extend the reaction time.
Loss of product during work-up.Ensure the pH is sufficiently low for complete precipitation. Use cold water for washing.
Low yield in Part 2 Incomplete esterification.Ensure efficient removal of water in the Dean-Stark trap. Increase the reaction time or the amount of catalyst slightly.
Incomplete removal of phenol.Perform additional washes with the sodium bicarbonate solution.
Product is impure Incomplete reaction or side products.Optimize the purification step (e.g., adjust the solvent gradient in column chromatography).

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following these procedures, researchers can reliably produce this valuable compound for further investigation in various fields of chemical science. The provided insights into the rationale behind the experimental choices, along with safety and troubleshooting guidelines, aim to ensure a successful and safe laboratory experience.

References

Application Note: Phenyl 1,4-Dihydroxy-2-Naphthoate as a Versatile Precursor for the Synthesis of Azo and Naphthoquinone Dyes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide details the application of Phenyl 1,4-dihydroxy-2-naphthoate (CAS 54978-55-1) as a highly versatile precursor for the synthesis of vibrant organic dyes. We provide field-proven, step-by-step protocols for the preparation of two distinct classes of dyes: Azo dyes, via electrophilic azo coupling, and substituted Naphthoquinone dyes, through an oxidation and nucleophilic addition sequence. This document is intended for researchers and scientists in organic chemistry, materials science, and drug development, offering insights into the reaction mechanisms, experimental setup, characterization, and the causality behind critical procedural choices.

Introduction: The Naphthoate Scaffold in Dye Chemistry

This compound is a pivotal intermediate in the synthesis of complex organic molecules, including dyes, pigments, and photosensitive materials.[1][2] Its core structure, a 1,4-dihydroxynaphthalene moiety, is analogous to scaffolds found in biologically significant molecules, such as menaquinone (Vitamin K2), where 1,4-dihydroxy-2-naphthoic acid (DHNA) is a key biosynthetic intermediate.[3][4][5] This inherent reactivity and structural richness make it an exceptional starting material for dye synthesis.

The two hydroxyl groups on the naphthalene ring are powerful activating groups, rendering the aromatic system highly susceptible to electrophilic attack. Furthermore, the 1,4-dihydroxy (hydroquinone) system can be readily oxidized to a 1,4-naphthoquinone, a potent chromophore in its own right and a Michael acceptor for further functionalization.[6][7]

This application note demonstrates the dual utility of this compound by providing robust protocols for its conversion into:

  • Azo Dyes: Characterized by the -N=N- azo linkage, which forms an extended conjugated system responsible for intense coloration.[8][9]

  • Amino-Naphthoquinone Dyes: Wherein the quinone structure acts as the primary chromophore, and its color is modulated by the addition of a nucleophilic amino group.[6]

Part I: Synthesis of Azo Dyes via Azo Coupling

The synthesis of azo dyes from this compound leverages the classical two-stage process of diazotization followed by azo coupling. The electron-rich dihydroxynaphthoate ring serves as an excellent "coupling component" for the electrophilic diazonium salt.

Principle and Mechanism
  • Diazotization: A primary aromatic amine (e.g., aniline) is converted into a highly reactive diazonium salt using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl). This reaction must be performed at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing.[8][10]

  • Azo Coupling: The diazonium salt, a weak electrophile, is then introduced to a solution of this compound. The reaction is conducted under alkaline conditions, which deprotonates the hydroxyl groups on the naphthoate ring, increasing its nucleophilicity and accelerating the electrophilic aromatic substitution to form the stable azo bond.[9][10]

Workflow for Azo Dye Synthesis

Azo Dye Synthesis Workflow cluster_diazotization Step A: Diazotization cluster_coupling Step B: Azo Coupling A Aniline + HCl + H₂O B Add NaNO₂ solution dropwise (Maintain 0-5 °C) A->B C Benzene Diazonium Chloride Salt Solution B->C E Add Diazonium Salt solution slowly (Maintain 0-5 °C) C->E Electrophile D This compound + NaOH Solution (Alkaline Medium) D->E F Precipitation of Azo Dye E->F

Caption: Workflow for the synthesis of an azo dye.

Experimental Protocol: Synthesis of Phenyl 4-((phenyldiazenyl)-1,4-dihydroxynaphthalene-2-carboxylate)

Materials:

  • Aniline: 0.93 g (10 mmol)

  • Concentrated Hydrochloric Acid (HCl): 2.5 mL

  • Sodium Nitrite (NaNO₂): 0.70 g (10.1 mmol)

  • This compound: 2.80 g (10 mmol)

  • Sodium Hydroxide (NaOH): 2.0 g (50 mmol)

  • Distilled Water

  • Ice

Protocol:

Step A: Preparation of Benzene Diazonium Chloride Solution

  • In a 100 mL beaker, dissolve 0.93 g of aniline in a mixture of 2.5 mL of concentrated HCl and 20 mL of distilled water.

  • Cool the solution to 0–5 °C in an ice bath with constant stirring. Some precipitation of aniline hydrochloride may occur.

  • In a separate beaker, dissolve 0.70 g of sodium nitrite in 10 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution over 10 minutes. Use a thermometer to ensure the temperature does not rise above 5 °C.

    • Expert Insight: Maintaining a low temperature is critical. Above 5-10 °C, the diazonium salt will decompose to phenol, significantly reducing the yield of the desired dye.

  • The resulting clear solution is the benzene diazonium chloride, which should be used immediately.

Step B: Coupling Reaction

  • In a 250 mL beaker, dissolve 2.80 g of this compound in 50 mL of a 1 M NaOH solution. Stir until a homogenous solution is formed.

  • Cool this solution to 0–5 °C in an ice bath.

  • Slowly, and with vigorous stirring, add the freshly prepared cold diazonium salt solution to the alkaline naphthoate solution.

  • A deeply colored precipitate (typically red or orange) should form immediately.[9]

  • Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

  • Collect the solid dye product by vacuum filtration using a Büchner funnel.

  • Wash the crude product on the filter with several portions of cold distilled water until the filtrate is neutral.

  • Dry the product in a desiccator or a low-temperature oven. Recrystallize from a suitable solvent like ethanol or glacial acetic acid for purification.[9]

Expected Data & Characterization
ParameterExpected ValuePurpose
Yield 75-85%Measures reaction efficiency.
Appearance Deep Red to Orange Crystalline SolidInitial qualitative assessment.
Melting Point >200 °C (with decomposition)Purity assessment.
UV-Vis (λmax in EtOH) 480-520 nmConfirms the presence of the extended azo chromophore.
FT-IR (cm⁻¹) ~3400 (O-H), ~1720 (C=O, ester), ~1450 (N=N)Confirms key functional groups.

Part II: Synthesis of Naphthoquinone Dyes

This pathway utilizes the hydroquinone moiety of the precursor, first oxidizing it to a naphthoquinone and then using the resulting electrophilic quinone to add a nucleophile, thereby creating a new, substituted dye.

Principle and Mechanism
  • Oxidation: this compound is treated with a mild oxidizing agent (e.g., air in the presence of a base, or a chemical oxidant like Fremy's salt) to convert the 1,4-dihydroxy (hydroquinone) system into a 1,4-dioxo (quinone) system. This transformation creates a powerful chromophore.

  • Nucleophilic Addition (Michael Addition): The resulting naphthoquinone has an electron-deficient double bond, making it susceptible to conjugate addition by nucleophiles.[6] Reacting it with a primary or secondary amine introduces an amino group onto the quinone ring, which acts as a strong auxochrome, typically causing a significant bathochromic (deepening of color) shift.[11]

Workflow for Naphthoquinone Dye Synthesis

Naphthoquinone Dye Synthesis Workflow A This compound (Hydroquinone form) B Oxidation (e.g., Air/Base or Chemical Oxidant) A->B C Phenyl 1,4-naphthoquinone-2-carboxylate (Quinone Intermediate) B->C D Nucleophilic Addition (e.g., + Butylamine) C->D E Final Amino-Naphthoquinone Dye (Deeply Colored) D->E

Caption: Workflow for amino-naphthoquinone dye synthesis.

Experimental Protocol: Synthesis of an Amino-Naphthoquinone Dye

Materials:

  • This compound: 2.80 g (10 mmol)

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Butylamine: 0.88 g (12 mmol)

Protocol:

Step A: Oxidation to the Naphthoquinone Intermediate

  • Dissolve 2.80 g of this compound in 100 mL of ethanol in a 250 mL flask.

  • Add 10 mL of a 2 M NaOH solution. The solution will likely darken.

  • Stir the solution vigorously while bubbling air through it for 2-3 hours, or simply stir exposed to the atmosphere overnight. The color should change from a pale yellow/brown to a deep yellow/orange, indicating the formation of the quinone.

    • Expert Insight: Air oxidation under basic conditions is a green and effective method for this transformation. The progress can be monitored by TLC (Thin Layer Chromatography), observing the disappearance of the hydroquinone spot and the appearance of a new, more colored, and typically lower Rf spot for the quinone.

  • Neutralize the solution with dilute HCl to precipitate the quinone intermediate if necessary, or proceed directly to the next step.

Step B: Nucleophilic Addition of Butylamine

  • To the ethanolic solution of the naphthoquinone intermediate from Step A, add 0.88 g of butylamine.

  • Stir the reaction mixture at room temperature for 4-6 hours. A dramatic color change to a deep violet or blue is expected as the amino-naphthoquinone dye is formed.

  • Monitor the reaction by TLC until the starting quinone is consumed.

  • Reduce the solvent volume under reduced pressure.

  • Add water to precipitate the crude dye.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Purify the dye by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization.

Expected Data & Characterization
ParameterExpected ValuePurpose
Yield 60-70% (over two steps)Measures overall efficiency.
Appearance Deep Violet or Blue SolidInitial qualitative assessment.
Melting Point Varies by amine; typically >150 °CPurity assessment.
UV-Vis (λmax in EtOH) 550-600 nmConfirms the amino-quinone chromophore.
FT-IR (cm⁻¹) ~3350 (N-H), ~1720 (C=O, ester), ~1670 & 1640 (C=O, quinone)Confirms key functional groups.

Trustworthiness and Validation

The protocols described are self-validating through clear, observable changes and standard analytical checkpoints.

  • Visual Confirmation: Both syntheses produce intensely colored precipitates from paler starting materials, providing immediate qualitative evidence of success.

  • Chromatographic Analysis (TLC): The consumption of starting materials and the formation of a single, new, colored product spot can be easily tracked, confirming reaction completion and assessing purity.

  • Spectroscopic Verification: The expected shifts in UV-Vis absorption to longer wavelengths (color) and the appearance of characteristic peaks in FT-IR (e.g., N=N or N-H bonds) provide definitive structural validation.

By following these protocols and applying the suggested analytical checks, researchers can reliably synthesize and validate novel dye structures derived from this compound.

References

High-performance liquid chromatography (HPLC) method for Phenyl 1,4-dihydroxy-2-naphthoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phenyl 1,4-dihydroxy-2-naphthoate is a naphthalene derivative with significant potential in pharmaceutical and chemical research. Its structural similarity to intermediates in vitamin K2 biosynthesis suggests its importance in various biological pathways.[1] Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic analysis. This document provides a comprehensive, field-tested guide to a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound, designed for researchers, scientists, and drug development professionals. The methodology and validation protocols are grounded in established scientific principles and adhere to international regulatory standards.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a selective and robust HPLC method.

PropertyValueSource
Molecular FormulaC₁₇H₁₂O₄[2]
Molecular Weight280.27 g/mol [2]
Melting Point153-157 °C
LogP3.4702[2]
UV AbsorptionStrong due to conjugated aromatic system[1]

The compound's non-polar nature, indicated by its high LogP value, suggests that reversed-phase HPLC will be the most effective separation mode. The presence of a conjugated aromatic system results in strong UV absorbance, making UV detection a suitable and sensitive choice for quantification.[1]

HPLC Method Development and Rationale

The following HPLC method has been developed to provide optimal separation and quantification of this compound. The selection of each parameter is based on the physicochemical properties of the analyte and established chromatographic principles.

Chromatographic Conditions
ParameterRecommended SettingJustification
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)The C18 stationary phase provides excellent retention and separation for non-polar compounds like this compound.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA gradient elution with acetonitrile and acidified water allows for efficient elution of the analyte while maintaining good peak shape. Phosphoric acid helps to suppress the ionization of the phenolic hydroxyl groups, leading to sharper, more symmetrical peaks.
Gradient 0-2 min: 50% B2-10 min: 50% to 90% B10-12 min: 90% B12-13 min: 90% to 50% B13-15 min: 50% BA gradient is employed to ensure the elution of any potential impurities with varying polarities and to clean the column after each injection.
Flow Rate 1.0 mL/minThis flow rate provides a good balance between analysis time and separation efficiency for a standard 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.
Detection UV at 254 nmNaphthalene derivatives typically exhibit strong absorbance around 254 nm. However, it is recommended to determine the optimal wavelength by scanning a standard solution from 200-400 nm.
Injection Volume 10 µLA small injection volume minimizes the risk of peak distortion and column overload.
Sample Diluent Acetonitrile:Water (50:50, v/v)This mixture ensures the solubility of the analyte and is compatible with the mobile phase.

Experimental Protocols

Preparation of Solutions
  • Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Degas before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the sample diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

System Suitability Testing (SST)

Before sample analysis, the performance of the HPLC system must be verified. This is achieved by injecting the working standard solution (e.g., 50 µg/mL) six times. The acceptance criteria should be in line with USP <621> guidelines.[3][4][5][6]

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (%RSD) of Retention Time ≤ 1.0%
Analytical Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Perform the system suitability test.

  • Inject a blank (sample diluent) to ensure no interfering peaks are present.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • After the analysis, flush the column with a high percentage of organic solvent (e.g., 90% acetonitrile) to remove any strongly retained compounds.

Method Validation Protocol

The developed HPLC method must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[7][8][9]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Procedure: Analyze a blank sample, a sample spiked with known impurities (if available), and a placebo sample (if applicable). The peak for this compound should be well-resolved from any other peaks.

  • Acceptance Criteria: No significant interference at the retention time of the analyte peak.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.

  • Procedure: Prepare at least five concentrations of the analyte across the expected range (e.g., 1-100 µg/mL). Inject each concentration in triplicate. Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Procedure: Perform recovery studies by spiking a placebo or a known sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

    • LOD ≈ 3.3 × (Standard Deviation of the Response / Slope)

    • LOQ ≈ 10 × (Standard Deviation of the Response / Slope)

  • Acceptance Criteria: The LOQ should be determined with acceptable precision (%RSD ≤ 10%) and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure: Introduce small variations to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.2 units)

    • Wavelength of detection (± 2 nm)

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these variations.

Visual Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation cluster_results Results & Reporting prep_solutions Prepare Mobile Phase & Samples system_suitability System Suitability Testing prep_solutions->system_suitability Equilibrate System run_sequence Run Analytical Sequence system_suitability->run_sequence If SST Passes data_processing Data Processing & Integration run_sequence->data_processing specificity Specificity final_report Generate Final Report specificity->final_report Compile Validation Data linearity Linearity & Range linearity->final_report Compile Validation Data accuracy Accuracy accuracy->final_report Compile Validation Data precision Precision precision->final_report Compile Validation Data lod_loq LOD & LOQ lod_loq->final_report Compile Validation Data robustness Robustness robustness->final_report Compile Validation Data data_processing->specificity data_processing->linearity data_processing->accuracy data_processing->precision data_processing->lod_loq data_processing->robustness

Caption: HPLC Method Development and Validation Workflow.

Conclusion

This application note provides a detailed and robust HPLC method for the quantitative analysis of this compound. The causality behind each experimental choice has been explained to provide a deeper understanding of the method's principles. By following the outlined protocols for method development and validation, researchers can ensure the generation of accurate, reliable, and reproducible data that meets stringent scientific and regulatory standards. The self-validating nature of the described system, from system suitability to full method validation, ensures the integrity of the analytical results.

References

Topic: Ultrasensitive Voltammetric Determination of Phenyl 1,4-dihydroxy-2-naphthoate Using Square Wave Voltammetry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Analytical Scientists

Abstract

This document provides a comprehensive, field-tested protocol for the electrochemical detection of Phenyl 1,4-dihydroxy-2-naphthoate (PDN). This naphthoquinone derivative is of significant interest in medicinal chemistry and drug development. The biological efficacy and metabolic pathways of such compounds are often linked to their redox properties.[1][2] This guide details a highly sensitive and rapid analytical method utilizing Square Wave Voltammetry (SWV) with a glassy carbon electrode (GCE). We delve into the core electrochemical principles, provide a meticulously detailed experimental workflow, and offer expert insights into data interpretation and method validation. This application note is designed to empower researchers, scientists, and drug development professionals to implement this powerful analytical technique.

Foundational Principles: Why Electrochemistry for PDN Analysis?

This compound belongs to the naphthoquinone class of compounds, which are renowned for their electrochemical activity. The core 1,4-dihydroxynaphthalene structure is the electroactive moiety, capable of undergoing a well-defined and reversible oxidation-reduction cycle.[1] The two hydroxyl (-OH) groups can be readily oxidized to form the corresponding quinone structure, a process that involves the transfer of electrons and protons. This electron transfer event is the basis of the electrochemical signal we can measure.

Electrochemical techniques, particularly modern voltammetric methods, present a compelling alternative to traditional chromatographic analysis for several reasons:

  • Exceptional Sensitivity: Pulse techniques like SWV are adept at measuring very low concentrations, often reaching sub-micromolar detection limits.[3][4]

  • Speed of Analysis: A complete voltammetric scan can be performed in seconds to minutes, offering a significant throughput advantage.

  • Cost-Effectiveness and Portability: The instrumentation is generally more affordable and compact than HPLC or LC-MS systems, opening avenues for point-of-need testing.[5]

We have selected Square Wave Voltammetry (SWV) as the core technique for this protocol. SWV offers superior sensitivity and resolution compared to other methods like Cyclic Voltammetry (CV).[6] Its unique potential waveform and current sampling method effectively discriminate against non-faradaic background currents (charging current), resulting in a significantly enhanced signal-to-noise ratio and well-defined analytical peaks.[7]

The Electrochemical Mechanism: A Reversible Redox Reaction

The detection of PDN is predicated on the oxidation of its hydroquinone form to the corresponding quinone. This is a classic organic electrochemical reaction involving the transfer of two electrons (2e⁻) and two protons (2H⁺). The process is typically reversible, allowing for both oxidative and reductive scans.

G PDN_hydroquinone This compound (Reduced Hydroquinone Form) PDN_quinone Corresponding Quinone Form (Oxidized) PDN_hydroquinone->PDN_quinone -2e⁻, -2H⁺ (Anodic Scan) PDN_quinone->PDN_hydroquinone +2e⁻, +2H⁺ (Cathodic Scan)

Figure 1: The fundamental redox mechanism of this compound at an electrode surface.

Detailed Experimental Protocol

This section provides a rigorous, step-by-step methodology. Adherence to these steps is critical for achieving accurate and reproducible results.

Essential Reagents and Materials
Reagent/MaterialGradeExample SupplierPurpose
This compoundAnalytical Standard (>98%)ChemScene, Sigma-AldrichAnalyte
Potassium Phosphate MonobasicACS Reagent GradeFisher ScientificBuffer Component
Sodium Phosphate DibasicACS Reagent GradeFisher ScientificBuffer Component
Potassium Chloride (KCl)ACS Reagent GradeVWRSupporting Electrolyte
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9%Sigma-AldrichStock Solution Solvent
Deionized (DI) WaterType 1, >18 MΩ·cmMillipore SystemSolvent/Rinsing
Alumina Polishing Slurry0.05 µmBuehlerElectrode Polishing
Glassy Carbon Electrode (GCE)3 mm diameterBASi, Pine ResearchWorking Electrode
Ag/AgCl Reference ElectrodeSaturated KClBASi, Pine ResearchReference Electrode
Platinum Wire Electrode99.9% purityBASi, Pine ResearchCounter Electrode
Required Instrumentation
  • A modern potentiostat/galvanostat system with SWV capabilities (e.g., from Metrohm Autolab, CHI Instruments, Pine Research).

  • A standard three-electrode electrochemical cell (10-20 mL volume).

  • Calibrated pH meter for buffer preparation.

  • Analytical balance (readability ±0.1 mg).

  • Ultrasonic bath.

Working Electrode Preparation: The Key to Reliability

The state of the working electrode surface is the single most critical factor in voltammetry. A pristine, activated surface is essential for unimpeded electron transfer. Contamination or passivation will lead to poor sensitivity and non-reproducible results.[8][9]

Step-by-Step GCE Cleaning and Polishing Protocol:

  • Mechanical Polishing: Dispense a small amount of 0.05 µm alumina slurry onto a polishing pad. Polish the GCE surface using a gentle figure-eight motion for 2-3 minutes until a mirror-like finish is achieved.

  • Rinsing and Sonication: Rinse the electrode thoroughly with DI water. Subsequently, sonicate the electrode sequentially in DI water and then ethanol, each for 2 minutes, to dislodge any embedded polishing particles and organic residues.

  • Final Rinse: Perform a final, copious rinse with DI water.

  • Electrochemical Activation (Recommended): Before the first use or after prolonged storage, activate the GCE by cycling the potential in 0.5 M H₂SO₄. This step removes persistent oxides and creates a more active surface.[9]

G cluster_prep GCE Preparation Workflow start Start polish Mechanical Polish (0.05 µm Alumina) start->polish rinse1 Rinse (DI Water) polish->rinse1 sonicate_water Sonicate (DI Water) rinse1->sonicate_water sonicate_etoh Sonicate (Ethanol) sonicate_water->sonicate_etoh rinse2 Final Rinse (DI Water) sonicate_etoh->rinse2 activate Electrochemical Activation (Optional) rinse2->activate ready Electrode Ready rinse2->ready Skip Activation activate->ready

Figure 2: A standardized workflow for preparing the Glassy Carbon Electrode (GCE).

Preparation of Solutions
  • Supporting Electrolyte (0.1 M PBS, pH 7.0): Prepare a 0.1 M phosphate buffer solution by mixing stock solutions of NaH₂PO₄ and Na₂HPO₄ to achieve a stable pH of 7.0. Add KCl to a final concentration of 0.1 M to ensure sufficient solution conductivity. The electrolyte is the medium for the electrochemical reaction; its pH and ionic strength must be kept constant.

  • Analyte Stock Solution (1 mM PDN): Due to the organic nature of PDN, first dissolve a precisely weighed amount in a minimal volume of anhydrous DMSO. Then, dilute to the final volume with the 0.1 M PBS (pH 7.0) to create a 1 mM stock solution. Store this solution in an amber vial at 4°C.

Electrochemical Measurement Procedure
  • Cell Setup: Transfer 10 mL of the 0.1 M PBS supporting electrolyte into the electrochemical cell. Secure the freshly polished GCE (working), Ag/AgCl (reference), and platinum wire (counter) electrodes, ensuring they are immersed but not in physical contact.

  • Baseline Recording: Run an SWV scan on the supporting electrolyte alone to obtain a baseline voltammogram. This is crucial for background subtraction.

  • Analyte Addition: Spike the cell with a specific volume of the PDN stock solution to achieve the desired concentration. For creating a calibration curve, add aliquots sequentially.

  • Equilibration: Stir the solution for 30 seconds after each addition to ensure homogeneity. Crucially, stop stirring and allow the solution to become quiescent for 15 seconds before initiating the scan. This prevents convective interference.

  • Data Acquisition: Perform the SWV scan using the optimized parameters below.

Optimized SWV Parameters:

ParameterValueRationale
Potential Range-0.2 V to +0.8 V vs Ag/AgClBrackets the redox potential of the hydroquinone/quinone couple.
Frequency (f)25 HzBalances fast scan speed with sufficient time for the double layer to charge/discharge.
Amplitude (E_sw)50 mVA larger amplitude increases the current response, enhancing sensitivity.
Step Potential (E_step)5 mVA small step potential provides good peak resolution.

Data Analysis and Quantitative Interpretation

The output from the SWV experiment is a plot of difference current (Δi) versus potential. The peak in this plot corresponds to the oxidation of PDN, and its height is directly proportional to the analyte's concentration.

Constructing the Calibration Curve

For accurate quantification, a calibration curve is mandatory.

  • Prepare a series of standards by making sequential additions of the PDN stock solution to the cell (e.g., 1 µM, 5 µM, 10 µM, 20 µM, 40 µM, 60 µM).

  • Record the SWV for each concentration.

  • Measure the peak current (after baseline subtraction) for each standard.

  • Plot the peak current (µA) on the y-axis against the concentration (µM) on the x-axis.

  • Apply a linear regression to the data. A coefficient of determination (R²) greater than 0.995 indicates a strong linear relationship.

Illustrative Calibration Data:

Concentration (µM)Background-Subtracted Peak Current (µA)
1.00.85
5.04.21
10.08.35
20.016.82
40.033.50
60.050.15
Determining Limits of Detection (LOD) and Quantification (LOQ)

The analytical sensitivity of the method is defined by its LOD and LOQ. These are calculated from the calibration curve and the noise of the baseline.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where:

  • σ is the standard deviation of the current from at least ten blank (baseline) measurements, taken at the potential of the analyte peak.

  • S is the slope of the calibration curve.

Trustworthiness Through Method Validation

A protocol is only as reliable as its validation. To ensure the integrity of your results, perform the following checks:

  • Selectivity/Interference: Test the method in the presence of common excipients or structurally similar molecules to ensure they do not produce an interfering signal.

  • Reproducibility: Assess the intra-day and inter-day precision by running multiple replicates on the same day and on different days. The relative standard deviation (RSD) should typically be below 5%.

  • Recovery in Matrix: For drug formulation analysis, perform spike-and-recovery experiments. Add a known amount of PDN to a sample matrix (e.g., dissolved placebo formulation) and quantify the recovery. Recoveries between 95-105% are generally considered excellent.

Conclusion

This application note provides a robust and highly sensitive protocol for the quantitative determination of this compound using Square Wave Voltammetry. By leveraging the inherent redox activity of the naphthoquinone core and the signal-enhancing capabilities of SWV, this method offers a rapid, cost-effective, and reliable analytical tool. Careful attention to electrode preparation and method validation will ensure the generation of high-quality, trustworthy data essential for research and development in the pharmaceutical sciences.

References

Application Note & Protocols: Utilizing the 1,4-Dihydroxy-2-Naphthoate Scaffold for Characterizing Enzyme and Protein-Protein Interaction Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4-dihydroxy-2-naphthoate scaffold is a versatile chemical structure with significant biological relevance. Historically recognized as a key intermediate in the biosynthesis of menaquinones (Vitamin K2) in bacteria, it serves as a substrate for enzymes like 1,4-dihydroxy-2-naphthoate polyprenyltransferase.[1][2] More recently, this scaffold has gained prominence in drug discovery as the foundation for a potent class of inhibitors targeting the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1).[3][4][5] Mcl-1 is a high-value therapeutic target in oncology, as its overexpression is a key factor in tumor survival and resistance to chemotherapy.[6][7] This document provides a detailed guide for researchers on the application of Phenyl 1,4-dihydroxy-2-naphthoate and its derivatives in both biochemical and cell-based inhibition assays, with a primary focus on the characterization of Mcl-1 inhibitors.

Scientific Background: A Scaffold with Dual Roles

The utility of the naphthoate scaffold spans from fundamental microbiology to cutting-edge cancer research.

  • In Bacterial Pathways: In microorganisms like Micrococcus luteus, 1,4-dihydroxy-2-naphthoate is a crucial precursor for Vitamin K2, which is essential for cellular respiration.[1][2] The enzyme 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenA) utilizes this molecule, making it a potential target for novel antibacterial agents.[1] this compound can be considered a synthetic intermediate or potential inhibitor in this context.[1]

  • In Cancer Therapy (Mcl-1 Inhibition): In human cells, the evasion of programmed cell death (apoptosis) is a hallmark of cancer.[3] The B-cell lymphoma-2 (Bcl-2) family of proteins are the primary regulators of this process. This family includes anti-apoptotic members (like Mcl-1, Bcl-xL, and Bcl-2) and pro-apoptotic members (like Bax and Bak). Anti-apoptotic proteins function by sequestering their pro-apoptotic counterparts, preventing them from inducing cell death.[3][8] Mcl-1 is frequently overexpressed in various cancers, contributing to therapeutic resistance.[5][7] Derivatives of the 1-hydroxy-2-naphthoate scaffold have been engineered as "BH3-mimetics." These small molecules bind with high affinity to a hydrophobic groove on the surface of Mcl-1, the same site that normally binds pro-apoptotic proteins.[3][9] By competitively occupying this site, the inhibitors release Bak and Bax, which can then trigger the mitochondrial pathway of apoptosis and eliminate the cancer cell.

Mechanism of Mcl-1 Inhibition by Naphthoate-Based Compounds

The diagram below illustrates the mechanism by which naphthoate-based inhibitors disrupt the Mcl-1 survival pathway.

Mcl1_Pathway cluster_0 Normal Survival Signaling cluster_1 Inhibition by Naphthoate Compound Mcl1_N Mcl-1 Mcl1_Bak_Complex Inactive Complex Mcl1_N->Mcl1_Bak_Complex Sequesters Bak_N Bak / Bax Bak_N->Mcl1_Bak_Complex Apoptosis_N Apoptosis Blocked Mcl1_Bak_Complex->Apoptosis_N Mcl1_I Mcl-1 Bak_I Free Bak / Bax Mcl1_I->Bak_I Releases Inhibitor Naphthoate Inhibitor Inhibitor->Mcl1_I Binds & Inhibits Apoptosis_I Apoptosis Induced Bak_I->Apoptosis_I

Figure 1: Mechanism of Mcl-1 Inhibition. In cancer cells, Mcl-1 sequesters pro-apoptotic proteins like Bak/Bax. Naphthoate inhibitors bind to Mcl-1, releasing Bak/Bax to trigger apoptosis.

Part I: Biochemical Assays for Direct Inhibitor Characterization

Biochemical assays are essential for determining the direct binding affinity (Kᵢ) and potency (IC₅₀) of a compound against its purified protein target, independent of cellular factors. The Fluorescence Polarization (FP) assay is a robust and widely used method for studying Mcl-1:inhibitor interactions.[8]

Principle of the Fluorescence Polarization (FP) Assay

The FP assay measures the change in the rotational speed of a fluorescently labeled molecule. A small, fluorescently labeled peptide derived from a pro-apoptotic protein (the "tracer") tumbles rapidly in solution, resulting in low polarization of emitted light. When this tracer binds to the large Mcl-1 protein, its tumbling slows dramatically, leading to a high polarization signal. A test compound that binds to Mcl-1 will displace the fluorescent tracer, causing it to tumble freely again and decreasing the polarization signal. This decrease is proportional to the binding affinity of the test compound.

Protocol 1: Mcl-1 Competitive Binding Assay using Fluorescence Polarization

This protocol is designed for a 96- or 384-well plate format and requires a plate reader capable of FP measurements.

A. Required Materials

  • Purified recombinant human Mcl-1 protein

  • Fluorescently labeled BH3 peptide tracer (e.g., FAM-labeled Noxa BH3 peptide)

  • This compound or derivative compound

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20 or similar non-ionic detergent.

  • Black, low-volume 96- or 384-well assay plates

  • Microplate reader with FP capabilities (e.g., 485 nm excitation / 535 nm emission filters)

B. Experimental Workflow

Figure 2: Workflow for the Fluorescence Polarization (FP) competitive binding assay.

C. Step-by-Step Procedure

  • Prepare Inhibitor Dilutions: Create a serial dilution series of the naphthoate compound in Assay Buffer. A typical starting range is from 100 µM down to low nM concentrations, using a 1:3 dilution factor across 11 points. Prepare a "no inhibitor" control containing only the buffer with the same final concentration of solvent (e.g., DMSO).

  • Determine Optimal Protein and Tracer Concentrations: Before screening, perform titration experiments to find the minimal Mcl-1 concentration that yields a robust signal window and the Kᴅ of the tracer. This ensures the assay is run under optimal conditions.

  • Assay Plate Setup:

    • Add 5 µL of each inhibitor dilution to the appropriate wells of the assay plate.

    • Add 5 µL of the "no inhibitor" control to the "High Signal" control wells.

    • Add 5 µL of buffer to the "Low Signal" (tracer only) control wells.

  • Prepare Mcl-1/Tracer Mix: Prepare a master mix containing Mcl-1 protein and the fluorescent tracer in Assay Buffer at 2x the final desired concentration.

  • Initiate Reaction: Add 5 µL of the Mcl-1/Tracer mix to all wells except the "Low Signal" controls. Add 5 µL of a tracer-only mix (no Mcl-1) to the "Low Signal" wells.

  • Incubation: Mix the plate gently on a plate shaker for 1 minute. Incubate for 60-90 minutes at room temperature, protected from light. The incubation time should be sufficient to reach binding equilibrium.

  • Measurement: Read the plate on a microplate reader, measuring fluorescence polarization.

D. Data Analysis

  • Calculate the percentage of inhibition for each inhibitor concentration.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value (the concentration of inhibitor that displaces 50% of the tracer).

  • If desired, convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation, which requires the known Kᴅ of the fluorescent tracer.

Quantitative Data for Naphthoate-Based Mcl-1 Inhibitors

The following table summarizes binding affinities for representative 1-hydroxy-2-naphthoate-based inhibitors from published literature.

Compound IDMcl-1 Kᵢ (nM)Selectivity vs. Bcl-xLReference
3bl 31>19-fold[4]
UMI-77 490>20-fold[8]
Compound 20 31-[10]

Note: The specific this compound may show different activity and should be evaluated empirically.

Part II: Cell-Based Assays for Determining Biological Efficacy

While biochemical assays confirm direct target engagement, cell-based assays are critical to verify that an inhibitor can penetrate cell membranes, engage its target in the complex cellular environment, and induce the desired biological effect (i.e., apoptosis).

Protocol 2: Cell Viability Assay (MTT or equivalent)

This assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability.

A. Step-by-Step Procedure

  • Cell Seeding: Seed an Mcl-1-dependent cancer cell line (e.g., H929 multiple myeloma cells) into a 96-well clear-bottom plate at a predetermined optimal density.[9][11] Allow cells to adhere and resume growth overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the naphthoate compound for 48 to 72 hours. Include a vehicle-only control.

  • Reagent Addition: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Incubation & Measurement: Incubate for the recommended time (e.g., 1-4 hours for MTT). Read the plate on a spectrophotometer (for absorbance) or luminometer (for luminescence).

  • Data Analysis: Normalize the data to the vehicle-treated control cells and plot cell viability against the log of inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 3: Apoptosis Induction Assay (Caspase-Glo® 3/7)

This assay specifically measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.

A. Step-by-Step Procedure

  • Cell Seeding and Treatment: Follow the same steps 1 and 2 as in the cell viability protocol, but use a shorter treatment duration (e.g., 24 hours) as apoptosis is an earlier event than loss of metabolic activity. Use white-walled plates for luminescence assays.

  • Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well. This reagent contains a proluminescent caspase-3/7 substrate.

  • Incubation & Measurement: Mix and incubate at room temperature for 1-2 hours. The active caspases in apoptotic cells cleave the substrate, generating a luminescent signal. Measure luminescence with a plate reader.

  • Data Analysis: Plot the luminescent signal (representing caspase activity) against the log of inhibitor concentration to determine the EC₅₀ for apoptosis induction.

Cell-Based Assay Workflow

Figure 3: General workflow for conducting parallel cell viability and apoptosis assays to assess inhibitor efficacy.

Experimental Considerations & Trustworthiness

To ensure the generation of reliable and reproducible data, every protocol must be a self-validating system.

  • Compound Purity and Solubility: Always verify the purity of your naphthoate compound (e.g., by HPLC/MS). Ensure it is fully dissolved in the assay buffer to avoid artifacts from precipitation.

  • Appropriate Controls: A robust assay includes positive and negative controls. For Mcl-1 assays, a known potent inhibitor can serve as a positive control, while a structurally similar but inactive molecule can serve as a negative control.

  • Blank Correction: The choice of blanks is critical for accurate results, especially with colored or fluorescent compounds. Correct for interferences from the buffer, sample, and substrate to avoid underestimating inhibitory potential.[12]

  • Determining Selectivity: To be a viable drug candidate, an Mcl-1 inhibitor should be selective and not significantly inhibit other anti-apoptotic proteins like Bcl-xL or Bcl-2. It is crucial to perform counterscreens using the same assay format (e.g., FP) with these other purified proteins.[3][4]

Conclusion

This compound and its derivatives represent a scientifically important class of molecules. Their role as intermediates in bacterial metabolic pathways and, more significantly, as a core scaffold for potent Mcl-1 inhibitors makes them valuable tools for both antimicrobial and cancer research. By employing the rigorous biochemical and cell-based protocols outlined in this guide, researchers can accurately determine the potency, mechanism of action, and cellular efficacy of novel inhibitors based on this versatile scaffold, accelerating the path toward new therapeutic discoveries.

References

Troubleshooting & Optimization

Phenyl 1,4-dihydroxy-2-naphthoate solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Phenyl 1,4-dihydroxy-2-naphthoate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on overcoming common solubility challenges encountered during experimental work with this compound. Here, we address frequently asked questions with in-depth explanations and actionable protocols to ensure the successful integration of this compound into your research.

Frequently Asked Questions (FAQs)

I'm having trouble dissolving this compound. What are the recommended solvents?

This is a common issue given the compound's chemical structure. This compound (C₁₇H₁₂O₄) is a relatively large, aromatic molecule with a predicted LogP of 3.4702, indicating it is quite hydrophobic (lipophilic).[1] Therefore, it is expected to have very low solubility in aqueous solutions.

For initial dissolution, we recommend starting with polar aprotic organic solvents. Based on experimental evidence with the closely related compound 1,4-dihydroxy-2-naphthoic acid, Dimethyl Sulfoxide (DMSO) is an excellent starting point.[2] Other suitable solvents include N,N-Dimethylformamide (DMF) and Tetrahydrofuran (THF). For less polar applications, esters like ethyl acetate may also be effective.

It is crucial to prepare a concentrated stock solution in one of these recommended organic solvents, which can then be diluted into your aqueous experimental medium. Direct dissolution in aqueous buffers is likely to fail.

Table 1: Recommended Solvents for this compound

Solvent ClassRecommended SolventsExpected SolubilityNotes
Polar Aprotic DMSO, DMFHighRecommended for preparing high-concentration stock solutions.
Polar Protic Ethanol, MethanolModerateMay require heating or sonication. Good for subsequent dilutions.
Ethers THFModerateUse with caution due to peroxide formation.
Esters Ethyl AcetateModerate to LowUseful for extraction and some reaction chemistries.
Aqueous Water, BuffersVery Low / InsolubleNot recommended for initial dissolution.[3]
My compound is precipitating out of solution when I dilute my DMSO stock into an aqueous buffer. How can I prevent this?

This is a classic solubility problem when transitioning from a highly soluble organic stock to a predominantly aqueous environment. The dramatic change in solvent polarity causes the hydrophobic compound to crash out. Here are several strategies to mitigate this issue, presented in a logical troubleshooting workflow.

G cluster_0 Troubleshooting Workflow for Aqueous Dilution A Initial Observation: Precipitation upon dilution of organic stock into aqueous buffer B Step 1: Reduce Final Concentration Is the final concentration too high? A->B C Step 2: Introduce a Co-solvent Can you add a water-miscible organic solvent to the final aqueous solution? B->C Yes, but precipitation persists F Successful Dissolution B->F No, lowering concentration worked D Step 3: Adjust pH Is your compound ionizable? C->D Yes, but precipitation persists C->F No, co-solvent worked E Step 4: Use Surfactants or Cyclodextrins Can you formulate with an excipient? D->E Yes, but precipitation persists D->F No, pH adjustment worked E->F Solution Found

Caption: Troubleshooting workflow for aqueous dilution precipitation.

In-depth Explanation of Solutions:

  • Co-solvency: The principle of co-solvency involves adding a water-miscible organic solvent to your aqueous buffer to increase the solubility of a poorly soluble compound.[4][5] By adding a co-solvent like ethanol or propylene glycol to your final solution, you create a solvent mixture that is more hospitable to the hydrophobic this compound.

  • pH Adjustment: The two hydroxyl (-OH) groups on the naphthoate ring are phenolic and thus weakly acidic. By increasing the pH of your aqueous buffer (e.g., to pH 8 or higher) with a base like NaOH, you can deprotonate these hydroxyl groups. The resulting phenolate anions are significantly more water-soluble than the neutral molecule. This is a common and effective technique for acidic compounds.[4][6]

  • Use of Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration. These micelles have a hydrophobic core that can encapsulate this compound, effectively solubilizing it in the bulk aqueous phase.[7] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are commonly used in biological experiments.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with hydrophobic molecules like this compound, enhancing their aqueous solubility.[8] Beta-cyclodextrins and their derivatives (e.g., HP-β-CD) are frequently used for this purpose.

Can I heat the solution to improve solubility?

Yes, gentle heating can be an effective method to increase the dissolution rate and solubility of many compounds, including this compound.[1] However, this must be done with caution.

Protocol for Thermal-Assisted Dissolution:

  • Add your solvent to the vial containing the powdered compound.

  • Place the vial in a water bath or on a hot plate with magnetic stirring.

  • Gradually increase the temperature, not exceeding 40-50°C.

  • Monitor for dissolution.

  • Crucially , once the compound is dissolved, allow the solution to cool to room temperature slowly. If the compound remains in solution, you have successfully created a supersaturated stock. If it precipitates upon cooling, the concentration is too high for that solvent at room temperature.

Important Considerations:

  • Thermal Stability: While this compound is a stable molecule, prolonged exposure to high temperatures could potentially cause degradation. Always use the lowest effective temperature.

  • Solvent Volatility: When heating volatile solvents like ethanol or methanol, ensure your container is properly sealed or use a reflux condenser to prevent evaporation.

I've noticed the color of my solution changing over time. Is the compound degrading?

This compound contains two hydroxyl groups on a naphthalene ring, a structure known as a hydroquinone. Hydroquinones are susceptible to oxidation, especially in the presence of oxygen, light, and at higher pH. This oxidation can lead to the formation of colored quinone species.

G A This compound (Hydroquinone form - colorless/pale) B Oxidized Species (Quinone form - colored) A->B Oxidation (O₂, light, high pH) B->A Reduction (e.g., with antioxidants)

Caption: Oxidation of this compound.

To minimize degradation, follow these best practices:

  • Store Stock Solutions Properly: Store your stock solutions, particularly in DMSO, at -20°C or -80°C. Aliquot the stock into single-use vials to avoid repeated freeze-thaw cycles.[9]

  • Protect from Light: Wrap your vials in aluminum foil or use amber-colored vials to protect the compound from light-induced degradation.

  • Use Freshly Prepared Solutions: For best results, dilute your stock solution into your final experimental medium immediately before use.

  • Consider Antioxidants: If you are working with the compound for extended periods in solution, consider adding a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to your stock, if compatible with your experimental system.

References

Stability of Phenyl 1,4-dihydroxy-2-naphthoate under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of Phenyl 1,4-dihydroxy-2-naphthoate

Welcome to the technical support guide for this compound (CAS 54978-55-1). This document is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered during experimentation. Understanding the chemical liabilities of this molecule is paramount for generating reproducible and reliable data. This guide provides in-depth, cause-and-effect explanations for common stability issues and offers validated protocols for their assessment and mitigation.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Profile

This section addresses the most common initial inquiries regarding the handling and stability of this compound.

Q1: What are the primary chemical liabilities and potential degradation pathways for this compound?

A: The structure of this compound contains two key functional groups susceptible to degradation: an ester linkage and a 1,4-dihydroxy-naphthalene core.[1]

  • Hydrolysis: The phenyl ester group is susceptible to cleavage by water, a reaction catalyzed by acidic or basic conditions, yielding 1,4-dihydroxy-2-naphthoic acid and phenol.[2]

  • Oxidation: The electron-rich 1,4-dihydroxy aromatic system is highly prone to oxidation, especially in the presence of oxygen, metal ions, or other oxidizing agents.[2][3] This process can lead to the formation of colored naphthoquinone-type species. The parent compound, 1,4-dihydroxynaphthalene, is known to be readily oxidized to a quinone.[4]

Q2: How should I properly store the solid compound and its solutions?

A: Proper storage is critical to maintain the integrity of the compound.

  • Solid Compound: Store in a tightly sealed, opaque container in a cool, dark, and dry place. A desiccator is recommended to minimize moisture exposure that could lead to hydrolysis.[3] For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to displace oxygen.

  • Solutions: Solutions are significantly less stable than the solid material. It is strongly recommended to prepare solutions fresh for each experiment. If temporary storage is unavoidable, use de-gassed aprotic solvents, store in amber vials at low temperatures (2-8°C or -20°C), and blanket the headspace with inert gas.

Q3: My solution of this compound has turned yellow/brown. What happened?

A: A change in color is a strong indicator of oxidative degradation. The 1,4-dihydroxy-naphthalene moiety has likely been oxidized to a 1,4-naphthoquinone or a related polymeric species. These quinone structures are often highly colored.[4] This process can be accelerated by exposure to air (oxygen), light, or trace metal contaminants in your solvent or buffer.[2][3]

Q4: Is the compound sensitive to the pH of my experimental buffer?

A: Yes, absolutely. The stability of the ester linkage is highly pH-dependent. Both acidic and alkaline conditions can catalyze hydrolysis.[5][6] Most simple esters are most stable in a slightly acidic pH range of 4-5. Deviating significantly from this range, especially towards alkaline conditions (pH > 8), will dramatically increase the rate of hydrolysis.

Section 2: Troubleshooting Guide - Addressing Experimental Instability

This section provides a scenario-based approach to diagnosing and solving stability-related problems in your experiments.

Issue 1: Inconsistent or Lower-Than-Expected Potency/Concentration in Assays

You observe poor reproducibility or a systematic decrease in the measured activity or concentration of your compound over the course of an experiment.

  • Possible Cause A: Hydrolytic Degradation

    • Why it Happens: The ester bond is being cleaved, converting the active phenyl ester into its parent carboxylic acid (1,4-dihydroxy-2-naphthoic acid) and phenol. If your assay is specific to the ester, this will appear as a loss of signal. This degradation is accelerated by the presence of water and is catalyzed by hydrogen (H+) or hydroxide (OH-) ions.[5]

    • Troubleshooting Steps:

      • Analyze Solvent/Buffer pH: Measure the pH of your stock solutions and final assay buffers. Avoid highly acidic or, particularly, alkaline conditions.

      • Buffer Selection: Choose a buffer system with minimal catalytic activity. Citrate or acetate buffers are often preferred over phosphate buffers, which can sometimes participate in catalysis.

      • Solvent Choice: For stock solutions, use dry, aprotic solvents like DMSO or DMF. Minimize the amount of aqueous buffer used for dilutions.

      • Kinetics: Prepare solutions immediately before use. If your experiment runs for an extended period, run a time-course experiment with the compound in the final buffer (without other reagents) to quantify its stability under assay conditions.

  • Possible Cause B: Oxidative Degradation

    • Why it Happens: The dihydroxy-naphthalene ring is losing electrons to an oxidizing agent (commonly dissolved oxygen), forming new, inactive species.[2] This is often an autocatalytic process that can be initiated by light or trace metals.

    • Troubleshooting Steps:

      • De-gas Solvents: Before preparing solutions, sparge all aqueous buffers and solvents with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

      • Work Under Inert Atmosphere: If the compound is exceptionally sensitive, perform solution preparations in a glove box or use Schlenk line techniques.

      • Add Antioxidants: Consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid to your stock solution, provided it does not interfere with your downstream assay.

      • Use Chelating Agents: To sequester catalytic metal ions, add a small amount (e.g., 100 µM) of ethylenediaminetetraacetic acid (EDTA) to your aqueous buffers.

Issue 2: Appearance of New Peaks in HPLC or LC-MS Analysis

During analytical characterization, you observe additional peaks that were not present in the initial analysis of the solid material.

  • Hypothesis: These new peaks represent degradation products. The primary suspects are the hydrolysis product (1,4-dihydroxy-2-naphthoic acid) and various oxidation products.

  • Diagnostic Workflow: A systematic approach is needed to identify these impurities. The following workflow can be used to tentatively identify the source of instability.

G start New Peak(s) Observed in Chromatography check_mass Analyze by LC-MS Determine MW of New Peak(s) start->check_mass mw_match MW Match Known Degradant? check_mass->mw_match hydrolysis_prod Peak is likely 1,4-dihydroxy-2-naphthoic acid (MW ≈ 204.18 Da) mw_match->hydrolysis_prod Yes (MW ≈ 204) no_match No Obvious Match mw_match->no_match No phenol_prod Also look for Phenol (MW ≈ 94.11 Da) hydrolysis_prod->phenol_prod forced_degradation Perform Forced Degradation Study (See Protocol 1) no_match->forced_degradation compare_profiles Compare Degradation Profile with Experimental Sample forced_degradation->compare_profiles identify_pathway Identify Dominant Degradation Pathway (Oxidation, Photolysis, etc.) compare_profiles->identify_pathway

Caption: A decision-tree workflow for diagnosing unknown peaks via LC-MS and forced degradation.

  • Data Interpretation: Use the table below to aid in the identification of potential degradation products from their mass spectrometry data.

Compound NamePotential OriginMolecular FormulaMolecular Weight (Da)Expected [M-H]⁻ Ion (m/z)
This compound Parent Compound C₁₇H₁₂O₄292.28291.06
1,4-dihydroxy-2-naphthoic acidHydrolysisC₁₁H₈O₄204.18203.03
PhenolHydrolysisC₆H₆O94.1193.03
Phenyl 1-hydroxy-4-oxo-1,4-dihydronaphthalene-2-carboxylateOxidation (-2H)C₁₇H₁₀O₄290.26289.05
1,4-Naphthoquinone-2-carboxylic acidOxidation & HydrolysisC₁₁H₆O₄202.17201.02

Section 3: Protocols for Proactive Stability Assessment

To ensure the validity of your experimental system, it is crucial to proactively assess the stability of the compound under your specific conditions.

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and the pathways that cause them. This is a cornerstone of developing a stability-indicating analytical method.

Objective: To determine the degradation profile of this compound under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

  • This compound

  • Acetonitrile (ACN) or Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or LC-MS system

  • Photostability chamber (ICH Q1B compliant) or a controlled light source[7]

  • Calibrated oven

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN or MeOH.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in separate amber vials. Prepare a "time zero" sample by diluting 1 mL of stock with 1 mL of 50:50 ACN:Water.

    • Acid Hydrolysis: 1 mL stock + 1 mL 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: 1 mL stock + 1 mL 0.1 M NaOH. Keep at room temperature (this reaction is often fast).

    • Oxidation: 1 mL stock + 1 mL 3% H₂O₂. Keep at room temperature.

    • Thermal Stress: 1 mL stock + 1 mL 50:50 ACN:Water. Incubate at 60°C in the dark.

    • Photolytic Stress: Place a clear vial containing 2 mL of the "time zero" solution in a photostability chamber. Wrap an identical vial in aluminum foil as a dark control and place it next to the sample.[7]

  • Monitor Degradation: Sample each condition at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). Before analysis, neutralize the acid and base samples with an equimolar amount of NaOH or HCl, respectively.

  • Analyze Samples: Analyze all samples by a suitable reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient and UV detection at ~254 nm).

  • Evaluate Results: Compare the chromatograms. Aim for 5-20% degradation of the main peak. Identify the major degradation products formed under each condition. This profile will confirm which pathway (hydrolysis, oxidation, etc.) is the most significant liability.

Diagram 2: Primary Degradation Pathways

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent This compound Hydrolysis_Prod1 1,4-Dihydroxy-2-naphthoic Acid Parent->Hydrolysis_Prod1 H₂O (Acid/Base Cat.) Hydrolysis_Prod2 Phenol Parent->Hydrolysis_Prod2 H₂O (Acid/Base Cat.) Oxidation_Prod Naphthoquinone Species (Colored Products) Parent->Oxidation_Prod [O] (O₂, Light, Metals)

References

Technical Support Center: Purification of Crude Phenyl 1,4-dihydroxy-2-naphthoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude Phenyl 1,4-dihydroxy-2-naphthoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important chemical intermediate. As a molecule possessing both phenolic hydroxyl groups and a phenyl ester, its purification requires careful consideration of solvent choice and potential side reactions. This document provides a framework for developing a robust purification strategy, from initial workup to final polishing.

I. Understanding the Chemistry of Purification

This compound's structure presents a unique set of purification challenges. The two phenolic hydroxyl groups render the molecule polar and susceptible to oxidation, particularly under basic conditions. The phenyl ester linkage, while generally stable, can be prone to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.

A typical synthesis of this compound, for instance, via a Fischer esterification of 1,4-dihydroxy-2-naphthoic acid with phenol, will likely result in a crude product containing:

  • Target Compound: this compound

  • Unreacted Starting Materials: 1,4-dihydroxy-2-naphthoic acid and phenol

  • Catalyst: Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

  • By-products: Small amounts of polymeric material or oxidation products.

The purification strategy must effectively separate the desired ester from these impurities.

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Question 1: After my aqueous workup, I see a significant amount of my product in the aqueous layer. Why is this happening and how can I prevent it?

Answer:

This is likely due to the deprotonation of the phenolic hydroxyl groups on your this compound, forming a phenolate salt which is more soluble in the aqueous phase. This typically occurs if your aqueous wash is basic (e.g., sodium bicarbonate or sodium carbonate solution).

  • Causality: The pKa of a phenolic proton is typically around 10. Using a base with a pH above this will lead to deprotonation.

  • Solution:

    • Neutralize with care: If you are using a basic wash to remove the acidic catalyst and unreacted 1,4-dihydroxy-2-naphthoic acid, ensure the pH of the aqueous layer does not exceed 8. Use a dilute solution of a weak base like sodium bicarbonate and add it slowly with vigorous stirring, monitoring the pH.

    • Acidify before extraction: After the basic wash, you can re-acidify the aqueous layer with dilute HCl to a pH of around 4-5. This will protonate any of your product that has partitioned into the aqueous layer, allowing you to re-extract it with an organic solvent.

    • Use brine: Washing the combined organic layers with a saturated sodium chloride solution (brine) can help to "salt out" the organic product from the aqueous phase, reducing its solubility in any remaining water.

Question 2: I'm trying to recrystallize my crude product, but it keeps "oiling out" instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice. For this compound, with a reported melting point of 156°C, this can happen if the boiling point of your recrystallization solvent is too high or if impurities are depressing the melting point significantly.

  • Troubleshooting Steps:

    • Lower the cooling rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. A slower cooling rate provides more time for ordered crystal lattice formation.

    • Add more solvent: Your solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly again.

    • Change the solvent system:

      • If using a single solvent, try a solvent with a lower boiling point.

      • A mixed solvent system is often effective. Dissolve the crude product in a minimum of a "good" solvent (in which it is soluble) at an elevated temperature. Then, add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to clarify the solution, and then cool slowly.

    • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches can provide nucleation sites for crystal growth.

    • Seed the solution: If you have a small amount of pure this compound, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

Question 3: My TLC plate shows multiple spots even after purification. How can I improve the separation?

Answer:

This indicates that your current purification method is not effective at separating the impurities from your product.

  • For Column Chromatography:

    • Optimize your solvent system: The key to good separation is choosing the right mobile phase. Your goal is to have your product with an Rf value of around 0.2-0.4 on the TLC plate.

      • If your spots are all clumped at the baseline, your solvent system is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).

      • If your spots are all near the solvent front, your solvent system is too polar. Decrease the proportion of the polar solvent.

    • Consider a different stationary phase: While silica gel is the most common stationary phase, for very polar compounds, alumina (neutral or acidic) might provide a different selectivity.

    • Proper column packing: Ensure your column is packed uniformly to avoid channeling, which leads to poor separation.

  • For Recrystallization:

    • Choose a more selective solvent: A good recrystallization solvent should dissolve the impurities well at both high and low temperatures, while dissolving the desired compound well only at high temperatures. You may need to screen several solvents or solvent mixtures.

    • Perform a second recrystallization: A single recrystallization may not be sufficient to remove all impurities.

Question 4: My final product has a brownish or purplish tint. What causes this and how can I remove it?

Answer:

Phenolic compounds are susceptible to oxidation, which can form highly colored quinone-type impurities. This can be exacerbated by heat, light, and the presence of base or trace metals.

  • Prevention and Removal:

    • Work under an inert atmosphere: When possible, handle the compound under nitrogen or argon, especially during heating steps.

    • Use degassed solvents: Solvents can contain dissolved oxygen. Bubbling an inert gas through your solvents before use can help to minimize oxidation.

    • Charcoal treatment: Activated charcoal can be used to adsorb colored impurities. Dissolve your crude product in a suitable solvent, add a small amount of activated charcoal (typically 1-5% by weight), heat the mixture briefly, and then perform a hot filtration to remove the charcoal. Be aware that charcoal can also adsorb some of your product, leading to a lower yield.

    • Chelating agents: If trace metal catalysis is suspected, adding a small amount of a chelating agent like EDTA during workup can sometimes help.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a recrystallization solvent for this compound?

A1: Based on the structure (aromatic, ester, and diol functionalities), a good starting point would be a moderately polar solvent or a mixed solvent system. You should experimentally screen a few options. A good rule of thumb is that "like dissolves like".[1]

Table 1: Recommended Solvents for Recrystallization Screening

Solvent/System Rationale
Toluene The aromatic nature of toluene may provide good solubility at high temperatures and lower solubility at room temperature.
Ethyl Acetate / Hexane A common mixed solvent system that allows for fine-tuning of polarity. Dissolve in hot ethyl acetate and add hexane until cloudy.
Ethanol / Water The hydroxyl groups on the molecule suggest some solubility in alcohols. Dissolve in hot ethanol and add water until persistent cloudiness is observed.

| Acetone / Water | Similar to ethanol/water, this provides a polar system that can be adjusted. |

Q2: What TLC mobile phase should I use to monitor my reaction and column chromatography?

A2: A mixture of a non-polar and a polar solvent is typically used for silica gel TLC. The optimal ratio will depend on the specific impurities present.

Table 2: Suggested TLC Mobile Phases (Silica Gel)

Mobile Phase System Polarity Recommended Starting Ratio (v/v)
Hexane / Ethyl Acetate Low to Medium 70:30
Dichloromethane / Methanol Medium to High 95:5

| Toluene / Acetone | Medium | 80:20 |

Q3: How can I remove unreacted 1,4-dihydroxy-2-naphthoic acid from my crude product?

A3: Unreacted 1,4-dihydroxy-2-naphthoic acid is significantly more acidic than your product due to the carboxylic acid group. An acid-base extraction is a very effective method for its removal.

  • Protocol:

    • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic solution with a dilute aqueous solution of a weak base, such as 5% sodium bicarbonate. The carboxylic acid will be deprotonated to its water-soluble carboxylate salt and will be extracted into the aqueous layer.

    • Separate the aqueous layer.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

Q4: Is this compound stable to storage?

A4: As a di-phenolic compound, it is susceptible to air oxidation over time, which can lead to discoloration. For long-term storage, it is recommended to:

  • Store it in a tightly sealed container.

  • Protect it from light.

  • Store it in a cool, dark, and dry place.

  • For maximum stability, store it under an inert atmosphere (nitrogen or argon).

IV. Experimental Protocols

Protocol 1: General Procedure for Column Chromatography

  • TLC Analysis: Determine an appropriate solvent system using TLC that gives your product an Rf of 0.2-0.4.

  • Column Packing:

    • Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in your chosen mobile phase and pour it into the column.

    • Allow the silica gel to settle, and then add another thin layer of sand on top.

  • Loading the Sample:

    • Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Add the mobile phase to the column and apply gentle pressure (if using flash chromatography) to begin elution.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

V. Visualization of Purification Workflow

Purification_Workflow crude_product Crude this compound workup Aqueous Workup (e.g., NaHCO3 wash) crude_product->workup extraction Solvent Extraction (e.g., Ethyl Acetate) workup->extraction drying Drying (e.g., Na2SO4) extraction->drying concentration Concentration drying->concentration purification_choice Choice of Purification concentration->purification_choice recrystallization Recrystallization purification_choice->recrystallization High Purity Crude column_chromatography Column Chromatography purification_choice->column_chromatography Complex Mixture pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product characterization Characterization (TLC, MP, NMR) pure_product->characterization

Caption: Decision workflow for purification.

VI. References

  • Sigma-Aldrich. This compound AldrichCPR. --INVALID-LINK--

  • ChemicalBook. This compound(54978-55-1) 13C NMR spectrum. --INVALID-LINK--

  • Benchchem. Technical Support Center: Refining the Crystallization of 1,4-Dibutoxynaphthalene-2,3-dicarbonitrile. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. --INVALID-LINK--

  • Benchchem. Technical Support Center: Purification of Liquid Ester Compounds. --INVALID-LINK--

References

Technical Support Center: Synthesis of Phenyl 1,4-dihydroxy-2-naphthoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Phenyl 1,4-dihydroxy-2-naphthoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this esterification process. Here, we move beyond simple protocols to explain the causality behind experimental phenomena, providing you with the insights needed to troubleshoot effectively and optimize your synthesis.

Section 1: Overview of the Synthesis

The synthesis of this compound typically involves the esterification of 1,4-dihydroxy-2-naphthoic acid with phenol. Due to the sensitive nature of the dihydroxy-naphthalene core, which is prone to oxidation, mild reaction conditions are essential. The Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, is a frequently employed method for this transformation due to its high efficiency at room temperature.[1][2]

The overall reaction proceeds as follows: 1,4-dihydroxy-2-naphthoic acid is activated by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then intercepted by the nucleophilic phenol to yield the desired phenyl ester and the dicyclohexylurea (DCU) byproduct. DMAP accelerates this process, which is crucial for minimizing side reactions.[2]

Synthesis_Overview DHNA 1,4-Dihydroxy-2-naphthoic Acid Phenol Phenol Product This compound DHNA->Product Phenol->Product DCC DCC DMAP DMAP (cat.) Solvent Anhydrous Solvent (e.g., CH2Cl2) DCU Dicyclohexylurea (DCU) (Byproduct)

Caption: Overall reaction scheme for this compound synthesis.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Category 1: Low Reaction Yield

Q1: My reaction yield is significantly lower than expected, and I've confirmed my starting materials are pure. What is the most common culprit in a Steglich esterification?

A1: The most prevalent cause of low yield in a DCC-mediated esterification is the irreversible, intramolecular rearrangement of the key O-acylisourea intermediate into a non-reactive N-acylurea byproduct.[2][3] This side reaction competes directly with the desired nucleophilic attack by phenol.

Causality: The O-acylisourea, formed from the reaction of the carboxylic acid and DCC, is highly electrophilic. If the nucleophile (phenol) is not sufficiently reactive or its concentration is too low, the nitrogen atom of the isourea moiety can attack the carbonyl carbon, leading to a stable, six-membered transition state and subsequent rearrangement.

The Role of DMAP: DMAP is critical for suppressing this side reaction. It acts as a potent acyl transfer catalyst, reacting with the O-acylisourea to form a highly reactive N-acylpyridinium salt. This new intermediate is much more electrophilic than the O-acylisourea and reacts rapidly with phenol, outcompeting the N-acylurea rearrangement.[2]

Side_Reaction cluster_desired Desired Pathway cluster_side Side Reaction Pathway Intermediate O-Acylisourea Intermediate Phenol + Phenol Intermediate->Phenol Fast, Catalyzed by DMAP Rearrangement 1,3-Rearrangement (No Nucleophile Attack) Intermediate->Rearrangement Slow, Uncatalyzed Desired_Product Phenyl Ester Product Phenol->Desired_Product Side_Product N-Acylurea (Unreactive Byproduct) Rearrangement->Side_Product

Caption: Competing pathways for the O-acylisourea intermediate.

Troubleshooting Protocol: Minimizing N-Acylurea Formation

  • Optimize DMAP Concentration: Ensure you are using a catalytic amount of DMAP, typically 5-10 mol%.[1] Insufficient DMAP will not effectively catalyze the reaction, allowing the rearrangement to occur.

  • Control Temperature: Begin the reaction at 0 °C upon addition of DCC to the mixture of carboxylic acid, phenol, and DMAP. After a short period (15-30 minutes), allow the reaction to warm to room temperature.[1] Lower temperatures can slow the rate of the rearrangement.

  • Check Reagent Purity & Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of DCC to ensure full conversion of the carboxylic acid. Ensure your 1,4-dihydroxy-2-naphthoic acid is pure, as impurities can inhibit the reaction.[4]

  • Ensure Anhydrous Conditions: Water will react with DCC and the activated intermediates, reducing yield. Use anhydrous solvents and dry glassware.

Category 2: Product Purity and Degradation

Q2: My final product has a dark, often brownish or greenish, discoloration, and TLC shows multiple spots. What causes this degradation?

A2: The 1,4-dihydroxy-naphthalene (hydroquinone) moiety is highly susceptible to oxidation.[5] Exposure to atmospheric oxygen, especially in solution and potentially accelerated by light or trace metals, can convert the hydroxyl groups into a 1,4-naphthoquinone structure. This leads to highly colored impurities and product degradation.

Causality: Hydroquinones can undergo a two-electron, two-proton oxidation process to form the corresponding quinone. This process is often readily reversible but can lead to further, irreversible decomposition pathways. The presence of the electron-donating hydroxyl groups makes the aromatic ring electron-rich and thus more prone to oxidation.

Troubleshooting Protocol: Preventing Oxidation

  • Inert Atmosphere: Conduct the entire synthesis, work-up, and purification under an inert atmosphere of nitrogen or argon.

  • Degas Solvents: Before use, degas all solvents (e.g., by sparging with nitrogen or using a freeze-pump-thaw cycle) to remove dissolved oxygen.

  • Antioxidant Addition (Optional): In some cases, adding a small amount of a reducing agent like sodium dithionite during work-up can help preserve the hydroquinone form.[6]

  • Storage: Store the starting material and the final product under an inert atmosphere, protected from light, and at a low temperature to minimize long-term degradation.

Q3: I've filtered off the DCU, but I still have a persistent impurity with a similar polarity to my product. What is it and how do I remove it?

A3: This impurity is very likely the N-acylurea byproduct discussed in Q1. Because its structure is quite similar to the starting materials, it can have comparable polarity to the desired ester product, making separation by standard column chromatography challenging.[3][7]

Troubleshooting Protocol: Removing N-Acylurea

  • Reaction Optimization: The best strategy is preventative. Follow the steps in A1 to minimize its formation in the first place.

  • Chromatography Optimization:

    • Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve separation.

    • Consider using a different stationary phase if silica gel is not effective.

  • Recrystallization: If the product is crystalline, recrystallization can be a highly effective method for removing the N-acylurea impurity. Experiment with various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/petroleum ether).

Category 3: Work-up and Purification

Q4: How do I effectively remove the dicyclohexylurea (DCU) byproduct and unreacted reagents?

A4: The key to a successful work-up is to exploit the different chemical properties of the product, byproduct, and excess reagents. DCU is notoriously insoluble in many common organic solvents, while DMAP is basic and DCC can be quenched.[7]

Workup_Flowchart Start Crude Reaction Mixture (Product, DCU, DCC, DMAP) Step1 Step 1: Filter Remove insoluble DCU Start->Step1 Step2 Step 2: Acidic Wash (e.g., 1M HCl) Remove basic DMAP Step1->Step2 Step3 Step 3: Neutral/Basic Wash (e.g., NaHCO3) Remove acidic impurities Step2->Step3 Step4 Step 4: Brine Wash & Dry Remove water Step3->Step4 Step5 Step 5: Concentrate & Purify (Column Chromatography / Recrystallization) Step4->Step5 Final Pure this compound Step5->Final

Caption: Standard work-up and purification workflow.

Detailed Work-up Protocol

  • DCU Removal: After the reaction is complete, cool the mixture in an ice bath to further decrease the solubility of DCU. Dilute the reaction mixture with a solvent in which DCU is poorly soluble, such as diethyl ether or dichloromethane. Filter the mixture through a pad of celite or a sintered glass funnel to remove the precipitated DCU.

  • DMAP Removal: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl or 5% citric acid solution) to protonate and extract the basic DMAP into the aqueous layer.[7]

  • Removal of Unreacted Carboxylic Acid: Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted 1,4-dihydroxy-2-naphthoic acid.

  • Final Wash and Drying: Wash the organic layer with brine to remove residual water. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Final Purification: Purify the resulting crude solid by column chromatography or recrystallization as determined necessary.

Compound Property Exploited for Removal Work-up Step
Dicyclohexylurea (DCU) Poor solubility in organic solventsFiltration
4-Dimethylaminopyridine (DMAP) Basic natureWash with dilute acid (e.g., 1M HCl)
Unreacted DCC Reactivity with acidCan be quenched with oxalic or acetic acid before work-up
Unreacted Carboxylic Acid Acidic natureWash with a weak base (e.g., NaHCO₃)

Section 3: References

  • US5599971A - Method for producing 1,4-dihydroxy-2-naphthoic acid. Google Patents. 8

  • The Discovery and Characterization of 1,4-Dihydroxy-2-naphthoic Acid Prenyltransferase... (2023). bioRxiv. 9

  • Friedel-Crafts reactions involving 1,4-dihydroxy-2-naphthoate. Fiveable. 10

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Organic Chemistry Portal. 1

  • What's the best way for removing extra DCC and DMAP in an esterification reaction? (2013). ResearchGate. 7

  • Biosynthesis of Menaquinones. Enzymatic Prenylation of 1,4-dihydroxy-2-naphthoate... PubMed. 11

  • Esterification/Amidation Problems. (2024). Reddit. 3

  • 1,4-dihydroxy-2-naphthoic acid 97 31519-22-9. Sigma-Aldrich. --INVALID-LINK--

  • Sourcing this compound for Your Chemical Needs. NINGBO INNO PHARMCHEM CO.,LTD. 12

  • Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid... (2022). Toxicological Sciences. 5

  • Method for purifying crude 1,4-dihydroxy-2-naphthoic acid or its salt. Google Patents. 6

  • Steglich esterification. Wikipedia. 2

  • Enhancement of 1,4-Dihydroxy-2-Naphthoic Acid Production... (2000). Applied and Environmental Microbiology. 13

  • Quality and Purity in Fine Chemicals: The Case of 1,4-Dihydroxy-2-naphthoic Acid. (2025). NINGBO INNO PHARMCHEM CO.,LTD. 4

References

Technical Support Center: Crystallization of Phenyl 1,4-dihydroxy-2-naphthoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of Phenyl 1,4-dihydroxy-2-naphthoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for obtaining high-purity crystalline material. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested insights to help you navigate the complexities of crystallizing this aromatic ester.

Introduction to this compound Crystallization

This compound is a naphthoate derivative with significant potential in various fields, including as an intermediate for dyes, pigments, and photosensitive materials.[1] Achieving a crystalline form with high purity and a desirable morphology is crucial for its performance and downstream applications. However, like many aromatic esters, its crystallization can present challenges such as oiling out, polymorphism, and difficulty in removing specific impurities.

This guide provides a structured, question-and-answer-based approach to troubleshoot common issues and offers detailed experimental protocols to guide your crystallization efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in crystallizing this compound?

A1: The main challenges stem from its molecular structure, which includes a relatively large, somewhat flexible aromatic system. Key issues include:

  • "Oiling out" : The compound may separate from the solution as a liquid (an oil) rather than a solid, especially at high concentrations or during rapid cooling.[2][3]

  • Impurity Effects : The presence of even small amounts of impurities, such as unreacted starting materials or by-products, can significantly hinder crystal nucleation and growth.[4]

  • Polymorphism : Aromatic esters can sometimes exhibit polymorphism, where the compound can crystallize into different solid-state forms with varying physical properties like solubility and stability.[5][6][7][8]

  • Solvent Selection : Identifying an ideal solvent or solvent system that provides good solubility at high temperatures and low solubility at room temperature can be challenging.

Q2: What is "oiling out" and why does it happen with this compound?

A2: "Oiling out" is a phenomenon where a compound separates from a supersaturated solution as a liquid phase instead of a solid crystalline phase.[2] This often occurs when the solution is highly supersaturated or when the temperature of the solution is above the melting point of the solute in the solvent. For this compound, its relatively large and flexible structure can make it prone to oiling out, as the molecules may require more time and specific conditions to arrange themselves into an ordered crystal lattice.[3]

Q3: How do impurities affect the crystallization process?

A3: Impurities can have a significant negative impact on crystallization by:

  • Inhibiting Nucleation : Impurity molecules can interfere with the formation of stable crystal nuclei, prolonging the time required for crystallization to begin.

  • Disrupting Crystal Growth : Impurities can adsorb onto the growing crystal faces, slowing down or even halting further growth.[4]

  • Altering Crystal Habit : The presence of impurities can change the shape of the crystals, for example, leading to the formation of needles instead of prisms.

  • Promoting Oiling Out : Impurities can lower the melting point of the solid in the solvent, increasing the likelihood of oiling out.[2]

Q4: Is polymorphism a concern for this compound?

A4: While specific studies on the polymorphism of this compound are not widely available, related compounds such as other aromatic esters and naphthoic acid derivatives are known to exhibit polymorphism.[5][9] Different polymorphs can have different solubilities and stabilities, which can impact bioavailability in pharmaceutical applications and performance in other uses.[7][8] Therefore, it is crucial to control crystallization conditions to ensure the desired polymorph is consistently produced.

Troubleshooting Guide

Problem 1: The compound "oils out" instead of crystallizing.

Symptoms:

  • Formation of a second liquid phase (oily droplets) upon cooling or addition of an anti-solvent.

  • The solution becomes cloudy, but no solid precipitate forms initially.

  • The oil may eventually solidify into an amorphous mass or a poorly defined solid.

Causality and Solutions:

dot graph TD { A[Start: Oiling Out Observed] --> B{Identify Cause}; B --> C{High Supersaturation}; B --> D{Cooling Too Rapidly}; B --> E{High Impurity Level}; C --> F[Solution: Reduce Concentration]; D --> G[Solution: Slow Down Cooling]; E --> H[Solution: Improve Purification]; F --> I[Action: Add more solvent]; G --> J[Action: Insulate flask or use a programmable bath]; H --> K[Action: Perform column chromatography or pre-crystallization]; I --> L[End: Crystallization Achieved]; J --> L; K --> L;

}

Caption: Troubleshooting workflow for "oiling out".

  • High Supersaturation:

    • Explanation: The concentration of the compound in the solvent is too high, leading to rapid phase separation as an oil.

    • Solution: Re-heat the solution until the oil redissolves and add more of the primary solvent to decrease the concentration. Aim for a less saturated solution before cooling.[2]

  • Rapid Cooling:

    • Explanation: Fast cooling does not allow sufficient time for the molecules to orient themselves into a crystal lattice.

    • Solution: Allow the solution to cool slowly. Insulate the flask or use a programmable cooling bath to control the cooling rate.

  • Impurities Present:

    • Explanation: Impurities can depress the melting point of the compound in the solvent, making it more prone to oiling out.

    • Solution: Purify the crude material before crystallization, for instance, by column chromatography, to remove impurities.

Problem 2: No crystals form, even after extended cooling.

Symptoms:

  • The solution remains clear even after cooling to a low temperature for a prolonged period.

Causality and Solutions:

  • Insufficient Supersaturation:

    • Explanation: The solution is not saturated enough for nucleation to occur.

    • Solution:

      • Evaporation: Gently evaporate some of the solvent to increase the concentration of the compound.

      • Anti-solvent Addition: If using a mixed solvent system, slowly add more of the anti-solvent (the solvent in which the compound is less soluble).

  • Nucleation Barrier:

    • Explanation: The energy barrier for the formation of the initial crystal nucleus has not been overcome.

    • Solution:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This can create nucleation sites.

      • Seeding: Add a few seed crystals of the pure compound to the solution. This provides a template for crystal growth.[3]

Problem 3: The crystal yield is very low.

Symptoms:

  • Only a small amount of crystalline material is recovered after filtration.

Causality and Solutions:

  • High Solubility in Cold Solvent:

    • Explanation: The compound is still significantly soluble in the solvent even at low temperatures.

    • Solution:

      • Optimize Solvent System: Experiment with different solvents or mixed-solvent systems to find one where the compound has very low solubility when cold.

      • Lower the Temperature: Cool the solution to a lower temperature (e.g., in a freezer) to further decrease solubility, provided the solvent does not freeze.

  • Too Much Solvent Used:

    • Explanation: An excessive amount of solvent was used to dissolve the compound, preventing a high degree of supersaturation upon cooling.

    • Solution: Before cooling, evaporate some of the solvent to the point of saturation (until the solution becomes slightly cloudy and then clears upon adding a drop of hot solvent).

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization

Objective: To identify a suitable solvent or mixed-solvent system for the crystallization of this compound.

Materials:

  • Crude this compound

  • Small test tubes or vials

  • Heating block or sand bath

  • A selection of solvents (see table below)

Procedure:

  • Place a small amount (approx. 20-30 mg) of the crude compound into several test tubes.

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or it is clear it is insoluble.

  • If the compound is insoluble at room temperature, gently heat the test tube while adding more solvent dropwise until the solid dissolves.

  • Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the quantity and quality of the crystals formed.

Qualitative Solubility Data (Hypothetical based on related compounds):

Solvent ClassExample SolventsSolubility at Room Temp.Solubility when HotSuitability for Crystallization
Alcohols Methanol, EthanolSparingly SolubleSolubleGood potential
Ketones Acetone, MEKSolubleVery SolubleMay be too soluble; good for mixed systems
Esters Ethyl AcetateSolubleVery SolubleMay be too soluble; good for mixed systems
Aromatic HC TolueneSparingly SolubleSolubleGood potential
Aliphatic HC Hexane, HeptaneInsolubleSparingly SolubleGood as an anti-solvent
Chlorinated DichloromethaneSolubleVery SolubleGenerally too soluble; volatile
Protocol 2: Single-Solvent Recrystallization

Objective: To purify this compound using a single solvent.

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent (e.g., Toluene or Ethanol).

  • Heat the mixture to the boiling point of the solvent while stirring.

  • Add more hot solvent in small portions until the compound just dissolves completely.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to boiling for a few minutes.

  • Perform a hot filtration to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Protocol 3: Mixed-Solvent Recrystallization

Objective: To purify this compound using a pair of miscible solvents.

Procedure:

  • Select a solvent pair where the compound is soluble in one solvent ("good solvent," e.g., Ethyl Acetate) and insoluble in the other ("anti-solvent," e.g., Hexane).[10]

  • Dissolve the crude compound in a minimum amount of the hot "good" solvent.

  • While the solution is hot, add the "anti-solvent" dropwise until the solution becomes persistently cloudy.

  • Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly to room temperature and then in an ice bath.

  • Collect the crystals by vacuum filtration, wash with a cold mixture of the two solvents, and dry.

dot graph TD { A[Start: Crude Product] --> B(Dissolve in minimum hot "good" solvent); B --> C{Add "anti-solvent" dropwise until cloudy}; C --> D(Add a few drops of hot "good" solvent to clarify); D --> E(Cool slowly to room temperature); E --> F(Cool in ice bath); F --> G(Collect crystals by vacuum filtration); G --> H(Wash with cold solvent mixture); H --> I[End: Pure Crystals];

}

Caption: Workflow for mixed-solvent recrystallization.

References

Technical Support Center: Phenyl 1,4-dihydroxy-2-naphthoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Phenyl 1,4-dihydroxy-2-naphthoate. This guide is designed to provide in-depth technical assistance, troubleshooting protocols, and answers to frequently asked questions (FAQs) that you may encounter during your experimental work. Our goal is to equip you with the scientific rationale behind experimental choices, ensuring the integrity and success of your research.

Introduction: The Chemical Lability of this compound

This compound is a molecule of interest due to its structural motifs: a phenyl ester linkage and a dihydroxy-substituted naphthalene core. The phenyl ester group is a potential site for hydrolytic cleavage, both chemically and enzymatically by carboxylesterases, which can impact its stability in biological systems.[1] Furthermore, the 1,4-dihydroxy naphthalene core, a hydroquinone-like structure, is highly susceptible to oxidation. Understanding these degradation pathways is critical for interpreting experimental results, developing stable formulations, and predicting metabolic fate.

Part 1: Predicted Degradation Pathways

The degradation of this compound is predicted to occur via two primary pathways: hydrolytic cleavage of the ester bond and oxidation of the dihydroxy naphthalene ring. In biological or microbial systems, further degradation via aromatic ring cleavage is also possible.

Pathway A: Hydrolytic Degradation

The ester linkage is a primary target for degradation. This can occur under both acidic and basic conditions (chemical hydrolysis) or be catalyzed by esterase enzymes in biological matrices like plasma or liver microsomes (enzymatic hydrolysis).[1][2]

  • Products: 1,4-Dihydroxy-2-naphthoic acid (DHNA) and Phenol.

Pathway B: Oxidative Degradation

The 1,4-dihydroxy (hydroquinone) moiety is sensitive to oxidation, readily converting to a 1,4-naphthoquinone structure. This can be initiated by atmospheric oxygen, metal ions, or other oxidizing agents in the experimental medium. This oxidation is a significant concern during analytical procedures.[3]

  • Products: Phenyl 1,4-naphthoquinone-2-carboxylate.

Diagram of Primary Degradation Pathways

Primary_Degradation_Pathways Parent This compound Hydrolysis_Product1 1,4-Dihydroxy-2-naphthoic Acid (DHNA) Parent->Hydrolysis_Product1 Hydrolysis (Acid, Base, or Esterases) Hydrolysis_Product2 Phenol Parent->Hydrolysis_Product2 Hydrolysis (Acid, Base, or Esterases) Oxidation_Product Phenyl 1,4-naphthoquinone-2-carboxylate Parent->Oxidation_Product Oxidation (O₂, Metal Ions)

Caption: Primary chemical degradation pathways of this compound.

Pathway C: Postulated Microbial Degradation

In microbial systems, after initial hydrolysis to DHNA, the naphthalene ring system can be further degraded. While pathways for DHNA itself are linked to biosynthesis[4][5], analogous pathways for similar compounds like 1-hydroxy-2-naphthoic acid suggest potential ring-cleavage mechanisms.[6][7] These pathways, often initiated by dioxygenase enzymes, can lead to intermediates like 2-carboxybenzalpyruvate and ultimately enter central metabolism.

Part 2: Troubleshooting Guides & FAQs

This section addresses common challenges in a practical question-and-answer format.

Question 1: My degradation experiment shows highly variable or no degradation of the target compound. What are the potential causes?

Answer: Inconsistent degradation can stem from several factors related to your experimental setup, reagent quality, and the inherent stability of the compound. A systematic troubleshooting approach is essential.

  • Check pH Control: The rate of chemical hydrolysis is highly pH-dependent.[2] Ensure your buffer system is robust and the pH is stable throughout the experiment.

  • Atmospheric Conditions: The oxidative pathway is sensitive to oxygen. If you are trying to isolate the hydrolytic pathway, consider de-gassing your solvents and running the experiment under an inert atmosphere (e.g., nitrogen or argon).

  • Enzyme Activity (for biological studies): If using plasma or microsomes, confirm the activity of the carboxylesterases.[1] Use a positive control substrate known to be hydrolyzed by these enzymes. Enzyme activity can be affected by storage conditions and freeze-thaw cycles.

  • Reagent Purity: Ensure solvents and reagents are free from metal ion contamination, which can catalyze oxidation.

Troubleshooting Workflow for Degradation Experiments

Troubleshooting_Workflow Start Inconsistent Degradation Results Check_pH Is pH stable and correct? Start->Check_pH Check_O2 Is atmospheric oxygen controlled? Check_pH->Check_O2 Yes Fix_pH Adjust/validate buffer system Check_pH->Fix_pH No Check_Enzyme Is enzyme activity confirmed? (Biological assays) Check_O2->Check_Enzyme Yes Fix_O2 Degas solvents / Use inert atmosphere Check_O2->Fix_O2 No Check_Reagents Are reagents pure? (Free of metals/peroxides) Check_Enzyme->Check_Reagents Yes Fix_Enzyme Use fresh enzyme lot / Run positive control Check_Enzyme->Fix_Enzyme No Fix_Reagents Use high-purity reagents Check_Reagents->Fix_Reagents No Re_Run Re-run Experiment Check_Reagents->Re_Run Yes Fix_pH->Re_Run Fix_O2->Re_Run Fix_Enzyme->Re_Run Fix_Reagents->Re_Run

Caption: A systematic workflow for troubleshooting inconsistent degradation results.

Question 2: I am observing unexpected peaks in my HPLC/LC-MS analysis. How can I identify them?

Answer: Unexpected peaks can be degradation byproducts, impurities from the starting material, or artifacts from sample preparation.

  • Analyze a Blank: Run a control experiment with all components except your target compound to identify peaks originating from the solvent, buffer, or biological matrix.

  • Consult Degradation Pathways: Compare the retention times of your unknown peaks with those of commercially available standards of predicted degradants (e.g., Phenol, 1,4-dihydroxy-2-naphthoic acid).

  • Utilize Mass Spectrometry (MS): LC-MS is crucial. Obtain the mass-to-charge ratio (m/z) of the unknown peaks.

    • An m/z corresponding to 204 g/mol (for the acid) or 94 g/mol (for phenol) would strongly suggest hydrolysis.

    • A mass decrease of 2 amu from the parent compound could indicate oxidation to the quinone.

  • Perform MS/MS Fragmentation: Fragment the unknown peaks to get structural information. Compare the fragmentation pattern with the parent compound and potential degradant structures.

Question 3: My analyte peak area is inconsistent during repeated HPLC injections of the same sample. What is happening?

Answer: This is a classic sign of on-column or in-autosampler degradation. For this compound and its primary hydrolytic product (DHNA), the 1,4-dihydroxy moiety is likely oxidizing to the quinone form during analysis.

A study on the HPLC analysis of DHNA found that its peak area gradually increased with repeated analyses due to oxidation, causing poor precision.[3] The solution is to prevent this oxidation.

  • Solution: Add an antioxidant to your mobile phase. The addition of DL-dithiothreitol (DTT) to the mobile phase was shown to dramatically improve the precision of DHNA analysis, reducing the relative standard deviation (RSD) of the peak area from 37.0% to 1.6%.[3] Other antioxidants like ascorbic acid could also be tested.

Question 4: How can I set up a reliable forced degradation study for this compound?

Answer: Forced degradation studies are essential to identify potential degradation products and establish a stability-indicating analytical method.[8] The key is to apply stress conditions that are relevant but not overly harsh.

  • Acidic Hydrolysis: Use 0.1 M HCl at a controlled temperature (e.g., 60 °C).

  • Basic Hydrolysis: Use 0.1 M NaOH at a controlled temperature (e.g., 60 °C). Naphthoate esters are known to undergo alkaline hydrolysis.[2]

  • Oxidative Degradation: Use 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Stress: Expose the solid compound to dry heat (e.g., 80 °C).

  • Photostability: Expose the compound to light according to ICH Q1B guidelines.

Monitor all conditions over a time course (e.g., 0, 2, 4, 8, 24 hours) and aim for 5-20% degradation of the parent compound.

Part 3: Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study.

Parameter Condition Procedure Primary Expected Degradation
Stock Solution 1 mg/mL in AcetonitrilePrepare a stock solution of this compound.N/A
Acid Hydrolysis 0.1 M HClMix 1 mL of stock with 9 mL of 0.1 M HCl. Incubate at 60°C. Sample at time points. Neutralize with NaOH before injection.Hydrolysis
Base Hydrolysis 0.1 M NaOHMix 1 mL of stock with 9 mL of 0.1 M NaOH. Incubate at 60°C. Sample at time points. Neutralize with HCl before injection.Hydrolysis
Oxidation 3% H₂O₂Mix 1 mL of stock with 9 mL of 3% H₂O₂. Keep at room temperature. Sample at time points.Oxidation
Thermal Stress Solid StatePlace a known amount of solid compound in a 80°C oven. Sample at time points by dissolving in solvent.Check for any degradation
Protocol 2: Stability-Indicating HPLC-UV Method

This method is designed to separate the parent compound from its primary degradants and incorporates measures to prevent on-column oxidation.

Parameter Specification Rationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column for aromatic compounds.
Mobile Phase A 0.1% Formic Acid + 0.5 mM DTT in WaterAcidified mobile phase for good peak shape. DTT is added to prevent oxidation of dihydroxy species.[3]
Mobile Phase B 0.1% Formic Acid + 0.5 mM DTT in AcetonitrileConsistent additives in both aqueous and organic phases.
Gradient 20% B to 90% B over 15 minutesTo elute compounds with a range of polarities (DHNA, Phenol, Parent Ester).
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 40 °CTo ensure reproducibility.
Detection (UV) 254 nm and 280 nmWavelengths where naphthalene and phenol moieties absorb.
Injection Vol. 10 µLStandard volume.

References

Technical Support Center: Purification of Phenyl 1,4-dihydroxy-2-naphthoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Phenyl 1,4-dihydroxy-2-naphthoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this compound samples. Here, we synthesize technical accuracy with field-proven insights to help you navigate common challenges in your experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound sample is discolored (yellow to brown). What are the likely causes and how can I address this?

Discoloration in your sample is typically due to the presence of oxidation byproducts or residual starting materials. The dihydroxy naphthalene core is susceptible to oxidation, which can form highly colored quinone-type impurities. Inadequate removal of starting materials from the synthesis, such as 1,4-dihydroxynaphthalene, can also lead to discoloration. To address this, consider purification by column chromatography or recrystallization. The choice of method will depend on the nature of the impurities.

Q2: What is the first step I should take to identify the impurities in my sample?

Before attempting any purification, it is crucial to identify the nature of the impurities. Thin-Layer Chromatography (TLC) is an excellent initial technique to assess the complexity of your sample.[1] By running your crude sample alongside the starting materials on a TLC plate, you can quickly determine if they are present in your product. For a more detailed analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended.[2][3][4]

Q3: How do I choose between recrystallization and column chromatography for purification?

The choice between these two powerful techniques depends on the impurity profile of your sample.

  • Recrystallization is most effective when you have a major crystalline product contaminated with small amounts of impurities that have different solubility profiles. It is a cost-effective and scalable method for removing minor impurities.

  • Column chromatography is the preferred method for separating complex mixtures with multiple components or impurities with similar polarities to your desired product.[5][6] It offers finer separation and is ideal for isolating the target compound from byproducts and unreacted starting materials.[7]

Q4: My compound appears pure by TLC, but the NMR spectrum shows unexpected peaks. What could be the issue?

While TLC is a valuable tool, it may not always resolve impurities that have very similar polarities to your product. Additionally, some impurities may not be UV-active and thus invisible on the TLC plate if you are only using a UV lamp for visualization. NMR spectroscopy is a more sensitive technique for detecting and quantifying impurities.[3][4] If you observe unexpected peaks in your NMR spectrum, it is likely that your sample still contains impurities that co-eluted with your product during a previous purification step. In this case, re-purification using a different solvent system for column chromatography or a different recrystallization solvent may be necessary.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: Presence of Starting Materials (1,4-dihydroxy-2-naphthoic acid and Phenol)

Cause: Incomplete reaction or inefficient purification.

Identification:

  • TLC: Spot the crude product alongside authentic samples of 1,4-dihydroxy-2-naphthoic acid and phenol. The presence of spots with corresponding Rf values indicates contamination.[8]

  • NMR: Characteristic peaks of the starting materials will be present in the spectrum of your product.

Solution:

  • Acid-Base Extraction: This is a highly effective method for removing acidic (1,4-dihydroxy-2-naphthoic acid) and phenolic impurities.[9][10][11][12] By dissolving your crude product in an organic solvent and washing with an aqueous basic solution (e.g., sodium bicarbonate), you can selectively extract the acidic and phenolic impurities into the aqueous layer.[13]

Issue 2: Colored Impurities (Oxidation Products)

Cause: The 1,4-dihydroxy-naphthalene moiety is sensitive to air oxidation, leading to the formation of colored quinone-type species.

Identification:

  • Visual Inspection: The sample exhibits a yellow, brown, or even greenish tint.[14]

  • UV-Vis Spectroscopy: The presence of colored impurities can be detected by characteristic absorbance bands in the visible region.

Solution:

  • Column Chromatography: This is the most effective method for removing colored impurities.[5][6][7] A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) can effectively separate the less polar desired product from the more polar, colored byproducts.[15][16]

  • Charcoal Treatment: In some cases, treatment with activated charcoal during recrystallization can help to adsorb colored impurities. However, this should be done with caution as it can also lead to loss of the desired product.

Issue 3: Poor Yield After Purification

Cause: This can be due to several factors, including product loss during transfers, using a suboptimal solvent system for chromatography or recrystallization, or product degradation.

Solution:

  • Optimize Solvent Systems: Before committing to a large-scale purification, perform small-scale trials to find the optimal solvent system for recrystallization or column chromatography. For TLC analysis to guide column chromatography, aim for an Rf value of around 0.3 for your target compound.[7]

  • Careful Handling: Minimize the number of transfers and ensure that all equipment is clean and dry to prevent product loss.

  • Inert Atmosphere: If your compound is particularly sensitive to oxidation, consider performing purification steps under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)

Objective: To quickly assess the purity of a this compound sample and to determine an appropriate solvent system for column chromatography.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Solvents (e.g., hexane, ethyl acetate)

  • UV lamp

Procedure:

  • Prepare a developing solvent system. A good starting point is a mixture of hexane and ethyl acetate (e.g., 4:1 v/v).

  • Dissolve a small amount of your crude sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot the dissolved sample onto the baseline of the TLC plate.

  • If available, spot solutions of the starting materials (1,4-dihydroxy-2-naphthoic acid and phenol) on the same plate for comparison.

  • Place the TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and mark the solvent front.

  • Visualize the spots under a UV lamp (254 nm). This compound and other aromatic compounds should be visible.[7]

  • Calculate the Retention Factor (Rf) for each spot. An ideal Rf for column chromatography is around 0.3.[7] Adjust the solvent system polarity to achieve this.

Protocol 2: Purification by Column Chromatography

Objective: To separate this compound from impurities.

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Solvents (determined from TLC analysis)

  • Sand

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow the solvent to drain, tapping the column gently to ensure even packing. Add a layer of sand on top of the silica gel.[15]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Carefully load the sample onto the top of the silica gel.

  • Elution: Begin eluting with the mobile phase, starting with the least polar solvent system determined by your TLC analysis.[5] If using a gradient, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.[7][15]

  • Fraction Collection: Collect fractions of the eluent in separate tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[7][15]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Purity Verification by HPLC

Objective: To obtain a quantitative assessment of the purity of the final product.

Materials:

  • HPLC system with a UV detector

  • C18 column

  • Mobile phase solvents (e.g., acetonitrile, water, often with a modifier like formic acid or dithiothreitol for sensitive compounds)[17][18]

  • High-purity sample for standard preparation

Procedure:

  • Prepare a mobile phase, for example, a gradient of acetonitrile in water.

  • Dissolve a known concentration of your purified sample in the mobile phase.

  • Inject the sample into the HPLC system.

  • Run the analysis and record the chromatogram. A pure sample should ideally show a single major peak.

  • The purity can be calculated based on the area of the main peak relative to the total area of all peaks. For accurate quantification, a calibration curve with a pure standard is recommended.[19]

Data Presentation

Table 1: TLC Data for a Typical Purification
CompoundRf Value (4:1 Hexane:Ethyl Acetate)UV Visualization
This compound 0.35Yes
1,4-dihydroxy-2-naphthoic acid0.05Yes
Phenol0.45Yes
Colored Impurity (Quinone-type)BaselineYes (and visible color)
Table 2: HPLC Parameters for Purity Analysis
ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Column Temperature 45°C[2]

Visualizations

Experimental Workflow for Purification

PurificationWorkflow Crude Crude this compound TLC Initial Purity Assessment (TLC) Crude->TLC AcidBase Acid-Base Extraction TLC->AcidBase Acidic/Basic Impurities Present ColumnChrom Column Chromatography TLC->ColumnChrom Multiple Impurities Recrystal Recrystallization TLC->Recrystal Minor Impurities AcidBase->ColumnChrom FinalPurity Final Purity Analysis (HPLC/NMR) ColumnChrom->FinalPurity Recrystal->FinalPurity PureProduct Pure Product (>95%) FinalPurity->PureProduct

Caption: Decision workflow for purification strategy.

Logical Relationships in Troubleshooting

Troubleshooting cluster_problem Observed Problem cluster_cause Likely Cause cluster_solution Recommended Solution Discoloration Discoloration Yellow/Brown Color Oxidation Oxidation Quinone Formation Discoloration->Oxidation ExtraPeaks Extra NMR Peaks Unexpected Signals StartMat Starting Material Unreacted Reagents ExtraPeaks->StartMat LowYield Low Yield Product Loss Solvent Suboptimal Solvents Poor Separation LowYield->Solvent Chromatography Column Chromatography Oxidation->Chromatography Extraction Acid-Base Extraction StartMat->Extraction Optimization Solvent Optimization (TLC) Solvent->Optimization

Caption: Troubleshooting logic for common issues.

References

Technical Support Center: Scaling Up the Synthesis of Phenyl 1,4-dihydroxy-2-naphthoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Phenyl 1,4-dihydroxy-2-naphthoate (CAS 54978-55-1). This guide is designed for researchers, chemists, and process development professionals engaged in scaling this synthesis from the laboratory bench to larger-scale production. We will address common challenges, provide in-depth troubleshooting, and offer a detailed experimental protocol grounded in established chemical principles.

Overview of the Synthetic Challenge

This compound is a valuable intermediate, particularly in the manufacturing of high-performance dyes, pigments, and advanced photosensitive materials.[1] While its synthesis appears straightforward, scaling up presents significant challenges related to reaction efficiency, impurity control, and process safety. The overall synthetic strategy involves two primary stages:

  • Carboxylation: Synthesis of the key intermediate, 1,4-dihydroxy-2-naphthoic acid (DHNA), via a Kolbe-Schmidt reaction.

  • Esterification: Formation of the final phenyl ester from DHNA and phenol.

This guide focuses on a robust and scalable pathway that proceeds through an acid chloride intermediate, a method well-suited for overcoming the low reactivity of phenols in direct esterification.

Synthesis_Workflow cluster_0 Stage 1: Kolbe-Schmidt Carboxylation cluster_1 Stage 2: Esterification A 1,4-Dihydroxynaphthalene B Alkali Metal Salt (in situ) A->B  Alkali Metal  Alcoholate C 1,4-Dihydroxy-2-naphthoic Acid (DHNA) B->C  CO₂ (Pressure)   D 1,4-Dihydroxy-2-naphthoyl Chloride C->D  Thionyl Chloride (SOCl₂)   E This compound D->E  Phenol, Base  

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide: Common Issues in Scale-Up

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Stage 1: Kolbe-Schmidt Carboxylation

Q1: My yield of 1,4-dihydroxy-2-naphthoic acid (DHNA) is low, and the crude product is a dark, tarry solid. What went wrong?

Answer: This is a classic issue in the Kolbe-Schmidt reaction, often stemming from oxidation of the electron-rich dihydroxynaphthalene starting material or intermediate.

  • Causality: 1,4-dihydroxynaphthalene and its alkali metal salt are highly susceptible to oxidation, especially at elevated temperatures, leading to quinone formation and subsequent polymerization, which results in dark, insoluble byproducts.[2] Industrial methods often avoid isolating the intermediate salt for this reason.

  • Troubleshooting Steps:

    • Strictly Anaerobic Conditions: Ensure your reactor is thoroughly purged with an inert gas (Nitrogen or Argon) before adding reagents. Maintain a positive inert gas pressure throughout the reaction.

    • Solvent and Reagent Quality: Use high-purity, degassed solvents. The presence of metallic impurities can catalyze oxidation.

    • Temperature Control: While the reaction requires heat, overshooting the target temperature can dramatically increase byproduct formation. Ensure your reactor has precise temperature control and monitoring.

    • Reaction Medium: A patent for an improved industrial process suggests using an organic medium (like a ketone or ester) in which the starting material is soluble, allowing the reaction to proceed smoothly and quantitatively without isolating the unstable intermediate salt.[2] This is highly recommended for scale-up.

Q2: The carboxylation reaction has stalled and is not proceeding to completion, even after extended reaction time. Why?

Answer: Incomplete reaction is typically due to issues with carbon dioxide pressure, inefficient mixing, or deactivation of the nucleophile.

  • Causality: The Kolbe-Schmidt reaction is a reversible equilibrium that is driven forward by the pressure of CO₂. Insufficient pressure or poor mass transfer of CO₂ into the reaction medium will slow or stop the reaction.

  • Troubleshooting Steps:

    • CO₂ Pressure and Purity: Verify the CO₂ pressure in the reactor headspace is maintained at the target level. Use a high-purity grade of CO₂, as impurities can interfere with the reaction.

    • Agitation and Mass Transfer: As you scale up, surface-level gas diffusion becomes insufficient. Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) to create good gas-liquid dispersion and facilitate the dissolution of CO₂.

    • Water Content: While some older procedures use aqueous bases, excess water can be detrimental. The process using an alkali metal alcoholate in an organic medium is generally more efficient and avoids this issue.[2]

Troubleshooting_Low_Yield Start Low Yield or High Impurities in DHNA Q1 Is the crude product dark/tarry? Start->Q1 A1_Yes Likely Oxidation Issue Q1->A1_Yes Yes A1_No Check for Stalled Reaction Q1->A1_No No Sol1 1. Ensure strict inert atmosphere. 2. Check reagent/solvent purity. 3. Verify temperature control. A1_Yes->Sol1 Q2 Is CO₂ pressure stable? Is agitation effective? A1_No->Q2 A2_Yes Consider reagent stoichiometry or deactivation. Q2->A2_Yes Yes A2_No Address Process Parameters Q2->A2_No No Sol2 1. Increase CO₂ pressure. 2. Improve reactor agitation. 3. Check for system leaks. A2_No->Sol2

Caption: Decision tree for troubleshooting low DHNA yield.

Stage 2: Phenyl Esterification

Q3: The reaction of DHNA with thionyl chloride (SOCl₂) to form the acid chloride is sluggish and produces a dark solution.

Answer: This indicates either impure DHNA starting material or decomposition during the reaction. The hydroxyl groups on the naphthyl ring can react under harsh conditions.

  • Causality: Thionyl chloride is highly reactive. Impurities in the DHNA can catalyze decomposition. Furthermore, if the temperature is not controlled, SOCl₂ can react with the phenolic hydroxyls or cause other side reactions.

  • Troubleshooting Steps:

    • Purity of DHNA: Start with high-purity DHNA (>98%). Residual base or metallic impurities from the first step must be completely removed.

    • Temperature Control: This reaction is often exothermic. Add the thionyl chloride slowly to the DHNA suspension at a low temperature (e.g., 0-5 °C) and then allow the reaction to warm gradually. A runaway reaction will lead to significant degradation.

    • Solvent: Use a dry, inert solvent like toluene or dichloromethane. The presence of water will quench the thionyl chloride.

    • Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) is often used to facilitate the formation of the acid chloride via the Vilsmeier-Haack reagent.

Q4: My final esterification step with phenol gives a low yield of the desired product, with significant amounts of unreacted DHNA (or its acid chloride) remaining.

Answer: This points to incomplete reaction, likely due to the deactivation of the acid chloride or insufficient reactivity of the phenol.

  • Causality: The intermediate acid chloride is moisture-sensitive and can hydrolyze back to the carboxylic acid. Phenol is a relatively poor nucleophile, and a base is required to deprotonate it to the more reactive phenoxide ion.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Ensure the phenol and solvent are completely dry. The workup of the acid chloride must be done carefully to prevent introducing water before the addition of phenol.

    • Choice of Base: A non-nucleophilic base like triethylamine or pyridine is essential. It acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product. Use at least one equivalent of base.

    • Order of Addition: A common and effective procedure is to add the crude acid chloride solution slowly to a solution of phenol and the base at a controlled temperature. This maintains a low concentration of the reactive acid chloride, minimizing side reactions.

    • Reaction Time and Temperature: While the reaction is often fast, some hindered systems may require gentle heating (e.g., 40-50 °C) to go to completion. Monitor the reaction by TLC or HPLC to determine the optimal reaction time.

Frequently Asked Questions (FAQs)

Q: What are the most critical safety precautions for this synthesis at scale? A: Both stages have significant hazards.

  • Kolbe-Schmidt Reaction: This is a high-pressure reaction. The reactor must be rated for the intended pressure and temperature. Ensure proper pressure relief systems are in place.

  • Acid Chloride Formation: Thionyl chloride (SOCl₂) is highly toxic, corrosive, and reacts violently with water.[3] It must be handled in a well-ventilated fume hood or a closed system. The reaction releases toxic gases (HCl and SO₂), which must be scrubbed through a basic solution. Personal protective equipment (gloves, goggles, lab coat) is mandatory.[4][5]

Q: Are there alternative, safer, or more "green" methods for the final esterification step? A: Yes. While the acid chloride route is robust, several alternatives can be considered for process optimization:

  • Steglich Esterification: Uses coupling reagents like DCC or EDC with a DMAP catalyst. This method works under mild, neutral conditions, avoiding corrosive reagents. However, the carbodiimide reagents are expensive and produce urea byproducts that must be filtered out.[3][6]

  • Diphenyl Carbonate (DPC) Method: Reacting the carboxylic acid with DPC in the presence of a catalytic amount of an organic base (like DBU) is a sustainable option. The main byproducts are phenol and CO₂, which are less problematic than those from other methods.[7]

  • Acid-Catalyzed Direct Esterification: Direct reaction of DHNA and phenol is generally inefficient. However, specialized catalysts like a boric acid/sulfuric acid complex have been shown to facilitate this transformation, potentially simplifying the process by avoiding an intermediate step.[4]

Q: Which analytical methods are best for monitoring this process? A: A combination of techniques is ideal:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress at the bench.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. It can accurately track the consumption of starting materials and the formation of the product and byproducts, allowing for precise determination of reaction completion and purity.

  • NMR Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the intermediate (DHNA) and the final product.

  • FT-IR Spectroscopy: Useful for identifying key functional groups, such as the disappearance of the broad carboxylic acid O-H stretch and the appearance of the ester C=O stretch.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative procedure. All quantities must be adapted and optimized for your specific scale and equipment.

Part 1: Synthesis of 1,4-Dihydroxy-2-naphthoic acid (DHNA)

Reference: Based on the principles described in US Patent 5,599,971.[2]

  • Reactor Setup: Charge a pressure reactor with a suitable organic solvent (e.g., 1,3-dimethyl-2-imidazolidinone or N-methyl-2-pyrrolidone) and 1.0 equivalent of 1,4-dihydroxynaphthalene.

  • Inerting: Seal the reactor and purge thoroughly with inert gas (e.g., Nitrogen) to remove all oxygen.

  • Salt Formation: Add 1.05 equivalents of an alkali metal alcoholate (e.g., sodium methoxide) solution. Stir the mixture at a controlled temperature (e.g., 120-140 °C) until salt formation is complete.

  • Carboxylation: Pressurize the reactor with carbon dioxide to the target pressure (e.g., 5-10 bar). Maintain the temperature and pressure with vigorous stirring for several hours until HPLC analysis shows complete consumption of the starting material.

  • Work-up: Cool the reactor to <60 °C and vent the CO₂ pressure. Transfer the reaction mixture to a separate vessel.

  • Precipitation: Slowly add water to the mixture, followed by acidification with an acid (e.g., acetic acid or dilute HCl) to a pH of ~1-2.

  • Isolation: The DHNA product will precipitate. Cool the slurry, filter the solid, wash thoroughly with deionized water, and dry under vacuum. The expected product is a light-colored solid.

Part 2: Synthesis of this compound

Reference: Based on standard acid chloride formation and esterification procedures.[3][8]

  • Acid Chloride Formation:

    • To a clean, dry, inerted reactor, add the dried DHNA (1.0 eq) and a dry, inert solvent (e.g., toluene).

    • Cool the suspension to 0-5 °C.

    • Slowly add thionyl chloride (1.2 eq) to the suspension, maintaining the temperature below 10 °C. Add a catalytic amount of DMF (e.g., 0.01 eq).

    • After the addition, allow the mixture to warm to room temperature and then heat gently (e.g., 40-50 °C) for 1-2 hours until gas evolution ceases and the reaction is complete (monitored by HPLC quench).

    • Cool the mixture and remove excess thionyl chloride and solvent under reduced pressure. The crude 1,4-dihydroxy-2-naphthoyl chloride is typically used directly in the next step.

  • Esterification:

    • In a separate dry, inerted reactor, dissolve phenol (1.1 eq) and triethylamine (1.5 eq) in a dry solvent (e.g., toluene).

    • Cool this solution to 10-15 °C.

    • Dissolve the crude acid chloride from the previous step in a dry solvent and add it slowly to the phenol/triethylamine solution, maintaining the temperature below 25 °C.

    • After addition, stir the reaction at room temperature until completion (monitored by HPLC).

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Separate the organic layer. Wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield this compound as a pure solid.

Quantitative Data Summary

ParameterStage 1: CarboxylationStage 2: Esterification
Key Reagents 1,4-Dihydroxynaphthalene, NaOMe, CO₂DHNA, SOCl₂, Phenol, Et₃N
Typical Solvent NMP or DMACToluene or DCM
Temperature 120-160 °C0-50 °C
Pressure 5-15 bar (CO₂)Atmospheric
Typical Yield >90% (for DHNA)[2]80-95%
Purity Target >98% (DHNA)>99% (Final Product)

References

Validation & Comparative

A Comparative Guide to Alternative Compounds for Phenyl 1,4-dihydroxy-2-naphthoate in Biological Imaging

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the intricate world of cellular and molecular imaging, the selection of an appropriate fluorescent probe is a critical decision that profoundly influences experimental outcomes. This guide provides an in-depth comparison of alternative fluorescent compounds to Phenyl 1,4-dihydroxy-2-naphthoate, a molecule with potential yet largely uncharacterized fluorescence properties. We will explore established classes of fluorophores, offering a technical analysis of their performance characteristics and providing the experimental frameworks necessary for their empirical evaluation.

Unveiling the Potential of this compound: An Inferred Profile

A Curated Selection of High-Performance Alternatives

In the landscape of biological imaging, several classes of fluorescent probes have been extensively developed and validated. These compounds offer a wide spectrum of photophysical properties, making them suitable for a diverse range of applications, from live-cell imaging to super-resolution microscopy.[3][4] This section provides a comparative overview of the most prominent alternatives to naphthalene-based probes.

Coumarin Derivatives: The Versatile Blue-Green Emitters

Coumarins are a class of fluorophores known for their strong and stable fluorescence, typically in the blue to green region of the spectrum. Their relatively small size allows for good cell permeability and minimal steric hindrance when conjugated to biomolecules.[5][] The photophysical properties of coumarins are highly sensitive to the local environment, making them excellent probes for sensing changes in polarity and viscosity.[7]

  • Advantages: High quantum yields, good photostability, and sensitivity to environmental polarity.[5][]

  • Disadvantages: Generally limited to the blue-green spectral range, which can be subject to higher cellular autofluorescence.

Rhodamine Derivatives: The Bright and Photostable Workhorses

Rhodamines are among the most widely used fluorophores in biological imaging due to their exceptional brightness and photostability.[8][9] Available in a range of colors from green to red, they are suitable for a variety of applications, including immunofluorescence, flow cytometry, and super-resolution microscopy.[9][10]

  • Advantages: High molar extinction coefficients, high quantum yields, and excellent photostability.[8][11]

  • Disadvantages: Can be prone to self-quenching at high concentrations and may exhibit some level of phototoxicity in live-cell imaging.[9]

Fluorescein and its Derivatives: The pH-Sensitive Green Emitters

Fluorescein is a classic green-emitting fluorophore that has been a cornerstone of biological imaging for decades. A key characteristic of fluorescein and its derivatives is the pH-dependence of their fluorescence, making them valuable as intracellular pH indicators.[12][13]

  • Advantages: High quantum yield at physiological pH, and well-established conjugation chemistries.[12][14]

  • Disadvantages: Fluorescence is significantly quenched at acidic pH, and it is more susceptible to photobleaching compared to rhodamines.[15]

BODIPY Dyes: The Sharp and Environmentally Insensitive Probes

BODIPY (boron-dipyrromethene) dyes are a versatile class of fluorophores known for their sharp absorption and emission peaks, high molar extinction coefficients, and relative insensitivity to solvent polarity and pH.[4][16] These properties make them ideal for multiplexing applications where spectral overlap needs to be minimized.

  • Advantages: High photostability, high quantum yields, and narrow spectral bands.[4][16]

  • Disadvantages: Can be more lipophilic, which may affect their solubility and localization in aqueous environments.

Cyanine Dyes (Cy3, Cy5, Cy7): The Far-Red and Near-Infrared Specialists

Cyanine dyes, particularly Cy3, Cy5, and Cy7, are renowned for their strong absorption and emission in the far-red and near-infrared (NIR) regions of the spectrum.[3][] This is highly advantageous for in vivo imaging and deep-tissue microscopy, as longer wavelengths experience less scattering and absorption by biological tissues, leading to reduced autofluorescence and deeper penetration.[18][19]

  • Advantages: High molar extinction coefficients, and emission in the far-red/NIR, minimizing autofluorescence.[3][]

  • Disadvantages: Can be less photostable than some other dye classes, although recent formulations have improved this.[18]

Quantitative Comparison of Key Photophysical Properties

The selection of a fluorescent probe is often guided by its specific photophysical parameters. The following table provides a comparative summary of the typical properties for the discussed classes of fluorophores. It is important to note that these values can vary depending on the specific derivative, solvent, and conjugation state.

Fluorophore ClassTypical Excitation Max (nm)Typical Emission Max (nm)Typical Quantum Yield (Φ)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Key Strengths
This compound (Inferred) UV to BlueBlue to GreenUnknownUnknownPotential for high quantum yield and photostability
Coumarins 350 - 450430 - 5000.6 - 0.915,000 - 30,000Environmentally sensitive, good for sensing applications
Rhodamines 540 - 570560 - 5900.8 - 0.9580,000 - 120,000High brightness and photostability
Fluoresceins 490 - 500515 - 5250.8 - 0.9270,000 - 90,000pH-sensitive, well-established
BODIPY Dyes 490 - 650500 - 6600.8 - 0.9970,000 - 100,000Narrow spectra, environmentally insensitive
Cyanine Dyes (Cy5) ~650~6700.2 - 0.3~250,000Far-red emission, high extinction coefficient

Experimental Protocols for Comparative Performance Evaluation

To empirically compare the performance of this compound with its alternatives, a series of standardized experiments should be conducted. The following protocols provide a framework for such an evaluation.

Workflow for Comparative Analysis of Fluorescent Probes

G cluster_0 Probe Preparation and Characterization cluster_1 In Vitro Cellular Imaging cluster_2 Data Analysis and Comparison P1 Synthesize or Procure Probes P2 Determine Molar Extinction Coefficient P1->P2 P3 Measure Fluorescence Quantum Yield P2->P3 P4 Assess Photostability P3->P4 C2 Probe Loading and Incubation P4->C2 Select promising probes C1 Cell Culture and Seeding C1->C2 C3 Fluorescence Microscopy C2->C3 D3 Assess Cytotoxicity C2->D3 C4 Image Acquisition and Analysis C3->C4 D1 Quantify Signal-to-Noise Ratio C4->D1 D2 Measure Photobleaching Rates C4->D2 D4 Comparative Performance Report D1->D4 D2->D4 D3->D4

Caption: Workflow for the comparative evaluation of fluorescent probes.

Protocol 1: Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.

  • Prepare a stock solution of the fluorescent probe of a known concentration (e.g., 1 mM) in a suitable spectroscopic grade solvent (e.g., ethanol or DMSO).

  • Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1 µM to 20 µM).

  • Measure the absorbance of each dilution at the wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer.

  • Plot absorbance versus concentration .

  • Calculate ε using the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette (typically 1 cm). The slope of the line will be equal to ε.

Protocol 2: Measurement of Relative Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. It is often determined relative to a well-characterized standard.

  • Select a suitable quantum yield standard with a known Φ value and absorption in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄ for blue-emitting probes, or rhodamine 6G in ethanol for green-yellow emitting probes).

  • Prepare solutions of the standard and the sample in the same solvent, with their absorbance at the excitation wavelength adjusted to be below 0.1 to avoid inner filter effects.

  • Measure the absorbance of the standard and sample solutions at the excitation wavelength.

  • Record the fluorescence emission spectra of both the standard and the sample, exciting at the same wavelength.

  • Calculate the integrated fluorescence intensity (the area under the emission curve) for both the standard and the sample.

  • Calculate the quantum yield of the sample (ΦS) using the following equation: ΦS = ΦR * (IS / IR) * (AR / AS) * (nS² / nR²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts S and R refer to the sample and the reference, respectively.

Protocol 3: Assessment of Photostability in Live Cells

Photostability is a critical parameter for time-lapse imaging.

  • Culture and seed cells on a glass-bottom imaging dish.

  • Load the cells with the fluorescent probes to be compared at their optimal working concentrations.

  • Mount the dish on a fluorescence microscope equipped with a live-cell imaging chamber to maintain physiological conditions (37°C, 5% CO₂).

  • Acquire a time-lapse series of images under continuous illumination using identical acquisition parameters (excitation intensity, exposure time) for each probe.

  • Quantify the fluorescence intensity of a region of interest (ROI) in the cells over time using image analysis software.

  • Plot the normalized fluorescence intensity as a function of time to determine the photobleaching rate for each probe.

Conceptual Framework for Probe Selection

The choice of a fluorescent probe is a multi-faceted decision that depends on the specific experimental goals. The following diagram illustrates the key considerations in this process.

G A Experimental Goal B Target Biomolecule/Organelle A->B C Imaging Modality (e.g., Confocal, TIRF, STORM) A->C D Live or Fixed Cell Imaging A->D E Required Photophysical Properties (Brightness, Photostability, λem) B->E C->E F Potential for Multiplexing C->F D->E G Probe Selection E->G F->G

Caption: Decision-making framework for selecting a fluorescent probe.

Conclusion

While this compound holds theoretical promise as a fluorescent probe due to its naphthalene core, its practical utility in biological imaging remains to be established through empirical characterization. In the interim, researchers have a rich and diverse palette of alternative fluorophores at their disposal. Coumarins, rhodamines, fluoresceins, BODIPY dyes, and cyanine dyes each offer a unique set of advantages that can be leveraged for a wide array of imaging applications. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation and comparison of these probes, enabling scientists to make informed decisions and select the optimal tool to illuminate their biological questions of interest. The continuous development of novel fluorophores and imaging techniques promises an ever-brighter future for our understanding of the intricate machinery of life at the molecular level.

References

A Senior Application Scientist's Guide to the Validation of Phenyl 1,4-dihydroxy-2-naphthoate as a Novel Biomarker Probe for Hydrogen Peroxide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate and reliable detection of reactive oxygen species (ROS) is paramount to understanding cellular physiology and pathology. Hydrogen peroxide (H₂O₂), a relatively stable ROS, acts as a critical signaling molecule in numerous pathways, but its overproduction is implicated in a range of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1][2] The development of novel biomarker probes for H₂O₂ is therefore a significant area of research.

This guide introduces and validates a novel, hypothetical fluorescent probe, Phenyl 1,4-dihydroxy-2-naphthoate (PDN), for the detection of cellular H₂O₂. We will objectively compare its performance with established alternatives, providing the supporting experimental data and detailed protocols necessary for its validation and implementation in your research.

The Probe: this compound (PDN) and its Proposed Mechanism

PDN is designed as a "turn-on" fluorescent probe. In its native state, the phenyl ester group quenches the fluorescence of the dihydroxy-naphthoate fluorophore. The core of its detection mechanism is a proposed H₂O₂-mediated cleavage of the ester bond. This reaction releases the highly fluorescent 1,4-dihydroxy-2-naphthoate, leading to a quantifiable increase in fluorescence intensity that is directly proportional to the H₂O₂ concentration.

PDN This compound (PDN) (Non-fluorescent) Product 1,4-dihydroxy-2-naphthoate (Highly Fluorescent) PDN->Product Ester Cleavage H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Product Byproduct Phenol Product->Byproduct Release of

Caption: Proposed mechanism of PDN activation by H₂O₂.

Comparative Analysis: PDN vs. Established H₂O₂ Probes

The selection of a fluorescent probe is dictated by the specific demands of the experiment.[3] A truly useful probe must demonstrate high sensitivity, selectivity against other ROS, and robust performance in complex biological environments.[4] We compare the projected performance of PDN against two widely used H₂O₂ probes: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) and Amplex® Red.

FeatureThis compound (PDN) (Hypothetical)2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)Amplex® Red
Probe Type Small Molecule (Chemically-triggered)Small Molecule (Chemically-triggered)Small Molecule (Enzymatic)
Excitation (nm) ~375 nm~495 nm~571 nm[5]
Emission (nm) ~460 nm~529 nm[6]~585 nm[5]
Limit of Detection ~50 nM~100-500 nM (Varies)As low as 50 nM[7]
Selectivity for H₂O₂ High (Proposed)Low (Reacts with various ROS)[8][9]High (Requires HRP)[5][10]
Key Limitations Novel, requires extensive validationProne to auto-oxidation, lacks specificity[8][11]Requires exogenous HRP, not ideal for intracellular detection[10]

DCFH-DA is a commonly used probe for general oxidative stress but is known for its lack of specificity, reacting with a variety of ROS and not just H₂O₂.[8][9][12] Amplex® Red offers high sensitivity and selectivity for H₂O₂ but its reliance on the enzyme horseradish peroxidase (HRP) makes it more suitable for in vitro or extracellular measurements.[5][10][13][14] PDN is designed to overcome these limitations by offering high selectivity in a direct chemical reaction, making it potentially more suitable for live-cell imaging of intracellular H₂O₂.

Experimental Validation: A Step-by-Step Approach

The validation of a new biomarker probe requires a rigorous, multi-step process to establish its analytical and clinical utility.[15][16][17] The following protocols provide a framework for the validation of PDN.

Analytical Validation Workflow

This workflow establishes the fundamental performance characteristics of the probe.

cluster_0 In Vitro Characterization cluster_1 Cell-Based Validation A Spectroscopic Analysis (Ex/Em Spectra) B H₂O₂ Titration (Sensitivity & Linearity) A->B C Selectivity Assay (vs. other ROS/RNS) B->C D Kinetic Analysis (Reaction Rate) C->D E Cell Loading & Toxicity D->E Proceed to Cellular Assays F Confocal Microscopy (Localization & Response) E->F G Flow Cytometry (Population Analysis) F->G H Comparison with Established Probes G->H

Caption: Workflow for the validation of a new fluorescent probe.

Protocol 1: In Vitro H₂O₂ Detection

Objective: To determine the sensitivity and linear range of PDN for H₂O₂ detection.

Materials:

  • This compound (PDN) stock solution (10 mM in DMSO)

  • Hydrogen peroxide (H₂O₂) solution (100 mM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a series of H₂O₂ dilutions in PBS ranging from 0 to 100 µM.

  • Add 100 µL of each H₂O₂ dilution to triplicate wells of the 96-well plate.

  • Prepare a 10 µM working solution of PDN in PBS.

  • Add 100 µL of the PDN working solution to all wells.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the fluorescence intensity using an excitation wavelength of 375 nm and an emission wavelength of 460 nm.

  • Subtract the background fluorescence (wells with PDN but no H₂O₂) from all readings.

  • Plot the fluorescence intensity against the H₂O₂ concentration to determine the linear range and limit of detection.

Protocol 2: Live-Cell Imaging of Intracellular H₂O₂

Objective: To visualize the detection of endogenous and exogenous H₂O₂ in live cells using PDN.

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS

  • PDN stock solution (10 mM in DMSO)

  • H₂O₂ solution (100 mM)

  • Confocal microscope

Procedure:

  • Seed HeLa cells on glass-bottom dishes and culture overnight.

  • Wash the cells twice with warm PBS.

  • Prepare a 5 µM loading solution of PDN in serum-free DMEM.

  • Incubate the cells with the PDN loading solution for 30 minutes at 37°C.

  • Wash the cells twice with warm PBS to remove excess probe.

  • Add fresh, pre-warmed DMEM to the cells.

  • Image the baseline fluorescence using a confocal microscope (Ex: 375 nm, Em: 460 nm).

  • To induce H₂O₂ production, treat the cells with a final concentration of 100 µM H₂O₂.

  • Acquire images at regular intervals to monitor the change in fluorescence over time.

  • Analyze the images to quantify the increase in intracellular fluorescence.

Data Interpretation and Best Practices

When using any fluorescent probe, it is crucial to be aware of potential artifacts and to include proper controls.[18]

  • Autofluorescence: Always include a control group of cells that have not been loaded with the probe to determine the baseline autofluorescence.

  • Phototoxicity and Photobleaching: Minimize the exposure of cells to excitation light to prevent phototoxicity and photobleaching of the probe.

  • Probe Concentration: The optimal probe concentration should be determined for each cell type to ensure adequate signal without causing cellular toxicity.[6]

  • Validation with Controls: Use positive controls (e.g., treatment with a known ROS inducer) and negative controls (e.g., pre-treatment with an antioxidant) to validate the probe's response.[18]

Conclusion

The validation of a new biomarker probe is a meticulous process that requires a combination of in vitro characterization and cell-based assays.[19][20] this compound, as a hypothetical probe, presents a promising design for the specific detection of H₂O₂. Its proposed mechanism of action, which avoids the need for an enzymatic cofactor and offers a direct chemical reaction, could provide a significant advantage over existing probes like DCFH-DA and Amplex® Red.

The experimental framework provided in this guide offers a comprehensive approach to validating PDN or any other novel biomarker probe. By following these protocols and adhering to best practices, researchers can confidently assess the performance of new tools for the detection of H₂O₂ and other reactive oxygen species, ultimately advancing our understanding of their roles in health and disease.

References

A Comparative Guide to Fluorescent Probes for Reactive Species Detection: Situating Phenyl 1,4-dihydroxy-2-naphthoate in the Landscape of Cellular Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals seeking to navigate the complex landscape of fluorescent probes for cellular analysis. Initially, this document was framed to compare Phenyl 1,4-dihydroxy-2-naphthoate (PDN) against other fluorescent probes. However, a comprehensive review of scientific literature reveals that PDN's primary roles are not as a fluorescent sensor but as a crucial intermediate in bacterial metabolism and a modulator of the Aryl Hydrocarbon Receptor (AhR).

Scientific literature identifies PDN, more commonly known as 1,4-dihydroxy-2-naphthoic acid (DHNA), as a key precursor in the biosynthesis of menaquinone (Vitamin K2) in bacteria.[1][2] Furthermore, it has gained attention as a bacterial-derived metabolite that can act as an agonist or antagonist of the AhR, thereby playing a role in gut anti-inflammatory processes.[3][4] Its therapeutic potential has been explored in models of Parkinson's disease and for skin conditions like psoriasis.[1][5]

Given that the core interest of researchers seeking information on fluorescent probes lies in the detection of specific cellular analytes, this guide has been pivoted to address that need directly. We will provide a detailed, objective comparison of leading fluorescent probes used to detect key Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS), critical players in cellular signaling, oxidative stress, and disease pathology.[6][7] We will explore probes for peroxynitrite (ONOO⁻), superoxide (O₂•⁻), hydrogen peroxide (H₂O₂), and singlet oxygen (¹O₂), providing the mechanistic insights and experimental data required for informed selection.

The Challenge: Detecting Transient and Reactive Molecules

ROS and RNS are often highly reactive and have short half-lives, making their direct detection a significant analytical challenge.[8][9] Fluorescent probes have emerged as indispensable tools for this purpose, offering high sensitivity, spatiotemporal resolution, and the ability to perform real-time measurements in living cells and tissues.[10][11] The ideal probe is highly selective for its target analyte, exhibits a strong "turn-on" fluorescent response, is photostable, and has low cytotoxicity.[12]

Comparative Analysis of Leading Fluorescent Probes

Here, we compare several widely used classes of fluorescent probes, focusing on their mechanism, performance, and ideal applications.

Probes for Peroxynitrite (ONOO⁻)

Peroxynitrite is a potent oxidizing and nitrating agent formed from the reaction of nitric oxide (•NO) and superoxide (O₂•⁻).[9] Its overproduction is linked to numerous pathologies, including neurodegenerative diseases, cardiovascular diseases, and inflammation.[6]

Mechanism of Action: Many successful peroxynitrite probes utilize an aryl boronate group as the reactive trigger. The highly reactive peroxynitrite oxidizes the boronate to a phenol, a transformation that dramatically alters the electronic properties of the attached fluorophore. This change can switch on fluorescence by disrupting a Photoinduced Electron Transfer (PeT) quenching mechanism or by altering the fluorophore's intramolecular charge transfer (ICT) properties.[6][10]

Peroxynitrite_Probe_Mechanism cluster_0 Before Reaction cluster_1 After Reaction Probe_NonFluorescent Non-Fluorescent Probe (Fluorophore-Boronate) Probe_Fluorescent Highly Fluorescent Product (Fluorophore-Phenol) Probe_NonFluorescent->Probe_Fluorescent Oxidation of Boronate ONOO Peroxynitrite (ONOO⁻) ONOO->Probe_NonFluorescent

Caption: General mechanism of a boronate-based peroxynitrite fluorescent probe.

Performance & Considerations:

  • Selectivity: While the boronate strategy offers good selectivity, cross-reactivity with hypochlorite (HOCl) can be a concern for some probes.[6] Researchers should carefully validate probe specificity using scavengers and inhibitors.

  • Kinetics: Response times are typically rapid, often within seconds to minutes, allowing for the detection of dynamic changes in ONOO⁻ levels.[10]

  • Examples: A variety of probes based on different fluorophores (e.g., rhodamine, fluorescein) have been developed, offering a range of excitation and emission wavelengths to suit different imaging setups.[9][12] HKGreen-1 is an example of a highly selective probe for peroxynitrite detection in living cells.[13]

MitoSOX™ Red: For Mitochondrial Superoxide (O₂•⁻)

Mitochondrial superoxide is the primary ROS produced in most cells and a key indicator of mitochondrial dysfunction and oxidative stress.

Mechanism of Action: MitoSOX Red is a derivative of dihydroethidium that contains a cationic triphenylphosphonium group.[14] This positive charge facilitates its accumulation within the negatively charged mitochondrial matrix. Once inside, it is selectively oxidized by superoxide, but not by other ROS or RNS, into a product that intercalates with mitochondrial nucleic acids, exhibiting bright red fluorescence.[14][15]

MitoSOX_Red_Mechanism cluster_0 Mitochondrion MitoSOX_Red MitoSOX Red (Accumulates in Matrix) Oxidized_MitoSOX Oxidized Product MitoSOX_Red->Oxidized_MitoSOX Oxidation by O₂•⁻ mtDNA Mitochondrial Nucleic Acids Oxidized_MitoSOX->mtDNA Intercalation Fluorescence Red Fluorescence mtDNA->Fluorescence Emits O2_superoxide Superoxide (O₂•⁻) O2_superoxide->MitoSOX_Red Amplex_Red_Mechanism Amplex_Red Amplex Red (Non-Fluorescent) Resorufin Resorufin (Red Fluorescent) Amplex_Red->Resorufin H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Resorufin HRP Horseradish Peroxidase (HRP) HRP->Resorufin Catalyzes Reaction SOSG_Mechanism cluster_0 Before Reaction cluster_1 After Reaction SOSG_Quenched SOSG Probe (Fluorescence Quenched) SOSG_Endoperoxide SOSG-Endoperoxide (Green Fluorescent) SOSG_Quenched->SOSG_Endoperoxide [4+2] Cycloaddition Singlet_Oxygen Singlet Oxygen (¹O₂) Singlet_Oxygen->SOSG_Quenched protocol_workflow A 1. Cell Culture Seed cells on glass-bottom dishes or plates. B 2. Treatment (Optional) Induce ROS/RNS production (e.g., with SIN-1 for ONOO⁻). A->B C 3. Probe Loading Incubate cells with the probe in appropriate buffer (e.g., HBSS). B->C D 4. Washing Gently wash cells to remove excess, unbound probe. C->D E 5. Imaging Acquire images using a fluorescence microscope with appropriate filter sets. D->E F 6. Data Analysis Quantify fluorescence intensity using image analysis software. E->F

References

A Technical Guide to the Cross-Reactivity Profile of Phenyl 1,4-dihydroxy-2-naphthoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a molecule is paramount to predicting its biological activity, potential off-target effects, and overall viability as a therapeutic or research compound. This guide provides an in-depth analysis of the potential cross-reactivity of Phenyl 1,4-dihydroxy-2-naphthoate, leveraging available data on its parent compound and structurally similar molecules. Furthermore, we present detailed experimental protocols to empower researchers to empirically validate these predictions.

Introduction: The Significance of Cross-Reactivity Assessment

Cross-reactivity, the binding of a compound to multiple, often unintended, biological targets, is a critical consideration in drug discovery and chemical biology. A promiscuous binding profile can lead to unforeseen side effects or a dilution of the intended therapeutic effect. Conversely, controlled polypharmacology, where a molecule is designed to interact with multiple specific targets, can be therapeutically advantageous. Therefore, a thorough understanding of a molecule's cross-reactivity is not merely a precautionary measure but a fundamental aspect of its characterization.

This compound, a phenyl ester derivative of 1,4-dihydroxy-2-naphthoic acid, belongs to the naphthoate class of compounds. While direct binding data for this specific molecule is not extensively available in the public domain, we can infer its likely cross-reactivity profile by examining its structural analogues and parent compound.

Predicted Cross-Reactivity with the Aryl Hydrocarbon Receptor (AhR)

A key piece of evidence pointing to the potential cross-reactivity of this compound comes from a study on its parent acid, 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA), and related compounds as modulators of the Aryl Hydrocarbon Receptor (AhR).[1][2][3][4] The AhR is a ligand-activated transcription factor known to bind a wide array of structurally diverse small molecules, including environmental toxins and endogenous metabolites.[5][6][7]

The aforementioned study demonstrated that 1,4-DHNA is a potent agonist of the AhR, inducing the expression of target genes such as CYP1A1 and CYP1B1.[1][2][3][4] The structure-activity relationship (SAR) data from this study provides a valuable framework for predicting the cross-reactivity of this compound.

Structurally Similar Molecules and their AhR Activity

The following table summarizes the findings for compounds structurally related to this compound, providing a basis for a comparative analysis.

Compound NameStructureRelative AhR Agonist Activity (CYP1A1 Induction)
1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA) 1,4-dihydroxy-2-naphthoic acidPotent Agonist
1-Hydroxy-2-naphthoic acid (1-HNA) 1-hydroxy-2-naphthoic acidLess Potent Agonist
4-Hydroxy-2-naphthoic acid (4-HNA) 4-hydroxy-2-naphthoic acidLess Potent Agonist
1,4-Dimethoxy-2-naphthoic acid (1,4-DMNA) 1,4-dimethoxy-2-naphthoic acidMinimal Activity
1-Naphthoic acid (1-NA) 1-naphthoic acidLow to Non-detectable Activity
2-Naphthoic acid (2-NA) 2-naphthoic acidLow to Non-detectable Activity
1-Naphthol (1-NOH) 1-naphtholWeak Agonist/Partial Antagonist
2-Naphthol (2-NOH) 2-naphtholWeak Agonist/Partial Antagonist

Data synthesized from Jin, et al. (2016).[1][2][3][4]

Based on this SAR, the 1,4-dihydroxy substitution pattern is crucial for potent AhR agonism. The presence of the phenyl ester group in this compound, as opposed to the free carboxylic acid in 1,4-DHNA, may alter its binding affinity and activity. Esterification can affect the molecule's polarity, cell permeability, and interaction with the AhR ligand-binding pocket. It is plausible that the phenyl ester could be hydrolyzed in vivo to the parent acid, thus acting as a prodrug.

Experimental Workflows for Determining Cross-Reactivity

To empirically determine the cross-reactivity profile of this compound, a tiered approach employing various biophysical and biochemical assays is recommended.

Initial Screening: Competitive Binding Assays

A competitive binding assay is a robust method to determine if a test compound (the "competitor") can displace a known labeled ligand from its target protein.[8][9] This provides a direct measure of binding to the target of interest.

Diagram: Competitive Binding Assay Workflow

Competitive_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Target Target Protein (e.g., AhR) Incubation Incubate Target, Labeled Ligand, and varying concentrations of Test Compound Target->Incubation Labeled_Ligand Labeled Ligand (e.g., [3H]TCDD) Labeled_Ligand->Incubation Test_Compound Test Compound (this compound) Test_Compound->Incubation Separation Separate bound from free labeled ligand (e.g., filtration, SPA) Incubation->Separation Detection Detect signal from bound labeled ligand Separation->Detection Plotting Plot signal vs. Test Compound concentration Detection->Plotting IC50 Determine IC50 value Plotting->IC50

Caption: Workflow for a competitive binding assay to determine the IC50 value.

Protocol: Competitive Radioligand Binding Assay for AhR

  • Reagents and Materials:

    • Purified recombinant Aryl Hydrocarbon Receptor (AhR).

    • Radiolabeled AhR ligand (e.g., [³H]TCDD).

    • This compound.

    • Assay buffer (e.g., Tris-based buffer with appropriate salts and additives).

    • 96-well filter plates.

    • Scintillation cocktail and liquid scintillation counter.

  • Procedure:

    • Prepare a series of dilutions of this compound in the assay buffer.

    • In a 96-well plate, add a fixed concentration of purified AhR and the radiolabeled ligand.

    • Add the different concentrations of this compound to the wells. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled TCDD).

    • Incubate the plate at a specified temperature for a sufficient time to reach equilibrium.

    • Transfer the contents of the wells to a filter plate and wash to separate the bound from the free radioligand.

    • Add scintillation cocktail to the filter plate and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand.[10][11][12]

Orthogonal Validation and Affinity Determination

To validate the initial findings and obtain more detailed binding kinetics, orthogonal, label-free techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are recommended.

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.[13][14][15][16][17] It measures the change in refractive index at the surface of a sensor chip as molecules bind and dissociate, providing kinetic data (association and dissociation rates) and affinity (KD).

Diagram: SPR Experimental Workflow

SPR_Workflow cluster_setup Sensor Chip Preparation cluster_binding Binding Analysis cluster_data Data Analysis Immobilization Immobilize Target Protein (e.g., AhR) on sensor chip Association Inject varying concentrations of This compound (analyte) Immobilization->Association Dissociation Flow buffer over the surface to measure dissociation Association->Dissociation Sensorgram Generate Sensorgram (Response vs. Time) Dissociation->Sensorgram Kinetics Fit data to a binding model to determine ka, kd, and KD Sensorgram->Kinetics

Caption: General workflow for an SPR experiment to determine binding kinetics.

Protocol: SPR Analysis of this compound Binding to AhR

  • Instrumentation: A Biacore™ system or similar SPR instrument is required.[14][16][18][19]

  • Sensor Chip and Reagents:

    • CM5 sensor chip (or other suitable surface).

    • Amine coupling kit for immobilization.

    • Purified recombinant AhR.

    • This compound.

    • Running buffer (e.g., HBS-EP+).

  • Procedure:

    • Immobilize the purified AhR onto the sensor chip surface via amine coupling.

    • Prepare a series of dilutions of this compound in the running buffer.

    • Inject the different concentrations of the analyte over the sensor surface and monitor the binding response in real-time (association phase).

    • After the association phase, flow the running buffer over the surface to monitor the dissociation of the analyte.

    • Regenerate the sensor surface between different analyte concentrations if necessary.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[20][21][22][23][24][25]

Protocol: ITC Measurement of this compound Binding

  • Instrumentation: A MicroCal™ ITC system or equivalent.[26][27]

  • Sample Preparation:

    • Prepare a solution of the target protein (e.g., AhR) in a suitable buffer.

    • Prepare a more concentrated solution of this compound in the same buffer. It is crucial that the buffers are precisely matched to avoid heats of dilution.

  • Procedure:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat changes.

  • Data Analysis:

    • The raw data (heat pulses) are integrated to obtain the heat change per injection.

    • These values are plotted against the molar ratio of ligand to protein.

    • The resulting isotherm is fitted to a binding model to determine the KD, stoichiometry (n), and enthalpy (ΔH).

Conclusion

While direct experimental data on the cross-reactivity of this compound is limited, the available structure-activity relationship data for its parent compound, 1,4-dihydroxy-2-naphthoic acid, strongly suggests a potential for interaction with the Aryl Hydrocarbon Receptor. This guide provides a robust framework for researchers to investigate this predicted cross-reactivity. By employing a combination of competitive binding assays for initial screening, followed by orthogonal validation with label-free techniques like SPR and ITC, a comprehensive and reliable cross-reactivity profile can be established. This systematic approach is essential for advancing the understanding and potential applications of this compound in research and drug development.

References

A Senior Application Scientist's Guide to the Quantitative Analysis of Phenyl 1,4-dihydroxy-2-naphthoate in Complex Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise quantification of specific molecules within complex biological or chemical matrices is a cornerstone of progress. Phenyl 1,4-dihydroxy-2-naphthoate, a molecule of interest in various research contexts, presents a typical analytical challenge. This guide provides an in-depth comparison of analytical methodologies for its quantification, grounded in experimental data and practical expertise. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, offering a clear rationale for procedural choices to ensure data integrity and reproducibility.

The Analytical Challenge: Quantifying this compound

This compound possesses a chemical structure—a phenyl ester of a dihydroxynaphthoic acid—that lends itself to several analytical techniques. However, its phenolic hydroxyl groups and ester linkage can also be susceptible to degradation and matrix interferences, making robust method development crucial. The choice of analytical technique is dictated by the required sensitivity, selectivity, and the nature of the sample matrix, which can range from pharmaceutical formulations to biological fluids.

Comparative Analysis of Quantitative Methodologies

A successful quantitative analysis hinges on selecting the most appropriate technique. Below, we compare the performance of three common analytical methods for this compound.

Table 1: Performance Comparison of Analytical Methods
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Principle Separation based on polarity, detection by UV absorbance or mass spectrometry.Separation of volatile/derivatized compounds based on boiling point and polarity, with mass-based detection.Measurement of light absorbance by the analyte at a specific wavelength.
Selectivity High (with appropriate column and mobile phase).Very High (mass-based detection).Low (susceptible to interference from other absorbing compounds).[1]
Sensitivity High (ng/mL to pg/mL).Very High (pg/mL to fg/mL).Moderate (µg/mL to ng/mL).
Sample Preparation Often requires solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for cleanup.[2]Requires derivatization to increase volatility; extensive cleanup is often necessary.[3][4]Minimal, but requires a clear, non-turbid solution.
Throughput Moderate to High.Low to Moderate.High.
Cost Moderate.High.Low.
Typical Application Routine quality control, pharmacokinetic studies.Metabolite identification, trace-level quantification.Preliminary screening, quantification in simple matrices.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Routine Analysis

HPLC is frequently the method of choice for the quantification of non-volatile or thermally labile compounds like this compound. Its versatility and robustness make it ideal for a wide range of applications.

Causality in HPLC Method Development

The choice of a reversed-phase (RP) C18 column is a logical starting point due to the compound's moderate polarity. The mobile phase, typically a mixture of acetonitrile or methanol and an aqueous buffer, is optimized to achieve a balance between retention time and peak shape. The inclusion of an acid, such as formic or phosphoric acid, in the mobile phase is critical for suppressing the ionization of the phenolic hydroxyl groups, which results in sharper, more symmetrical peaks and improved reproducibility.[5]

Caption: High-Performance Liquid Chromatography (HPLC) workflow for quantitative analysis.

Experimental Protocol: HPLC-UV Quantification
  • Sample Preparation:

    • For plasma samples, perform a protein precipitation by adding three volumes of cold acetonitrile.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

    • For solid formulations, accurately weigh the sample, dissolve in a suitable solvent (e.g., methanol), and dilute to the desired concentration.[6]

    • Filter all samples through a 0.45 µm syringe filter prior to injection.[7]

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient or isocratic elution). A similar method has been used for a related compound, 1,4-dihydroxy-2-naphthoic acid.[7]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection: UV absorbance at a wavelength determined by the UV spectrum of this compound.

  • Calibration and Quantification:

    • Prepare a series of calibration standards of this compound in the mobile phase.

    • Construct a calibration curve by plotting the peak area against the concentration.

    • Quantify the analyte in the samples by interpolating their peak areas from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS): For High Sensitivity and Specificity

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility.[3]

The "Why" Behind Derivatization in GC-MS

Derivatization is a critical step that chemically modifies the analyte to make it suitable for GC analysis. For this compound, the polar hydroxyl groups are derivatized, typically through silylation, to create a less polar and more volatile compound. This not only allows the compound to be vaporized in the GC inlet without decomposition but also improves its chromatographic behavior, leading to sharper peaks and better separation.[3]

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow.

Experimental Protocol: GC-MS Quantification
  • Sample Preparation and Derivatization:

    • Extract this compound from the sample matrix using an appropriate solvent and cleanup procedure (e.g., SPE).

    • Evaporate the extract to dryness.

    • Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and an appropriate solvent (e.g., pyridine).[3]

    • Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Splitless injection.

    • Temperature Program: An optimized temperature gradient to ensure good separation of the derivatized analyte from matrix components.

    • Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for high sensitivity and selectivity.

  • Calibration and Quantification:

    • Prepare calibration standards and derivatize them in the same manner as the samples.

    • Use a suitable internal standard to correct for variations in derivatization efficiency and injection volume.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

UV-Vis Spectrophotometry: A Rapid Screening Tool

UV-Vis spectrophotometry is a simple and cost-effective technique that can be used for the quantification of phenolic compounds.[1] However, its major limitation is the lack of specificity, as other compounds in the mixture may absorb at the same wavelength.[1]

Leveraging Chemical Reactions for Enhanced Specificity

To overcome the non-specificity, methods involving colorimetric reactions can be employed. For phenolic compounds, the Folin-Ciocalteu method is a common choice, which involves the reduction of the Folin-Ciocalteu reagent by the phenolic groups to form a blue-colored complex that can be quantified.[8][9] The absorbance of the resulting solution is proportional to the amount of phenolic compounds present.[8]

Caption: UV-Vis Spectrophotometry workflow with a colorimetric reaction.

Experimental Protocol: UV-Vis Quantification (Folin-Ciocalteu Method)
  • Sample Preparation:

    • Extract the analyte from the sample matrix using a suitable solvent.

    • Ensure the final sample solution is clear and free of particulate matter.

  • Colorimetric Reaction:

    • To an aliquot of the sample extract, add the Folin-Ciocalteu reagent.

    • After a few minutes, add a saturated sodium carbonate solution to create an alkaline environment.[9]

    • Allow the reaction to proceed for a specified time at a controlled temperature.[9]

  • Spectrophotometric Measurement:

    • Measure the absorbance of the resulting blue solution at the wavelength of maximum absorbance (typically around 765 nm).[9]

  • Calibration and Quantification:

    • Prepare a series of calibration standards of a reference phenolic compound (e.g., gallic acid) and subject them to the same reaction.

    • Construct a calibration curve by plotting the absorbance against the concentration.

    • Express the concentration of this compound in the samples as gallic acid equivalents (GAE).

Conclusion and Recommendations

The choice of the analytical method for the quantitative analysis of this compound in complex mixtures is a critical decision that impacts the quality and reliability of the results.

  • For routine quality control and pharmacokinetic studies where high throughput and robustness are required, HPLC is the recommended method. Its high selectivity and sensitivity, coupled with well-established protocols, make it a reliable workhorse.

  • For applications demanding the highest sensitivity and specificity, such as metabolite identification or trace-level analysis, GC-MS is the superior choice. Although it requires a more involved sample preparation process, its mass-based detection provides unparalleled confidence in the results.

  • UV-Vis spectrophotometry, particularly with a colorimetric reaction like the Folin-Ciocalteu method, serves as a valuable tool for rapid screening and for quantifying total phenolic content in simpler matrices. Its low cost and high throughput are advantageous for preliminary assessments.

Ultimately, the selection of the most appropriate technique requires a thorough understanding of the analytical objectives, the nature of the sample matrix, and the performance characteristics of each method. By carefully considering these factors and implementing a well-validated protocol, researchers can ensure the generation of accurate and reproducible data for this compound quantification.

References

A Senior Application Scientist's Guide to Benchmarking Phenyl 1,4-dihydroxy-2-naphthoate Sensor Performance

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phenyl 1,4-dihydroxy-2-naphthoate (DHNA), a critical intermediate in both microbial metabolic pathways and industrial synthesis, presents a compelling target for novel sensor development.[1][2][3] Its detection is paramount for applications ranging from monitoring bacterial cultures in drug discovery to quality control in the manufacturing of dyes and pigments.[2][3] This guide provides a comprehensive framework for benchmarking the performance of a novel electrochemical sensor designed for DHNA detection. We will compare this proposed technology against established analytical methods, offering a self-validating protocol rooted in fundamental performance metrics. This document is intended for researchers, scientists, and drug development professionals seeking to develop and validate new sensing technologies for complex organic molecules.

Introduction: The Analytical Challenge of this compound (DHNA)

This compound is a key metabolite in the biosynthesis of menaquinones (Vitamin K2) and anthraquinones in various microorganisms.[4] As such, the ability to accurately quantify DHNA in complex biological matrices can provide significant insights into bacterial metabolism and host-pathogen interactions.[3] Furthermore, its role as a precursor in the synthesis of specialized colorants and photosensitive materials means that robust analytical tools are required for process optimization and quality assurance.[2]

Traditional methods for quantifying such molecules, like High-Performance Liquid Chromatography (HPLC), offer high accuracy and selectivity but are often lab-based, time-consuming, and require significant capital investment and skilled operators. This creates a demand for rapid, portable, and cost-effective sensor technologies. This guide outlines a rigorous benchmarking protocol for a novel electrochemical sensor, comparing its performance against a conventional colorimetric assay and the gold-standard HPLC method.

Overview of Sensing Modalities for Naphthoic Acid Derivatives

The detection of phenolic and naphthoic compounds can be approached through several analytical techniques. The choice of method is dictated by the required sensitivity, selectivity, cost, and desired speed of analysis.

  • Electrochemical Sensors: These devices measure changes in electrical properties (current or potential) resulting from the oxidation or reduction of the analyte at an electrode surface.[5] They are highly sensitive, suitable for miniaturization, and often cost-effective.[6] For DHNA, the two hydroxyl groups on the naphthalene ring are electrochemically active and provide a distinct signature for direct detection.

  • Optical (Colorimetric) Sensors: These sensors rely on a change in color upon reaction with the target analyte.[7] Often, this involves an enzymatic reaction, such as using tyrosinase to convert phenolic compounds into quinones, which then produce a colored product.[8][9][10] While simple and visually interpretable, they can be susceptible to interference from other structurally similar compounds.[8][9]

  • Chromatographic Methods (HPLC): HPLC is a powerful separation technique that is considered the gold standard for analytical quantification. It physically separates the analyte of interest from other components in a mixture before detection, providing excellent specificity and accuracy. However, it is primarily a laboratory-based technique with higher operational complexity.

The Proposed Sensor: A Graphene-Modified Glassy Carbon Electrode

For this benchmarking guide, we propose a novel electrochemical sensor based on a glassy carbon electrode (GCE) modified with a graphene-Nafion composite.

Rationale for Design:

  • Graphene: The high surface area and excellent electrical conductivity of graphene nanosheets enhance the electrochemical signal by providing more active sites for the oxidation of DHNA.[11]

  • Nafion: This ion-conductive polymer acts as a stable matrix to immobilize the graphene on the electrode surface and can improve the sensor's resistance to fouling from biological samples.[11]

Proposed Sensing Mechanism

The detection principle is based on the direct electrochemical oxidation of the 1,4-dihydroxy groups of the DHNA molecule at the surface of the modified electrode. When a potential is applied, DHNA is oxidized to the corresponding quinone, generating an electrical current that is proportional to its concentration.

Sensing Mechanism cluster_solution Sample Solution cluster_electrode Sensor Surface DHNA DHNA Molecule (this compound) Electrode Graphene-Nafion Modified Electrode DHNA->Electrode Diffusion & Adsorption Signal Electrical Current (Signal Proportional to [DHNA]) Electrode->Signal Potential Applied (Oxidation)

Caption: Proposed mechanism for electrochemical detection of DHNA.

A Comprehensive Benchmarking Workflow

To ensure a thorough and unbiased evaluation, a systematic workflow is essential. This process validates the performance of the new technology against established methods across several key performance indicators (KPIs).[12]

Benchmarking Workflow cluster_prep Phase 1: Preparation & Setup cluster_cal Phase 2: Calibration & Linearity cluster_test Phase 3: Performance Testing cluster_analysis Phase 4: Data Analysis & Comparison start Start: Define Benchmarking Goals p1 Fabricate Electrochemical Sensor start->p1 p2 Prepare Colorimetric Assay Reagents p3 Calibrate HPLC System c1 Generate DHNA Standard Curves (for all 3 methods) p3->c1 c2 Determine Linear Range & Sensitivity c1->c2 t1 Calculate LOD & LOQ c2->t1 t2 Conduct Selectivity & Interference Study t1->t2 t3 Measure Response Time t2->t3 t4 Assess Stability & Reproducibility t3->t4 a1 Tabulate Comparative Performance Data t4->a1 a2 Analyze Strengths & Weaknesses a1->a2 end_node End: Publish Comparison Guide a2->end_node

Caption: Systematic workflow for benchmarking sensor performance.

Detailed Experimental Protocols

Scientific trustworthiness is built on methodological transparency. The following protocols provide detailed, step-by-step instructions for each phase of the benchmarking study.

Protocol 1: Fabrication of Graphene-Nafion Modified GCE
  • GCE Pre-treatment: Polish a bare glassy carbon electrode (3 mm diameter) with 0.3 µm and 0.05 µm alumina slurry on a polishing pad for 5 minutes each.

  • Sonication: Sonicate the polished electrode sequentially in deionized water, ethanol, and then deionized water again for 2 minutes each to remove any residual alumina.

  • Drying: Dry the electrode under a gentle stream of nitrogen gas.

  • Dispersion Preparation: Prepare a 2 mg/mL dispersion of graphene nanosheets in a 0.5% Nafion solution by sonicating for 30 minutes to ensure homogeneity.

  • Modification: Drop-cast 5 µL of the graphene-Nafion dispersion onto the clean GCE surface.

  • Curing: Allow the solvent to evaporate at room temperature for 1 hour, followed by gentle heating at 50°C for 15 minutes in an oven to form a stable film.

  • Storage: Store the modified electrode in a dry, sealed container when not in use.

Protocol 2: Electrochemical Measurements (DPV)

Causality: Differential Pulse Voltammetry (DPV) is selected for quantification over Cyclic Voltammetry (CV) due to its superior sensitivity and effective discrimination against background charging currents, which results in a lower limit of detection.[13]

  • Electrochemical Cell Setup: Use a three-electrode system consisting of the modified GCE as the working electrode, a Ag/AgCl (3M KCl) reference electrode, and a platinum wire counter electrode.

  • Electrolyte: Use 0.1 M phosphate-buffered saline (PBS) at pH 7.4 as the supporting electrolyte.

  • Blank Measurement: Record the DPV response of the sensor in the electrolyte solution without DHNA to establish a baseline.

  • DHNA Standards: Prepare a series of DHNA standard solutions in PBS (e.g., 0.1 µM to 100 µM).

  • Measurement: For each standard, immerse the electrodes in the solution and apply a DPV scan from +0.1 V to +0.7 V. Key parameters: pulse amplitude of 50 mV, pulse width of 50 ms, and scan rate of 20 mV/s.

  • Data Recording: Record the peak oxidation current at the potential corresponding to DHNA oxidation (~+0.45 V).

  • Calibration Curve: Plot the peak current versus DHNA concentration to generate the calibration curve.

Protocol 3: Comparative Colorimetric Assay

Causality: A tyrosinase-based assay is a common method for the general detection of phenolic compounds and serves as a relevant benchmark for an optical sensing approach.[8][10]

  • Reagent Preparation: Prepare a 1000 U/mL solution of mushroom tyrosinase in 0.1 M PBS (pH 6.8).

  • Assay Procedure: In a 96-well plate, add 50 µL of the DHNA standard or sample, followed by 100 µL of PBS.

  • Enzyme Addition: Initiate the reaction by adding 50 µL of the tyrosinase solution to each well.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Measurement: Measure the absorbance at 475 nm using a microplate reader.

  • Calibration Curve: Plot the absorbance values against the corresponding DHNA concentrations.

Data Analysis: A Comparative Performance Matrix

The primary output of this guide is a clear, objective comparison of the different analytical methods. The following table summarizes hypothetical but realistic performance data derived from the described protocols.

Performance Metric Electrochemical Sensor (Graphene-GCE) Colorimetric Assay (Tyrosinase) HPLC-UV Rationale & Significance
Sensitivity 0.85 µA/µM0.05 Abs/µM12000 Area/µMHigh sensitivity indicates a large signal change for a small change in concentration, enabling more precise measurements.[14]
Linear Range 0.1 µM - 150 µM5 µM - 500 µM0.05 µM - 1000 µMThe range of concentrations where the sensor response is directly proportional to the analyte concentration.[12]
Limit of Detection (LOD) 0.04 µM2.5 µM0.02 µMThe lowest concentration of the analyte that can be reliably detected above the background noise.[12]
Response Time < 1 minute~20 minutes~15 minutes/sampleThe time required to obtain a measurement. Faster response is critical for high-throughput and real-time applications.[14]
Selectivity GoodModerateExcellentThe ability to detect the target analyte without interference from other similar compounds. HPLC is superior due to physical separation.[14]
Stability >95% response after 30 daysEnzyme degrades; stable for ~7 days refrigeratedHighly stableThe ability of the sensor or assay to maintain its performance over time.[14]
Cost per Sample LowLowHighIncludes reagent, equipment, and labor costs.

Interpretation and Conclusion

This benchmarking guide demonstrates a comprehensive approach to evaluating a novel sensor for this compound.

  • The proposed Electrochemical Sensor shows significant promise, offering a balance of high sensitivity, a low limit of detection, rapid response time, and low cost. Its primary challenge lies in selectivity, which must be rigorously validated against potential interfering compounds commonly found in the target sample matrix (e.g., other phenolic compounds, ascorbic acid).

  • The Colorimetric Assay is simple and inexpensive but suffers from lower sensitivity and moderate selectivity, making it more suitable for screening applications where high precision is not the primary goal.[10]

  • HPLC remains the undisputed gold standard for accuracy and selectivity. It should be used as the definitive reference method for validating any new sensor's performance, especially when analyzing complex samples.

Future Outlook: The successful validation of a DHNA sensor using this benchmarking framework would open new avenues for real-time monitoring in both biotechnological and industrial settings. Future work should focus on testing the sensor in real-world samples (e.g., bacterial fermentation broths, industrial process streams) and developing multiplexed sensor arrays for the simultaneous detection of multiple metabolites.

References

A Comparative Guide to Verifying the Binding Affinity of Phenyl 1,4-dihydroxy-2-naphthoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously verify the binding affinity of Phenyl 1,4-dihydroxy-2-naphthoate. We will move beyond a simple recitation of protocols to explore the strategic rationale behind experimental design, ensuring the generation of robust, trustworthy, and publishable data.

The core of this guide is built on a central hypothesis: this compound, as an ester derivative of 1,4-dihydroxy-2-naphthoic acid (DHNA), is a potential ligand for the Aryl Hydrocarbon Receptor (AhR). DHNA, a bacterial-derived metabolite, is a known binder and modulator of AhR, an important transcription factor involved in cellular metabolism, detoxification, and immune response. This guide will therefore use the AhR as our primary target to illustrate a complete workflow, from experimental setup to comparative data analysis. We will also compare the subject compound to its parent acid, DHNA, to establish a valuable structure-activity relationship (SAR) baseline.

The Strategic Imperative: Why Rigorous Affinity Verification Matters

In drug discovery, binding affinity, often expressed as the equilibrium dissociation constant (Kᴅ), is a critical parameter that quantifies the strength of the interaction between a ligand (like our compound) and its target protein.[1] A lower Kᴅ value signifies a stronger binding interaction.[1] However, the Kᴅ value alone is a static measure. A complete understanding requires elucidating the kinetics (on-rate and off-rate) and thermodynamics of the interaction, which provides deeper insights into the mechanism of action and informs lead optimization. This guide focuses on three gold-standard, label-free techniques that provide this multifaceted view: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST).

cluster_workflow Binding Affinity Verification Workflow cluster_methods Comparative Methodologies A Hypothesis Generation (Target: AhR) B Reagent Preparation - this compound - Comparator: DHNA - Recombinant hAhR Protein A->B Select Target & Analytes C Primary Affinity Screening & Verification B->C Prepare Materials D Surface Plasmon Resonance (SPR) (Kinetics & Affinity) C->D E Isothermal Titration Calorimetry (ITC) (Thermodynamics & Affinity) C->E F Microscale Thermophoresis (MST) (Affinity in Solution) C->F G Data Analysis & Synthesis - Calculate KD, kon, koff, ΔH, ΔS - Comparative Table D->G E->G F->G Execute Parallel Assays H Conclusion & SAR Insights G->H Interpret Results

Caption: Overall experimental workflow for verifying binding affinity.

Biological Context: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Before delving into biophysical techniques, understanding the biological context of our chosen target is paramount. The AhR is a ligand-activated transcription factor. In its inactive state, it resides in the cytoplasm within a protein complex. Upon ligand binding, the complex dissociates, and the AhR translocates to the nucleus, dimerizes with the ARNT protein, and binds to specific DNA sequences (Xenobiotic Response Elements), initiating the transcription of target genes like CYP1A1 and CYP1B1. Verifying that our compound binds directly to AhR is the first step in confirming it as a potential modulator of this pathway.

cluster_pathway Simplified AhR Signaling Pathway cluster_cyto Cytoplasm cluster_nucleus Nucleus Ligand This compound AhR_complex AhR Complex (AhR, HSP90, etc.) Ligand->AhR_complex Binding Activated_AhR Activated AhR AhR_complex->Activated_AhR Conformational Change Dimer AhR-ARNT Dimer Activated_AhR->Dimer Nuclear Translocation & Dimerization ARNT ARNT ARNT->Dimer XRE XRE (DNA Response Element) Dimer->XRE DNA Binding Transcription Gene Transcription (e.g., CYP1A1) XRE->Transcription Initiates Transcription

Caption: Simplified diagram of the Aryl Hydrocarbon Receptor (AhR) pathway.

Comparative Experimental Protocols

Here we detail the methodologies for three leading biophysical assays. The choice of which to use depends on the specific question being asked—kinetics, thermodynamics, or simple affinity in solution.

A. Surface Plasmon Resonance (SPR): For Kinetics and Affinity

SPR is an optical technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[2] This allows for the simultaneous determination of association (kₐ or kₒₙ) and dissociation (kₔ or kₒff) rate constants, from which the Kᴅ (kₒff/kₒₙ) is calculated.

Experimental Protocol: Multi-Cycle Kinetics

  • Chip Preparation: Covalently immobilize recombinant human AhR protein onto a CM5 sensor chip via amine coupling to achieve a target density of ~2000 Response Units (RU). A reference channel is prepared similarly but without the protein (mock immobilization) to subtract non-specific binding and bulk refractive index changes.

  • Analyte Preparation: Prepare a dilution series of this compound and the comparator, DHNA, in running buffer (e.g., HBS-EP+ with 2% DMSO). Concentrations should bracket the expected Kᴅ, typically ranging from 0.1x to 10x Kᴅ (e.g., 10 nM to 10 µM).

  • Binding Assay:

    • Inject the running buffer over both channels until a stable baseline is achieved.

    • Inject the lowest concentration of the analyte for a set association time (e.g., 180 seconds).

    • Switch back to running buffer and monitor the dissociation phase (e.g., 300 seconds).

    • Inject a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove any remaining bound analyte and prepare the surface for the next cycle.

    • Repeat steps for each concentration in the series, including a zero-concentration (buffer only) injection for double referencing.

  • Data Analysis:

    • Subtract the reference channel data from the active channel data.

    • Subtract the buffer-only injection data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to extract kₐ, kₔ, and Kᴅ.

B. Isothermal Titration Calorimetry (ITC): For Thermodynamics and Affinity

ITC directly measures the heat released or absorbed during a binding event.[3] By titrating the ligand into a solution of the protein, ITC can determine the binding affinity (Kᴅ), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) in a single experiment, providing a complete thermodynamic profile of the interaction.

Experimental Protocol:

  • Sample Preparation: Prepare the AhR protein (~10-20 µM) and the ligand (this compound or DHNA, ~100-200 µM) in the exact same, thoroughly degassed buffer (e.g., 20 mM Phosphate, 150 mM NaCl, pH 7.4, with 2% DMSO). A slight mismatch in buffer components can create large artifacts.

  • Instrument Setup: Set the cell temperature to 25°C and the stirring speed to 750 rpm.

  • Titration:

    • Load the AhR protein solution into the sample cell and the ligand solution into the injection syringe.

    • Perform an initial small injection (e.g., 0.4 µL) to remove air from the syringe, which is discarded from the analysis.

    • Perform a series of 19-25 subsequent injections (e.g., 2 µL each) at 150-second intervals to allow the system to return to thermal equilibrium.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change (kcal/mol) against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine Kᴅ, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.

C. Microscale Thermophoresis (MST): For Affinity in Solution

MST measures the directed movement of molecules along a microscopic temperature gradient, which is dependent on size, charge, and solvation shell.[2][4] A change in any of these properties upon ligand binding can be detected and used to quantify the interaction.

Experimental Protocol:

  • Protein Labeling: Label the AhR protein with a fluorescent dye (e.g., RED-NHS) according to the manufacturer's protocol. The final concentration of labeled protein should be kept constant and low (in the nM range).

  • Sample Preparation:

    • Prepare a 16-point serial dilution of the unlabeled ligand (this compound or DHNA) in assay buffer (e.g., PBS-T with 0.05% Tween-20).

    • Mix each ligand dilution with an equal volume of the labeled AhR protein solution. The final protein concentration should be well below the expected Kᴅ.

  • Measurement:

    • Load the samples into hydrophilic capillaries.

    • Place the capillaries into the MST instrument. The instrument applies an infrared laser to create a precise temperature gradient and measures the change in fluorescence distribution.

  • Data Analysis:

    • Plot the change in normalized fluorescence (ΔFₙₒᵣₘ) against the logarithm of the ligand concentration.

    • Fit the resulting dose-response curve to the Kᴅ model to determine the binding affinity.

Synthesized Data & Comparative Analysis

To illustrate the expected outcomes, the following table presents hypothetical but realistic data for the binding of our test compound and its parent acid to the Aryl Hydrocarbon Receptor.

ParameterThis compound1,4-dihydroxy-2-naphthoic acid (DHNA)TechniqueInsight Provided
Affinity (Kᴅ) 250 nM800 nMSPR, ITC, MSTHigher Affinity: The phenyl ester shows ~3-fold stronger binding than the parent acid.
On-Rate (kₐ) 5.2 x 10⁵ M⁻¹s⁻¹2.1 x 10⁵ M⁻¹s⁻¹SPRFaster Association: The phenyl ester binds more quickly to the target.
Off-Rate (kₔ) 1.3 x 10⁻¹ s⁻¹1.7 x 10⁻¹ s⁻¹SPRSimilar Residence Time: Both compounds dissociate at a comparable rate.
Enthalpy (ΔH) -8.5 kcal/mol-6.2 kcal/molITCEnthalpically Driven: Binding is an energetically favorable process for both, more so for the ester.
Entropy (ΔS) +2.3 cal/mol·K+7.1 cal/mol·KITCFavorable Entropy: Binding is entropically favored, likely due to desolvation effects.
Stoichiometry (n) 1.050.98ITC1:1 Binding: Both compounds bind to the AhR in a 1-to-1 ratio.

Interpretation of Results:

The data suggests that the addition of the phenyl group enhances the binding affinity for AhR. The SPR results indicate this improved affinity is primarily driven by a faster association rate, while the dissociation rate remains similar. This could imply that the phenyl group helps the compound enter the binding pocket more efficiently. The ITC data confirms the stronger interaction and shows that the binding for both compounds is enthalpically driven, a hallmark of specific, favorable interactions like hydrogen bonding.[3]

Conclusion and Recommendations

This guide outlines a robust, multi-faceted strategy for verifying the binding affinity of this compound. By comparing data from orthogonal, high-fidelity techniques like SPR, ITC, and MST, researchers can build a self-validating and comprehensive picture of the molecular interaction.

  • For initial screening and kinetic profiling, SPR is the method of choice due to its real-time nature and high throughput potential.

  • For a deep thermodynamic understanding and to confirm stoichiometry, ITC is the undisputed gold standard.[1][3]

  • For rapid affinity determination in solution with very low sample consumption, MST offers a powerful and efficient alternative.[2]

The hypothetical data presented suggests that this compound is a promising ligand for the Aryl Hydrocarbon Receptor, with a higher affinity than its parent compound. This provides a strong rationale for further investigation into its functional effects on AhR signaling and its potential as a lead compound in drug discovery programs.

References

A Comparative Guide to the Synthesis of Phenyl 1,4-dihydroxy-2-naphthoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Phenyl 1,4-dihydroxy-2-naphthoate

This compound is a key chemical intermediate with significant applications in the synthesis of dyes, pigments, and photosensitive materials.[1] Its structural backbone, the 1,4-dihydroxy-2-naphthoic acid moiety, is a known bacterial-derived metabolite that interacts with the aryl hydrocarbon receptor (AhR), exhibiting anti-inflammatory activity.[2] This biological relevance underscores the importance of efficient and reliable synthetic routes to its derivatives, such as the phenyl ester, for further investigation and application in medicinal chemistry and materials science. This guide provides a comparative analysis of plausible synthetic methodologies for this compound, offering in-depth technical insights and field-proven perspectives to aid researchers in selecting the most suitable method for their specific needs.

Retrosynthetic Analysis: A Two-Step Approach

A logical and efficient approach to the synthesis of this compound involves a two-step process:

  • Synthesis of the key precursor: 1,4-dihydroxy-2-naphthoic acid.

  • Esterification of the precursor: with phenol to yield the final product.

This guide will first detail the synthesis of the naphthoic acid precursor and then compare three distinct and widely applicable esterification methods: Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction.

Part 1: Synthesis of the Precursor - 1,4-dihydroxy-2-naphthoic Acid

The most direct and industrially relevant method for the synthesis of 1,4-dihydroxy-2-naphthoic acid is the carboxylation of 1,4-dihydroxynaphthalene, a variation of the Kolbe-Schmitt reaction.[3] This reaction involves the nucleophilic addition of a phenoxide to carbon dioxide.[4]

Reaction Scheme: Kolbe-Schmitt Carboxylation

1,4-Dihydroxynaphthalene 1,4-Dihydroxynaphthalene Sodium Methoxide 1) Sodium Methoxide 2) CO2 (pressure) 1,4-Dihydroxynaphthalene->Sodium Methoxide 1,4-dihydroxy-2-naphthoic acid 1,4-dihydroxy-2-naphthoic acid Sodium Methoxide->1,4-dihydroxy-2-naphthoic acid HCl 3) HCl (acidification) 1,4-dihydroxy-2-naphthoic acid->HCl Work-up

Caption: Synthesis of 1,4-dihydroxy-2-naphthoic acid.

Experimental Protocol: Kolbe-Schmitt Carboxylation

This protocol is adapted from a patented method and represents a robust procedure for obtaining high-purity 1,4-dihydroxy-2-naphthoic acid.[3]

  • Reaction Setup: In a pressure reaction vessel equipped with a stirrer, add 1,4-dihydroxynaphthalene to a suitable organic solvent (e.g., dipropylene glycol monomethyl ether) under a nitrogen atmosphere at room temperature.

  • Formation of the Phenoxide: Slowly add a solution of sodium methoxide (28% in methanol) dropwise to the reaction mixture.

  • Carboxylation: After the addition is complete, heat the mixture to a specified temperature (e.g., 150-180°C) and introduce carbon dioxide gas under pressure (e.g., 5-10 atm). Maintain the reaction at this temperature and pressure for several hours until the reaction is complete (monitoring by TLC or HPLC is recommended).

  • Work-up and Isolation: Cool the reaction mixture and relieve the pressure. Dilute the mixture with warm water and neutralize to a pH of approximately 4.5-5.5 with an acid such as acetic acid. Filter any insoluble material. Acidify the filtrate to a pH of about 1.0 with a mineral acid like hydrochloric acid. Cool the mixture to induce precipitation of the product.

  • Purification: Collect the precipitated crystals by filtration, wash with water, and dry to obtain 1,4-dihydroxy-2-naphthoic acid. Purity of >98% and yields of over 90% have been reported for this method.[3]

Part 2: Comparative Analysis of Esterification Methods

The choice of esterification method is critical and depends on factors such as the scale of the reaction, the sensitivity of the starting materials to acid or heat, and the desired purity of the final product.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol (or phenol).[5] It is an equilibrium-driven process, and to achieve high yields, the equilibrium must be shifted towards the product side, typically by using a large excess of one reactant or by removing the water formed during the reaction.[6]

  • Catalyst: A strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for attack by the weakly nucleophilic phenol.

  • Water Removal: The presence of the two hydroxyl groups on the naphthoic acid makes it susceptible to side reactions under harsh acidic conditions. Therefore, a method for azeotropic removal of water using a Dean-Stark apparatus with a suitable solvent like toluene is highly recommended to drive the reaction to completion under milder conditions.

Naphthoic Acid 1,4-dihydroxy-2-naphthoic acid Catalyst H2SO4 (cat.) Toluene, Heat Naphthoic Acid->Catalyst Phenol Phenol Phenol->Catalyst Product This compound Catalyst->Product

Caption: Fischer-Speier Esterification Workflow.

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 1,4-dihydroxy-2-naphthoic acid, a slight excess of phenol (1.2-1.5 equivalents), and a catalytic amount of sulfuric acid (or p-toluenesulfonic acid) in toluene.

  • Reaction: Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture and wash with a saturated sodium bicarbonate solution to remove the acid catalyst and any unreacted carboxylic acid. Wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane).

Method 2: Steglich Esterification

The Steglich esterification is a much milder method that utilizes a coupling agent, typically a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in the presence of a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[7] This method is particularly advantageous for substrates that are sensitive to acid or high temperatures.[8]

  • Coupling Agent (DCC/EDC): The carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.

  • Catalyst (DMAP): DMAP acts as an acyl transfer agent. It reacts with the O-acylisourea to form a more reactive N-acylpyridinium salt, which is then readily attacked by the phenol. This catalytic cycle accelerates the reaction and minimizes side reactions.[9]

  • Mild Conditions: The reaction is typically carried out at room temperature, which is beneficial for the dihydroxy-functionalized naphthoic acid, preventing potential degradation or side reactions that can occur at elevated temperatures.

Naphthoic Acid 1,4-dihydroxy-2-naphthoic acid Reagents DCC (or EDC) DMAP (cat.) DCM, rt Naphthoic Acid->Reagents Phenol Phenol Phenol->Reagents Product This compound Reagents->Product

Caption: Steglich Esterification Workflow.

  • Reaction Setup: Dissolve 1,4-dihydroxy-2-naphthoic acid, phenol (1.0-1.2 equivalents), and a catalytic amount of DMAP in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Addition of Coupling Agent: Cool the mixture in an ice bath and add a solution of DCC (1.1 equivalents) or EDC (1.1 equivalents) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction by TLC.

  • Work-up and Isolation: If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration. If EDC is used, the urea byproduct is water-soluble and can be removed by an aqueous work-up. Wash the organic layer with dilute HCl (to remove DMAP and any unreacted EDC), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: After solvent removal, purify the crude product by column chromatography on silica gel.

Method 3: Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for converting an alcohol into a variety of functional groups, including esters, with inversion of stereochemistry (though not relevant for phenol).[10] It employs triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11] This reaction is known for its mild conditions and broad substrate scope.

  • Activation of the "Alcohol" (Phenol): In this context, the phenol acts as the nucleophile. The carboxylic acid is activated by the PPh₃/DEAD reagent system.

  • Redox Process: The reaction involves a redox process where PPh₃ is oxidized to triphenylphosphine oxide (TPPO) and DEAD is reduced to a hydrazine derivative.

  • Mild and Neutral Conditions: The reaction proceeds under neutral conditions and typically at or below room temperature, making it suitable for sensitive substrates.

Naphthoic Acid 1,4-dihydroxy-2-naphthoic acid Reagents PPh3, DEAD (or DIAD) THF, 0°C to rt Naphthoic Acid->Reagents Phenol Phenol Phenol->Reagents Product This compound Reagents->Product

Caption: Mitsunobu Reaction Workflow.

  • Reaction Setup: To a solution of 1,4-dihydroxy-2-naphthoic acid and triphenylphosphine (1.5 equivalents) in anhydrous THF, add phenol (1.2 equivalents).

  • Addition of Azodicarboxylate: Cool the mixture to 0 °C in an ice bath and slowly add DEAD or DIAD (1.5 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours. The formation of a white precipitate (triphenylphosphine oxide) is often an indication of reaction progress. Monitor by TLC.

  • Work-up and Isolation: Remove the solvent under reduced pressure. The crude mixture will contain the product, triphenylphosphine oxide, and the hydrazine byproduct.

  • Purification: Purification can be challenging due to the byproducts. Column chromatography on silica gel is typically required to isolate the pure ester.

Quantitative Data Summary and Comparison

FeatureFischer-Speier EsterificationSteglich EsterificationMitsunobu Reaction
Reaction Conditions Acidic (H₂SO₄), High Temp.Neutral, Room Temp.Neutral, 0°C to Room Temp.
Reagents InexpensiveModerately ExpensiveExpensive
Byproducts WaterDicyclohexylurea (DCU) or water-soluble ureaTriphenylphosphine oxide, Hydrazine derivative
Purification Relatively simpleCan be challenging with DCUOften challenging
Substrate Scope Good, but not for acid/heat sensitive substratesExcellent, very broadExcellent, very broad
Yield (Estimated) Moderate to GoodGood to ExcellentGood to Excellent
Green Chemistry Fair (high energy, strong acid)Poor (atom economy)Poor (stoichiometric byproducts)

Conclusion and Recommendations

The choice of the optimal synthesis method for this compound is a balance of factors including cost, scale, substrate sensitivity, and purification capabilities.

  • For large-scale, cost-effective synthesis where the starting material's stability is not a major concern, the Fischer-Speier esterification is a viable option, especially when coupled with efficient water removal.

  • For laboratory-scale synthesis , particularly with precious or sensitive substrates, the Steglich esterification offers a reliable and high-yielding route under mild conditions. The ease of byproduct removal when using EDC makes it a more attractive option than DCC.

  • The Mitsunobu reaction , while effective, is generally considered a more specialized method due to the cost of reagents and the often-difficult purification. It would be a suitable choice for small-scale syntheses where other methods have failed or for constructing a library of analogs due to its high reliability.

Ultimately, the final decision should be guided by a thorough evaluation of the specific experimental context and the resources available to the researcher.

References

A Comparative Guide to the Efficacy of Phenyl 1,4-dihydroxy-2-naphthoate: An In Vitro and In Vivo Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the journey from a promising molecule to a viable therapeutic candidate is paved with rigorous evaluation. Phenyl 1,4-dihydroxy-2-naphthoate, a derivative of the biologically active 1,4-naphthoquinone scaffold, presents an intriguing subject for such scrutiny. This guide provides a comprehensive comparison of its anticipated in vitro and in vivo efficacy, drawing upon established knowledge of its parent compounds and the principles of medicinal chemistry. While direct comparative studies on this compound are limited in publicly accessible literature, this analysis offers a predictive framework and detailed experimental methodologies for its evaluation.

Introduction to the 1,4-Naphthoquinone Core and this compound

The 1,4-naphthoquinone skeleton is a privileged pharmacophore, forming the core of numerous natural and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Its mechanism of action is often attributed to its ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and the induction of oxidative stress in target cells.[2] Additionally, these compounds can interact with various cellular macromolecules, modulating signaling pathways crucial for cell survival and proliferation.[2][4]

This compound is a synthetic derivative of 1,4-dihydroxy-2-naphthoic acid (DHNA). The introduction of a phenyl ester group is a strategic modification intended to alter the compound's physicochemical properties, such as lipophilicity and metabolic stability, which can significantly influence its pharmacokinetic and pharmacodynamic profile.

The Parent Moiety: 1,4-Dihydroxy-2-naphthoic Acid (DHNA)

Understanding the biological profile of DHNA is crucial for predicting the efficacy of its phenyl ester derivative. DHNA has demonstrated noteworthy biological activities:

  • Neuroprotective Effects: In a rodent model of Parkinson's disease, DHNA was shown to mitigate motor deficits induced by the neurotoxin MPTP.[5][6] This effect is partly mediated through its activity as an agonist of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in regulating xenobiotic metabolism and immune responses.[7][5][8]

  • Anti-inflammatory Properties: As an AhR agonist, DHNA exhibits anti-inflammatory effects, which have been observed in models of intestinal inflammation.[9][8]

  • Biosynthetic Precursor: In bacteria, DHNA is a key intermediate in the biosynthesis of menaquinone (Vitamin K2), which is essential for the electron transport chain.[10]

Comparative Efficacy: In Vitro Evaluation

The initial assessment of a compound's therapeutic potential begins with a battery of in vitro assays. For this compound, these assays would aim to characterize its activity and compare it to the parent compound, DHNA, and other relevant 1,4-naphthoquinone derivatives.

Anticancer Activity

Many 1,4-naphthoquinone derivatives exhibit potent cytotoxic effects against various cancer cell lines.[1][11][12][13][14][15] The phenyl ester modification in this compound could enhance its anticancer potency by increasing its cellular uptake due to higher lipophilicity.

Table 1: Hypothetical In Vitro Anticancer Efficacy Comparison

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
This compound MCF-7 (Breast)Predicted: 1-10ROS generation, Apoptosis induction
A549 (Lung)Predicted: 5-20Cell cycle arrest
1,4-Dihydroxy-2-naphthoic acid (DHNA) MCF-7 (Breast)Predicted: >50Lower cytotoxicity expected
A549 (Lung)Predicted: >50Lower cytotoxicity expected
Doxorubicin (Control) MCF-7 (Breast)0.5 - 1DNA intercalation, Topo II inhibition
A549 (Lung)1 - 2DNA intercalation, Topo II inhibition

Note: The IC50 values for this compound and DHNA are predictive and require experimental validation.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound, DHNA, and a positive control (e.g., Doxorubicin) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

dot

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with Test Compounds (Serial Dilutions) B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: Workflow of the MTT assay for determining cytotoxicity.

Aryl Hydrocarbon Receptor (AhR) Agonist Activity

Given that DHNA is an AhR agonist, it is critical to determine if the phenyl ester derivative retains this activity.

Experimental Protocol: CYP1A1 Induction Assay

  • Cell Culture: Culture HepG2 cells, which express a functional AhR signaling pathway.

  • Treatment: Treat the cells with this compound, DHNA, and a known AhR agonist (e.g., TCDD) for 24 hours.

  • RNA Extraction and qRT-PCR: Extract total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression level of the CYP1A1 gene, a well-established AhR target.

  • Data Analysis: Normalize the CYP1A1 expression to a housekeeping gene and calculate the fold change relative to the vehicle-treated control.

dot

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound AhR_complex AhR-Hsp90-XAP2 Complex Ligand->AhR_complex Binding AhR_active Activated AhR AhR_complex->AhR_active Conformational Change & Dissociation ARNT ARNT AhR_active->ARNT Translocation & Heterodimerization AhR_ARNT AhR-ARNT Complex ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binding CYP1A1 CYP1A1 Gene XRE->CYP1A1 Gene Transcription mRNA CYP1A1 mRNA CYP1A1->mRNA cluster_cytoplasm cluster_cytoplasm mRNA->cluster_cytoplasm Translation

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Phenyl 1,4-dihydroxy-2-naphthoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of Phenyl 1,4-dihydroxy-2-naphthoate (CAS No. 54978-55-1). As a compound utilized in drug discovery and chemical synthesis, its dihydroxy-naphthalene structure warrants careful management as hazardous chemical waste to ensure laboratory safety and environmental protection.[1] This guide is designed for researchers, scientists, and drug development professionals, moving beyond simple instructions to explain the scientific rationale behind each procedural step.

Immediate Safety Profile & Hazard Assessment

Understanding the chemical's hazard profile is the foundation of its safe management. This compound, while not extensively characterized in all toxicological literature, belongs to a class of compounds (phenols and naphthalene derivatives) that require handling as hazardous materials.[2] The primary immediate risks involve irritation upon contact and unknown long-term environmental effects if improperly discarded.[3][4]

Table 1: Chemical Profile and Hazard Summary

Property Information Source(s)
Chemical Name This compound [5]
Synonyms phenyl 1,4-dihydroxynaphthalene-2-carboxylate [6]
CAS Number 54978-55-1 [5][6]
Molecular Formula C₁₇H₁₂O₄ [6]
GHS Pictogram GHS07 (Exclamation Mark) [6]
Signal Word Warning [6]
Primary Hazards Causes skin and serious eye irritation. May cause respiratory irritation.[4] [4]

| Environmental Hazard | Discharge into the environment must be avoided.[3] Potentially toxic to aquatic life.[4][7] |[3][4][7] |

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as regulated hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [8][9] Such actions can harm aquatic ecosystems and interfere with wastewater treatment processes.[3][10]

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the chemical in pure form or as waste, ensure a robust barrier between you and the potential hazard. The necessity of PPE is mandated by OSHA's Hazard Communication Standard (HCS) to minimize exposure risks.[11][12][13]

  • Eye Protection : Wear chemical safety goggles. If there is a splash risk, a face shield should be worn in addition to goggles.[14][15]

  • Hand Protection : Use chemically resistant gloves. Double-gloving with nitrile exam-style gloves is suitable for incidental contact. For handling larger quantities or for spill cleanup, heavy-duty neoprene or butyl gloves are recommended.[14]

  • Body Protection : A fully buttoned laboratory coat is mandatory. For significant quantities, a chemical-resistant apron should be worn over the lab coat.[14]

  • Work Area : All handling and waste consolidation should occur in a well-ventilated area, preferably within a certified chemical fume hood.[14][16]

Step 2: Waste Classification and Segregation

Properly classifying the waste stream is a critical regulatory requirement under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[17][18]

  • Classification : this compound waste is classified as non-halogenated organic waste . It must not be mixed with halogenated solvents (e.g., dichloromethane, chloroform) or aqueous waste streams.[19][20]

  • Segregation Rationale : Mixing incompatible waste streams can lead to dangerous chemical reactions, and it complicates the final disposal process, increasing costs and environmental risk.[10] For instance, mixing organic waste with oxidizing acids can create a fire or explosion hazard.[10]

    • Solid Waste : Collect chemically contaminated solids such as gloves, weigh paper, and filter media in a separate, clearly marked container lined with a clear plastic bag.[19][20] Do not use biohazard bags.[20]

    • Liquid Waste : Collect solutions containing this compound in a dedicated, compatible liquid waste container.[19]

Step 3: Waste Containment

The integrity of the waste container is paramount to preventing leaks and exposures during storage.

  • Container Selection : Use a container made of compatible material (e.g., high-density polyethylene or glass) that is in good condition with a secure, screw-top lid.[2] The original product container is often a suitable choice if it is not degraded.[10] Food-grade containers are strictly forbidden for hazardous waste storage.[17]

  • Container Management : The container must be kept closed at all times except when actively adding waste.[10][17] This is a key EPA regulation to prevent the release of volatile organic compounds (VOCs).

Step 4: Labeling

Accurate labeling is not just good practice; it is a legal requirement. In the event of an emergency, a proper label provides first responders with critical information.

  • Labeling Requirements : The waste container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[2][10]

  • The label must include:

    • The words "Hazardous Waste" .[10]

    • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[10]

    • All constituents of the waste mixture, including solvents, listed by percentage.

    • The associated hazards (e.g., "Irritant," "Toxic").[10]

    • The date the container was first used and the date it was filled.

Step 5: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must designate an SAA for temporary storage prior to pickup.[10][20]

  • Location : The SAA must be at or near the point of generation and under the control of the laboratory personnel.[20] A designated area within a chemical fume hood or on a lab bench is common.[10]

  • Storage Practices :

    • Segregate incompatible waste containers within the SAA, using secondary containment bins.[10][20] For example, keep organic waste away from acids and oxidizers.[21]

    • Store containers at or below eye level.[14][21]

    • Ensure weekly inspections of the SAA for leaks or container degradation.[10]

Step 6: Final Disposal

The final step is to arrange for the removal of the hazardous waste by trained professionals.

  • Contact EHS : Do not attempt to dispose of the waste yourself. Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[2]

  • Licensed Disposal : The EHS office will ensure the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF), in compliance with all EPA and Department of Transportation (DOT) regulations.[2][22]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Caption: Decision workflow for handling and disposing of this compound.

Emergency Procedures: Spills and Exposures

In the event of an accidental release or exposure, immediate and correct action is critical.[3]

  • Small Spill (less than 50 mL) :

    • Alert personnel in the immediate area.[23]

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[2][23]

    • Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[2][21]

    • Clean the spill area with soap and water, collecting all cleaning materials as hazardous waste.[23]

  • Large Spill (greater than 50 mL) :

    • Evacuate the laboratory immediately and secure the area.[21]

    • Contact your institution's EHS or emergency response team (e.g., call 911 from a campus phone).[21][23] Do not attempt to clean it up yourself.

  • Personnel Exposure :

    • Skin Contact : Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[3][21] Seek medical attention.[3]

    • Eye Contact : Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[3][21] Seek immediate medical attention.[3]

    • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

    • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

References

Personal protective equipment for handling Phenyl 1,4-dihydroxy-2-naphthoate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to approach every compound, especially one with limited readily available safety data, with a structured and cautious methodology. The following guide for handling Phenyl 1,4-dihydroxy-2-naphthoate is built upon established principles of chemical safety, drawing analogies from its structural components—a naphthoate ester and a dihydroxy-phenyl moiety—to create a robust operational plan. This document is designed to provide you with the essential, immediate safety and logistical information needed for its handling and disposal.

Hazard Assessment and Inferred Profile

This compound is an aromatic ester. While specific toxicological data is not widely available, a hazard assessment can be inferred from its constituent functional groups. The dihydroxy-phenyl group suggests potential for skin and eye irritation, similar to other phenolic compounds. As a fine chemical, it is likely a powder, posing a respiratory hazard if inhaled.

Inferred Potential Hazards:

  • Skin Irritation/Corrosion: Aromatic hydroxy groups can be irritating to the skin.

  • Serious Eye Damage/Irritation: Direct contact of chemical powders with eyes can cause significant irritation or damage.

  • Respiratory Irritation: Inhalation of fine dust can lead to irritation of the respiratory tract.

  • Unknown Long-term Effects: Due to the lack of extensive toxicological data, chronic effects are unknown. Therefore, minimizing exposure is paramount.

Engineering Controls: Your First Line of Defense

Before considering Personal Protective Equipment (PPE), engineering controls must be implemented to minimize exposure. The principle of ALARP (As Low As Reasonably Practicable) should be applied.

  • Chemical Fume Hood: All weighing, handling, and transferring of this compound powder must be conducted inside a certified chemical fume hood. This is non-negotiable and serves to contain airborne particles at the source.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE): A Comprehensive Guide

PPE is the last line of defense and must be selected to protect against the specific hazards identified. The following table summarizes the minimum required PPE for handling this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transferring Powder Chemical safety goggles and face shieldNitrile gloves (double-gloving recommended)Fully-buttoned lab coatN95 or higher-rated respirator
Preparing Solutions Chemical safety gogglesNitrile glovesFully-buttoned lab coatNot required if in fume hood
General Handling Chemical safety gogglesNitrile glovesFully-buttoned lab coatNot required
Cleaning Spills Chemical safety goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over lab coatP100 respirator
Eye and Face Protection

Direct contact of chemical powders with the eyes can cause severe irritation.

  • Minimum Requirement: ANSI Z87.1-compliant chemical safety goggles must be worn at all times in the laboratory where this compound is handled.

  • High-Risk Operations: When handling larger quantities (>1g) of the powder or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles to protect the entire face.

Hand Protection

The ester and aromatic functionalities suggest that the compound could penetrate certain types of gloves.

  • Glove Selection: Nitrile gloves are a suitable choice for incidental contact due to their broad chemical resistance. A minimum thickness of 4 mil is recommended.

  • Double-Gloving: For weighing and transferring the powder, double-gloving provides an extra layer of protection and allows for the safe removal of the outer, contaminated glove without touching it with a bare hand.

  • Glove Inspection: Always inspect gloves for tears or punctures before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and put on a new pair.

Body Protection

A standard, fully-buttoned laboratory coat is required to protect skin and clothing from contamination. For large-scale operations or when cleaning spills, a chemical-resistant apron should be worn over the lab coat.

Respiratory Protection

The primary risk from a fine powder is inhalation.

  • When to Use a Respirator: A NIOSH-approved N95 respirator (or higher, such as a P100 for oil-based particulates) is mandatory when handling the powder outside of a fume hood or during spill cleanup.

  • Fit Testing: All personnel required to wear a respirator must be properly fit-tested to ensure a tight seal.

Safe Handling and Operational Plans

A step-by-step approach ensures that risks are managed at every stage.

Weighing and Transferring the Powder

This is the highest-risk activity due to the potential for generating airborne dust.

  • Preparation: Don all required PPE (safety goggles, face shield, double nitrile gloves, lab coat, and N95 respirator).

  • Work Area: Perform all operations within a chemical fume hood. Place a weigh boat on an analytical balance.

  • Transfer: Carefully use a spatula to transfer the desired amount of this compound to the weigh boat. Avoid any sudden movements that could create dust.

  • Closure: Securely close the main container of the chemical immediately after use.

  • Cleanup: Gently wipe down the spatula and the work surface with a damp cloth to collect any residual powder. Dispose of the cloth as chemical waste.

  • Doffing: Remove the outer pair of gloves and dispose of them. The inner gloves can then be used to handle clean items.

Weighing_Workflow cluster_PPE 1. Don PPE cluster_Handling 2. Handling in Fume Hood cluster_Cleanup 3. Decontamination PPE1 Goggles & Face Shield PPE2 Double Nitrile Gloves PPE3 Lab Coat PPE4 N95 Respirator Weigh Weigh Powder PPE4->Weigh Transfer Transfer to Vessel Seal Seal Container Wipe Wipe Surfaces Seal->Wipe Dispose Dispose Waste Doff Doff Outer Gloves Dispose->Doff

Caption: Workflow for Safely Weighing this compound.

Spill and Emergency Procedures

Immediate and correct response to a spill is critical.

  • Small Spill (<1g):

    • Alert others in the area.

    • Wearing your full PPE (including a respirator), gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully wipe up the material, working from the outside in.

    • Place the contaminated paper towels in a sealed bag and dispose of them as hazardous chemical waste.

    • Clean the spill area with soap and water.

  • Large Spill (>1g):

    • Evacuate the immediate area and alert your supervisor or safety officer.

    • Prevent others from entering the area.

    • Only personnel trained in hazardous spill response should clean up a large spill, using a spill kit containing an appropriate absorbent.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated gloves, weigh boats, paper towels, and excess solid chemical should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions of the compound should be collected in a labeled hazardous liquid waste container. Do not pour any amount down the drain.

  • Labeling: Ensure all waste containers are labeled with "Hazardous Waste" and the full chemical name: "this compound".

Disposal_Plan cluster_Solid Solid Waste cluster_Liquid Liquid Waste Gloves Contaminated Gloves SolidBag Seal in Labeled Bag/Container Gloves->SolidBag Paper Wipes, Weigh Boats Paper->SolidBag Excess Excess Solid Excess->SolidBag Final Dispose via Certified Hazardous Waste Vendor SolidBag->Final Solutions Solutions of Compound LiquidContainer Collect in Labeled Waste Bottle Solutions->LiquidContainer LiquidContainer->Final

Caption: Waste Disposal Workflow for this compound.

By adhering to these detailed procedures, you can effectively manage the risks associated with handling this compound, ensuring a safe laboratory environment for yourself and your colleagues. This guide serves as a foundational document; always consult your institution's specific chemical hygiene plan and safety protocols.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.